DL-Acetylshikonin
Description
Acetylshikonin has been reported in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909976 | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |
| Record name | Acetylshikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin, monoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylshikonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARNEBIN-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of DL-Acetylshikonin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has emerged as a promising candidate in oncology research. Exhibiting a spectrum of anti-tumor activities, this derivative of shikonin demonstrates potent cytotoxic effects across a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer action of this compound, with a focus on its role in inducing programmed cell death and inhibiting key oncogenic signaling pathways. The information is curated to support further research and drug development initiatives in this area.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily centered on the induction of cellular stress and the subsequent activation of cell death pathways. The core mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis and necroptosis, cell cycle arrest, and modulation of critical signaling cascades.
Induction of Reactive Oxygen Species (ROS)
A fundamental aspect of this compound's mechanism is its ability to induce the production of intracellular ROS.[1][2][3][4] This surge in ROS creates a state of oxidative stress that cancer cells, often with their compromised antioxidant defenses, cannot overcome.[5] The elevated ROS levels act as a key upstream event, triggering a cascade of downstream effects that culminate in cell death.[2][4]
Apoptosis Induction
This compound is a potent inducer of apoptosis in a multitude of cancer cell types, including those of the lung, liver, colon, and leukemia.[1][2][6][7] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: Acetylshikonin-induced ROS production leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[1][6] This triggers the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[6][8] The release of these factors activates the caspase cascade, leading to the cleavage of caspase-9 and caspase-3, and ultimately, the execution of apoptosis.[3][6][7] The expression of Bcl-2 family proteins is also modulated, with an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[6]
-
Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway, with the activation of caspase-8 being observed in some cancer cell lines.[3][7]
Necroptosis Induction
In addition to apoptosis, this compound can induce necroptosis, a form of programmed necrosis, particularly in non-small cell lung cancer (NSCLC) cells.[1] This process is characterized by cell swelling and membrane rupture.[1] The key mediators of this pathway, receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like kinase (MLKL), are phosphorylated and activated upon treatment with acetylshikonin.[1] This activation is also linked to ROS production and lipid peroxidation.[1]
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. Arrest at the G2/M phase has been observed in lung cancer, oral squamous cell carcinoma, and chondrosarcoma cells.[1][4][9] In colorectal cancer cells, it induces a G0/G1 phase arrest[10][11], while in leukemia cells, an S phase arrest is reported.[6][8]
Modulation of Key Signaling Pathways
The anti-cancer activity of this compound is intricately linked to its ability to modulate several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival, proliferation, and growth, is a significant target of acetylshikonin. It has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in colorectal cancer and melanoma cells.[10][12][13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, p38, and ERK, is also modulated by acetylshikonin. In oral squamous cell carcinoma, acetylshikonin-induced ROS production leads to the phosphorylation and activation of JNK and p38 MAPK, contributing to apoptosis.[4]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor involved in tumor cell proliferation, survival, and invasion. Acetylshikonin has been shown to inhibit the phosphorylation of STAT3 in non-small cell lung cancer cells.[14]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer, is also inhibited by acetylshikonin in leukemia and colorectal cancer cells.[15]
Autophagy
The role of autophagy in acetylshikonin-induced cell death is complex and appears to be cell-type dependent. In some leukemia cells, acetylshikonin induces autophagy-dependent apoptosis through the LKB1-AMPK and PI3K/Akt-regulated mTOR signaling pathways.[8][16] However, in other contexts, the relationship between autophagy and apoptosis induced by shikonin derivatives can be synergistic or antagonistic.[17][18]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Lung Cancer | H1299 | 2.34 | 24 | [19] |
| A549 | 3.26 | 24 | [19] | |
| Hepatocellular Carcinoma | HepG2 | 2 | Not Specified | [20] |
| Colorectal Cancer | HT29 | 30.78 µg/ml (~67 µM) | 48 | [12] |
| HT29 | 60.82 µg/ml (~132 µM) | 24 | [12] | |
| Leukemia | HL-60 | 1.126 | 24 | [8] |
| HL-60 | 0.614 | 48 | [8] | |
| BCL1 | Not specified, good cytotoxicity | 24, 48 | [21] | |
| JVM-13 | Not specified, good cytotoxicity | 24, 48 | [21] | |
| Chondrosarcoma | Cal78 | 3.8 | 24 | [9] |
| SW-1353 | 1.5 | 24 | [9] | |
| Oral Squamous Cell Carcinoma | HSC3 | 3.81 | Not Specified | [22] |
| SCC4 | 5.87 | Not Specified | [22] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Concentration (µM) | Effect | % of Apoptotic Cells / Cell Cycle Phase Distribution | Reference |
| Renal Cell Carcinoma | A498 | 1.25, 2.5, 5 | Apoptosis | 24.03%, 33.38%, 34.17% (24h) | [3] |
| ACHN | 1.25, 2.5, 5 | Apoptosis | 32.96%, 55.07%, 55.76% (48h) | [3] | |
| Colorectal Cancer | HCT-15 | 1.25, 2.5, 5 | Apoptosis | 7.71%, 20.69%, 28.69% (24h) | [7] |
| LoVo | 1.25, 2.5, 5 | Apoptosis | 8.7%, 24.31%, 42% (24h) | [7] | |
| Colorectal Cancer | HT29 | 25, 50, 100 µg/ml | G0/G1 Arrest | Dose-dependent increase | [11] |
| Lung Cancer | A549, H1299 | Not specified | G2/M Arrest | Significant increase | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Intracellular ROS Measurement (DCFH-DA Staining)
-
Cell Treatment: Cells are treated with this compound.
-
Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.[23][24]
-
Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.[23][25]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: A typical experimental workflow for investigating this compound's effects.
Conclusion
This compound presents a compelling case as a multi-targeted anti-cancer agent. Its ability to induce ROS-mediated apoptosis and necroptosis, coupled with its inhibitory effects on key pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3, underscores its therapeutic potential. The induction of cell cycle arrest further contributes to its anti-proliferative activity. The data summarized in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its clinical applications in oncology. Further in-vivo studies and investigations into its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its potential as a novel cancer therapeutic.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway - Chinese Medicine - SCIRP [scirp.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylshikonin induces autophagy-dependent apoptosis through the key LKB1-AMPK and PI3K/Akt-regulated mTOR signalling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis [ijbs.com]
- 18. e-century.us [e-century.us]
- 19. researchgate.net [researchgate.net]
- 20. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
- 24. scienceopen.com [scienceopen.com]
- 25. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Landscape of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon (Zicao), has emerged as a molecule of significant interest in pharmacological research. Traditionally used in Chinese medicine for its anti-inflammatory and wound healing properties, recent scientific investigations have unveiled a broader spectrum of activities, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Pharmacological Properties
This compound exhibits a diverse range of pharmacological effects, primarily centered around its anti-cancer, anti-inflammatory, and wound healing capabilities.[3]
Anticancer Activity
A substantial body of evidence highlights the potent anti-proliferative and pro-apoptotic effects of this compound across a variety of cancer cell lines.[4][5] Its anticancer mechanisms are multifaceted, targeting key cellular processes involved in tumor growth and survival.
Key Anticancer Mechanisms:
-
Induction of Apoptosis and Necroptosis: this compound has been shown to induce programmed cell death through both apoptosis and necroptosis.[1][6] In non-small cell lung cancer (NSCLC) cells, it activates the RIPK1/RIPK3/MLKL signaling pathway, a key regulator of necroptosis.[1] Apoptosis induction is often mediated by the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[5][6]
-
Cell Cycle Arrest: The compound effectively halts the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1][4] In several cancer cell lines, including oral squamous cell carcinoma and hepatocellular carcinoma, this compound induces G2/M phase arrest.[4][6] In colorectal cancer cells, it has been observed to cause G0/G1 phase arrest.[7]
-
Inhibition of Tubulin Polymerization: this compound acts as a microtubule-targeting agent by inhibiting tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic arrest.[4][8] It has been shown to bind to the colchicine-binding site on tubulin.[4]
-
Modulation of Signaling Pathways: this compound influences several critical signaling pathways implicated in cancer progression. A key target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[7][9] By inhibiting this pathway, this compound suppresses cancer cell growth, proliferation, and survival. Additionally, it has been shown to modulate the MAPK signaling pathway, including JNK and p38, often in a ROS-dependent manner.[6] In diffuse large B-cell lymphoma, it targets the TOPK signaling pathway.[10]
-
Induction of Autophagy: In some cancer cell types, such as cisplatin-resistant oral cancer cells and acute myeloid leukemia cells, this compound has been found to induce autophagy, which can contribute to its anticancer effects.[9][11]
Anti-inflammatory Effects
This compound possesses significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory mediators and signaling pathways.[12] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] The anti-inflammatory actions are also linked to the downregulation of enzymes like iNOS and COX-2, and the inhibition of the NF-κB signaling pathway.[13]
Wound Healing Properties
Topical application of this compound has been demonstrated to promote wound healing.[14][15] It enhances re-epithelialization, angiogenesis, and granulation tissue formation in wounded skin.[14][15] These effects are observed in both sterile and infected wounds, suggesting a potential dual role in promoting tissue repair and preventing infection.[14][15]
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines, presented as IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | Not Specified | [1] |
| A549 | Non-Small Cell Lung Cancer | 3.26 | Not Specified | [1] |
| A549 | Lung Adenocarcinoma | 5.6 µg/mL (~15.5 µM) | 48 | [5] |
| Bel-7402 | Hepatocellular Carcinoma | 6.82 µg/mL (~18.9 µM) | 48 | [5] |
| MCF-7 | Breast Adenocarcinoma | 3.04 µg/mL (~8.4 µM) | 48 | [5] |
| LLC | Lewis Lung Carcinoma | 2.72 µg/mL (~7.5 µM) | 48 | [5] |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 | Not Specified | [4] |
| SiHa | Cervical Cancer | Not Specified (Dose-dependent inhibition) | 24 | |
| A498 | Renal Cell Carcinoma | 4.295 | 24 | [16] |
| ACHN | Renal Cell Carcinoma | 5.62 | 24 | [16] |
| HSC3 | Oral Squamous Cell Carcinoma | 3.81 | Not Specified | [17] |
| SCC4 | Oral Squamous Cell Carcinoma | 5.87 | Not Specified | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological properties of this compound.
In Vitro Assays
1. Cell Viability and Proliferation (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.[12][13]
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Principle: This technique analyzes the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
-
Protocol:
-
Treat cells with this compound for the specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[18][19][20][21]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
After treatment with this compound, harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
4. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, RIPK1, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[22][23]
-
5. Tubulin Polymerization Assay
-
Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity or fluorescence.
-
Protocol:
-
Reconstitute purified tubulin in a general tubulin buffer.
-
In a 96-well plate, add the tubulin solution and the test compound (this compound) at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader. A decrease in the rate or extent of polymerization compared to the control indicates an inhibitory effect.[5][14][24][25]
-
6. Intracellular ROS Detection (DCFH-DA Assay)
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8][16][26][27]
-
7. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer to detect changes in the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.[10][15][28][29]
-
8. Caspase-3 Activity Assay
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol:
-
Prepare cell lysates from treated and control cells.
-
In a 96-well plate, add the cell lysate and the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) at the appropriate excitation/emission wavelengths using a plate reader.[6][9][30][31]
-
9. Wound Healing (Scratch) Assay
-
Principle: This assay assesses the collective migration of a sheet of cells. A "scratch" or gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
-
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip or a specialized scratcher.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing this compound at various concentrations.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.[7][11][32][33]
-
In Vivo Assays
1. Xenograft Tumor Model
-
Principle: This model is used to evaluate the in vivo antitumor efficacy of a compound. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is assessed.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control and this compound at various doses (e.g., 1-50 mg/kg).
-
Administer the treatment via a suitable route (e.g., intraperitoneal or oral) on a defined schedule (e.g., daily or every other day).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[1][4][34]
-
2. Immunohistochemistry (IHC)
-
Principle: This technique is used to detect the presence and localization of specific proteins within tissue sections using specific antibodies.
-
Protocol:
-
Fix the excised tumor tissues in formalin and embed them in paraffin.
-
Cut thin sections of the tissue and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic sites.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, active Caspase-3).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the color using a chromogen substrate (e.g., DAB).
-
Counterstain the sections with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic examination.[35][36][37]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological evaluation.
Caption: Key anticancer signaling pathways modulated by this compound.
Caption: General experimental workflow for pharmacological evaluation.
Conclusion
This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, most notably its potent anticancer effects. Its ability to induce multiple forms of programmed cell death, arrest the cell cycle, and modulate key oncogenic signaling pathways underscores its potential as a lead compound for the development of novel cancer therapeutics. Furthermore, its anti-inflammatory and wound healing properties suggest broader therapeutic applications. The detailed experimental protocols and summary of quantitative data provided in this guide aim to facilitate further research and development of this compound and its derivatives. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for potential clinical translation.
References
- 1. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. bioquochem.com [bioquochem.com]
- 9. mpbio.com [mpbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. chem-agilent.com [chem-agilent.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. youtube.com [youtube.com]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. moodle2.units.it [moodle2.units.it]
- 33. clyte.tech [clyte.tech]
- 34. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 37. Caspase-3 Antibody (D3R6Y) - IHC Formulated | Cell Signaling Technology [cellsignal.com]
The Anti-Inflammatory Potential of DL-Acetylshikonin: A Technical Guide for Researchers
An in-depth exploration of the mechanisms and pathways involved in the anti-inflammatory effects of DL-Acetylshikonin, designed for researchers, scientists, and drug development professionals.
This compound, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its mechanisms of action, focusing on key signaling pathways and offering detailed experimental protocols for its evaluation.
Core Anti-Inflammatory Effects of this compound
This compound exerts its anti-inflammatory effects by modulating the production of key inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it has been shown to significantly inhibit the synthesis of nitric oxide (NO), a key inflammatory signaling molecule. This inhibition is dose-dependent and is a critical indicator of its anti-inflammatory potential.
Furthermore, this compound has been observed to suppress the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to the inflammatory cascade, and their downregulation by this compound highlights its potential as a therapeutic agent for inflammatory diseases. The compound also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers.
| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value / % Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: ~1.56 µM - 7.4 µM | [1][2] |
| TNF-α | Fibroblast-like synoviocytes | LPS | Significant inhibition at 0.1-1 µM | [3] |
| IL-6 | RAW 264.7 | LPS | Significant reduction | [4] |
| iNOS Expression | RAW 264.7 | LPS | Dose-dependent decrease | [5] |
| COX-2 Expression | RAW 264.7 | LPS | Dose-dependent decrease | [5] |
Note: IC50 values can vary depending on experimental conditions. The data presented is a synthesis from multiple sources.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of inflammatory gene expression.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes.
This compound has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. By dampening the activation of these key kinases, this compound effectively reduces the downstream inflammatory response.
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate the anti-inflammatory effects of this compound are provided below.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well or 10 cm dishes for Western blotting) at a density of 1-5 x 10^5 cells/mL.[6][7]
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 100-1000 ng/mL for the desired time period (e.g., 24 hours for NO and cytokine measurements).[6][8]
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Following treatment with this compound and/or LPS, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric assay that detects nitrite (NO2-), a stable and quantifiable breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific kit being used. This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding a substrate, and measuring the resulting color change.
-
Western Blotting for NF-κB and MAPK Pathway Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
-
Conclusion
This compound demonstrates significant anti-inflammatory activity through the potent inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on in vivo models to validate these findings and explore the pharmacokinetic and pharmacodynamic properties of this promising natural compound.
References
- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin inhibits TNF-α production through suppressing PKC-NF-κB-dependent decrease of IL-10 in rheumatoid arthritis-like cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Emerging evidence suggests that many of these therapeutic effects may be, at least in part, attributable to its antioxidant potential. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant capabilities, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways involved.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases.[3][4] Antioxidants can mitigate this damage by scavenging free radicals, chelating metal ions, and modulating cellular antioxidant defense systems. This guide aims to equip researchers with the necessary information to rigorously investigate and understand the antioxidant potential of this compound.
Direct and Indirect Antioxidant Activities of this compound
This compound exhibits antioxidant properties through both direct radical scavenging and indirect modulation of cellular antioxidant pathways.
Direct Radical Scavenging and Protective Effects
-
DPPH Radical Scavenging: Studies using electron paramagnetic resonance (EPR) spectroscopy have demonstrated that acetylshikonin possesses 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging properties.[1][4] However, specific IC50 values for this compound in this assay are not yet well-documented in publicly available literature.
-
Inhibition of LDL Oxidation: this compound has been shown to suppress the copper-induced oxidation of human low-density lipoprotein (LDL).[1][4] This is a crucial finding, as oxidized LDL is a key contributor to the pathogenesis of atherosclerosis.
Indirect Antioxidant Effects via Cellular Signaling Pathways
This compound can also exert its antioxidant effects by influencing key signaling pathways that regulate the expression of endogenous antioxidant enzymes.
-
Nrf2/HO-1 Pathway Activation: Acetylshikonin has been observed to upregulate the expression of Heme Oxygenase-1 (HO-1) in SH-SY5Y neuroblastoma cells. This effect is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1.
-
PI3K/Akt/mTOR Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. While often associated with pro-growth signals, its modulation can also impact cellular responses to oxidative stress. Acetylshikonin has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, a mechanism that can, in some contexts, be linked to the modulation of cellular redox status.[1][4]
It is important to note that in some cancer cell lines, acetylshikonin has been shown to increase intracellular ROS levels, leading to apoptosis.[5][6] This highlights the context-dependent nature of its effects on cellular redox balance.
Quantitative Data on Antioxidant Potential
While comprehensive quantitative data for this compound is still emerging, some studies have provided valuable insights. The available data is summarized in the tables below. For comparative purposes, data for the related compound, shikonin, is also included where direct data for acetylshikonin is unavailable.
Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds
| Assay | Compound | Test System | Result | Reference |
| DPPH Radical Scavenging | Acetylshikonin | Electron Paramagnetic Resonance | Qualitative radical scavenging activity observed | [1][4] |
| LDL Oxidation Inhibition | Acetylshikonin | Cu2+-induced human LDL oxidation | Suppressed oxidation | [1][4] |
| Superoxide Anion (O2•−) Scavenging | Shikonin | Electron Paramagnetic Resonance | 42-fold higher than Trolox | [7] |
| Oxygen Radical Absorbance Capacity (ORAC) | Shikonin | AAPH-derived alkyl-oxy radicals | ORAC value of 0.25 relative to Trolox | [7] |
Table 2: Effects of this compound on Cellular Markers of Oxidative Stress
| Marker | Cell Line | Treatment | Effect | Reference |
| Heme Oxygenase-1 (HO-1) | SH-SY5Y | Acetylshikonin | Upregulation of expression | [1] |
| Reactive Oxygen Species (ROS) | Lung Cancer Cells (H1299, A549) | Acetylshikonin (0.5–10 μM) | Significant increase in intracellular ROS | [5][6] |
| Glutathione Peroxidase 4 (GPX4) | Lung Cancer Cells | Acetylshikonin | Inhibited expression | [5] |
| Mitochondrial Membrane Potential | Lung Cancer Cells | Acetylshikonin | Decreased | [5] |
Experimental Protocols
To facilitate further research into the antioxidant potential of this compound, this section provides detailed methodologies for key in vitro and in vivo antioxidant assays.
In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the this compound solution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the this compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
After a specified incubation time (e.g., 30 minutes), measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
-
4. LDL Oxidation Inhibition Assay
-
Principle: This assay assesses the ability of a compound to inhibit the copper-catalyzed oxidation of low-density lipoprotein (LDL). The extent of oxidation is often measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Protocol:
-
Isolate human LDL by ultracentrifugation.
-
Incubate the LDL with various concentrations of this compound.
-
Induce oxidation by adding a solution of CuSO₄.
-
After incubation, stop the reaction and measure the formation of TBARS.
-
To measure TBARS, add thiobarbituric acid (TBA) and heat the mixture. The resulting pink chromogen is measured spectrophotometrically at approximately 532 nm.
-
The inhibition of LDL oxidation is calculated by comparing the TBARS formation in the presence and absence of this compound.
-
Cell-Based and In Vivo Assays
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Protocol:
-
Culture cells (e.g., SH-SY5Y, hepatocytes) to the desired confluency.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Induce oxidative stress if required (e.g., with H₂O₂ or other agents).
-
Load the cells with DCFH-DA.
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
2. Quantification of Antioxidant Enzyme Activity
-
Principle: The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) can be measured in cell lysates or tissue homogenates using commercially available assay kits. These kits typically rely on spectrophotometric methods to measure the consumption of a substrate or the formation of a product.
-
General Protocol:
-
Prepare cell lysates or tissue homogenates from control and this compound-treated samples.
-
Determine the protein concentration of the lysates/homogenates.
-
Follow the specific instructions provided with the commercial assay kit for SOD, CAT, or GPX activity.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
Calculate the enzyme activity and normalize it to the protein concentration.
-
3. Measurement of Malondialdehyde (MDA) Levels
-
Principle: MDA is a marker of lipid peroxidation. Its levels in biological samples can be quantified using the TBARS assay as described in the LDL oxidation protocol.
-
Protocol:
-
Collect plasma, serum, or tissue homogenates from control and this compound-treated animals.
-
Perform the TBARS assay by reacting the sample with TBA under acidic conditions and heat.
-
Measure the absorbance of the resulting pink chromogen at ~532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound are intertwined with complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate these relationships and provide a conceptual workflow for investigating the antioxidant potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SOD Therapeutics: Latest Insights into Their Structure-Activity Relationships and Impact on the Cellular Redox-Based Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Has Pleiotropic Targets in Hippocampal Neurons Exposed to Iron-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBARS - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis and Natural Sources of DL-Acetylshikonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of DL-acetylshikonin, a significant naphthoquinone derivative with a wide range of pharmacological properties. It details the natural sources of this compound, presents quantitative data on its occurrence, and outlines key experimental protocols for its study and production. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction to this compound
Acetylshikonin is a bioactive naphthoquinone derivative predominantly found in the roots of various plant species belonging to the Boraginaceae family.[1][2][3] It is a derivative of shikonin, which exists as a pair of enantiomers: shikonin (R-enantiomer) and alkannin (S-enantiomer).[4] Acetylshikonin has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][2][3] These therapeutic potentials underscore the importance of understanding its biosynthesis and identifying rich natural sources for sustainable production.
Biosynthesis of Acetylshikonin
The biosynthesis of shikonin and its derivatives, including acetylshikonin, is a complex process that occurs in the endoplasmic reticulum of plant cells.[4][5] The pathway involves the convergence of two primary metabolic routes: the shikimic acid pathway, which provides p-hydroxybenzoic acid (PHB), and the mevalonate (MVA) pathway, which yields geranyl pyrophosphate (GPP).[4][5][6]
The key steps in the biosynthetic pathway are:
-
Precursor Synthesis: Phenylalanine, derived from the shikimic acid pathway, is converted to PHB. Simultaneously, the MVA pathway produces GPP from acetyl-CoA.[4][5]
-
Condensation: The first committed step is the condensation of PHB and GPP, catalyzed by the enzyme p-hydroxybenzoate geranyltransferase (PGT), to form 3-geranyl-4-hydroxybenzoate (GBA).[5][7]
-
Intermediate Formation: GBA is then converted to geranylhydroquinone (GHQ).[4][5]
-
Hydroxylation and Cyclization: The isoprenoid side chain of GHQ undergoes hydroxylation, a crucial step catalyzed by enzymes like geranylhydroquinone 3″-hydroxylase.[5] Subsequent cyclization and oxidation steps lead to the formation of the naphthoquinone ring structure of deoxyshikonin.[7]
-
Hydroxylation to Shikonin: Deoxyshikonin is then hydroxylated by deoxyshikonin hydroxylases (DSHs), specifically cytochrome P450 monooxygenases from the CYP82AR subfamily, to yield shikonin.[5]
-
Acetylation to Acetylshikonin: The final step in the formation of acetylshikonin is the acetylation of shikonin. This reaction is catalyzed by an acyltransferase, with deacetylvindoline O-acetyltransferase being one such identified enzyme capable of this conversion.[5] Two BAHD acyltransferases, LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), have been identified in Lithospermum erythrorhizon and show high acylation capability for shikonin and alkannin derivatives respectively.[4][5]
Regulation of Biosynthesis
The biosynthesis of shikonin derivatives is tightly regulated by various factors:
-
Light: Shikonin production is generally inhibited by light. Darkness induces the expression of specific genes (LeDIs) involved in the biosynthetic pathway.[5][8] Light can inactivate enzymes like flavoproteins and inhibit PHB-geranyl transferase activity, leading to an accumulation of the precursor PHB.[5]
-
pH: An alkaline pH (around 8.75) has been shown to increase the activity of p-hydroxybenzoate geranyltransferase, thereby enhancing shikonin production.[5]
-
Nutrients: The presence of ammonium ions in the culture medium tends to inhibit shikonin synthesis, whereas nitrate as the sole nitrogen source promotes it.[9][10] High concentrations of sucrose can also increase the yield of shikonin derivatives.[5]
-
Plant Hormones: Synthetic auxins like 2,4-dichlorophenoxyacetic acid can inhibit shikonin production.[11]
-
Elicitors: Various elicitors, such as methyl jasmonate, acidic oligosaccharides, and even physical stressors like low-energy ultrasound, have been shown to stimulate shikonin production in cell cultures.[5][11]
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of acetylshikonin from primary metabolites.
Natural Sources of Acetylshikonin
Acetylshikonin is primarily isolated from the roots of plants belonging to the Boraginaceae family.[1][2] These plants are distributed across various regions of the world, particularly in Asia and Europe.[5]
Table 1: Natural Plant Sources of Acetylshikonin and Other Shikonin Derivatives
| Plant Species | Family | Part Used | Key Shikonin Derivatives Present |
| Lithospermum erythrorhizon | Boraginaceae | Roots | Acetylshikonin, Shikonin, Isobutyrylshikonin[1][5] |
| Arnebia euchroma | Boraginaceae | Roots | Acetylshikonin, Shikonin, Teracrylshikonin, β,β-dimethylacrylshikonin[1][12] |
| Arnebia guttata | Boraginaceae | Roots | Acetylshikonin[1] |
| Onosma paniculatum | Boraginaceae | Roots | Acetylshikonin[1] |
| Onosma waltonii | Boraginaceae | Roots | Acetylshikonin[1] |
| Lithospermum canescens | Boraginaceae | Roots | Acetylshikonin, Isobutrylshikonin[5] |
| Alkanna tinctoria | Boraginaceae | Roots | Alkannin and its derivatives |
| Echium italicum | Boraginaceae | Roots | Acetylshikonin[1] |
| Onosma visianii | Boraginaceae | Roots | Acetylshikonin[1] |
Quantitative Data
The content of acetylshikonin can vary significantly between different species and even within the same species depending on geographical location and environmental conditions.
Table 2: Acetylshikonin Content in Various Plant Species
| Plant Species | Content (mg/g of dried root) | Geographical Source (if specified) | Reference |
| Arnebia euchroma | 19.7 ± 0.66 | Xinjiang, China | [1][2] |
| Lithospermum erythrorhizon | 7.49 ± 0.11 | Jilin, China | [1][2] |
| Onosma paniculatum | 2.86 ± 0.03 | Yunnan, China | [1][2] |
| Onosma waltonii | 2.60 ± 0.13 | Tibet, China | [1] |
| Arnebia guttata | 1.36 ± 0.04 | Xinjiang, China | [1][2] |
| Onosma confertum | 0.123 ± 0.002 | - | [1] |
Experimental Protocols
Plant Cell Culture for Shikonin Production
Plant cell culture offers a renewable and controllable system for the production of shikonin derivatives, independent of geographical and climatic constraints.[6][10]
Protocol: Two-Stage Batch Culture for Shikonin Production in Lithospermum erythrorhizon
This protocol is based on the industrial production method developed for shikonin.[6]
Stage 1: Cell Growth
-
Medium: Prepare MG-5 medium for cell proliferation.
-
Inoculation: Inoculate suspension cultures of L. erythrorhizon into a fermentation tank (e.g., 200 L) containing MG-5 medium.
-
Incubation: Culture the cells for approximately 9 days to achieve sufficient biomass.
Stage 2: Shikonin Production
-
Cell Harvest: Filter the cell cultures to remove the MG-5 growth medium.
-
Medium Exchange: Transfer the harvested cells to a larger fermentation tank (e.g., 750 L) containing M9 production medium. M9 medium is typically low in ammonium and contains factors that induce shikonin biosynthesis.[6]
-
Induction: Culture the cells in M9 medium in darkness for approximately 14 days to induce shikonin production.[6][8]
-
Harvesting and Drying: Harvest the red-colored cells by filtration and dry them.
Caption: Workflow for two-stage cell culture production of shikonin.
Extraction and Quantification of Acetylshikonin
Protocol: Ultrasound-Assisted Extraction and HPLC Quantification
This protocol provides a general framework for the extraction and analysis of acetylshikonin from plant material or cell cultures.
Extraction
-
Sample Preparation: Grind the dried plant roots or cultured cells into a fine powder.
-
Solvent Extraction: Suspend a known weight of the powdered material in a suitable solvent. Solvents with varying polarities such as hexane, chloroform, ethyl acetate, or methanol can be used.[13]
-
Ultrasonication: Place the suspension in an ultrasonic bath for a specified duration and temperature to enhance extraction efficiency.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[14]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and/or methanol and water (often with a small percentage of formic acid) is typical. For example, acetonitrile/methanol (95:5) has been used for the separation of acetylshikonin.[14]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Detection is performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorbance wavelength for shikonin derivatives, which is around 520 nm.[13]
-
-
Quantification: Prepare a calibration curve using a certified standard of acetylshikonin. Calculate the concentration of acetylshikonin in the sample by comparing its peak area to the calibration curve.
Conclusion
This compound is a promising natural product with significant therapeutic potential. A thorough understanding of its biosynthetic pathway, regulation, and natural distribution is crucial for its sustainable production and development as a pharmaceutical agent. This technical guide has provided an in-depth overview of these aspects, including quantitative data and detailed experimental protocols, to aid researchers in their endeavors to harness the benefits of this valuable compound. Further research into metabolic engineering and synthetic biology approaches may offer novel avenues for enhancing the production of acetylshikonin and its derivatives.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 6. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Regulation of shikonin production by glutamine in Lithospermum erythrorhizon cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]
- 12. Inhibition on platelet activation by shikonin derivatives isolated from Arnebia euchroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Acetylshikonin: A Technical Guide for Drug Development and Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Acetylshikonin, a naturally occurring naphthoquinone derived from the roots of plants such as Lithospermum erythrorhizon, has emerged as a promising candidate for drug development.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its potential as a therapeutic agent, particularly in oncology. It consolidates key data on its chemical properties, multifaceted biological activities, and mechanisms of action. Detailed experimental protocols for evaluating its efficacy and elucidating its signaling pathways are provided to facilitate further research and lead optimization efforts.
Introduction
This compound is a bioactive compound that has garnered significant attention for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways implicated in the pathogenesis of various diseases. This guide aims to serve as a comprehensive resource for researchers engaged in the preclinical development and optimization of this compound and its derivatives.
Chemical and Physical Properties
This compound is the racemic mixture of acetylshikonin. It is an ester derivative of shikonin.
| Property | Value |
| Chemical Formula | C18H18O6 |
| Molecular Weight | 330.33 g/mol |
| CAS Number | 54984-93-9 |
| Appearance | Reddish-purple crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. Poorly soluble in water. |
Biological Activities and Mechanism of Action
This compound exhibits a wide array of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer mechanism is multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell growth, survival, and metastasis.
A primary mechanism of acetylshikonin's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key regulatory proteins:
-
Bcl-2 Family Proteins: Acetylshikonin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][4]
-
Caspase Activation: It triggers the activation of the caspase cascade, including caspase-3, -8, and -9, which are executioner enzymes of apoptosis.[3][4][5]
-
Reactive Oxygen Species (ROS) Generation: Acetylshikonin can induce the production of intracellular ROS, leading to oxidative stress and subsequent apoptosis.[3][5][6]
Acetylshikonin can halt the progression of the cell cycle in cancer cells, preventing their proliferation. It has been shown to induce cell cycle arrest at the G0/G1 or G2/M phases, depending on the cancer cell type.[3]
This compound has been found to interfere with several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Acetylshikonin has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in colorectal cancer cells.[3][7][8]
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cancer cell survival. Acetylshikonin can suppress the activation of NF-κB, thereby inhibiting the expression of its target genes that promote cancer progression.[3][9]
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to downregulate the expression of cytokines such as TNF-α, IL-1β, and IL-6.[10][11] This activity is partly attributed to the inhibition of the NF-κB signaling pathway.[3]
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of acetylshikonin against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Cancer | 5.6 µg/ml (~17 µM) | 48 | [4][12] |
| Bel-7402 | Liver Cancer | 6.82 µg/ml (~20.6 µM) | 48 | [4][12] |
| MCF-7 | Breast Cancer | 3.04 µg/ml (~9.2 µM) | 48 | [4][12] |
| LLC | Lewis Lung Carcinoma | 2.72 µg/ml (~8.2 µM) | 48 | [4][12] |
| K562 | Leukemia | 2.03 µM | 24 | [9] |
| K562 | Leukemia | 1.13 µM | 48 | [9] |
| HT29 | Colorectal Cancer | 60.82 µg/ml (~184 µM) | 24 | [7] |
| HT29 | Colorectal Cancer | 30.78 µg/ml (~93 µM) | 48 | [7] |
| A498 | Renal Cell Carcinoma | 4.295 µM | 24 | [5] |
| ACHN | Renal Cell Carcinoma | 5.62 µM | 24 | [5] |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 µM | Not Specified | [7][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Lead Optimization Strategies
While this compound shows significant promise, lead optimization is crucial to enhance its therapeutic index, improve its pharmacokinetic properties, and reduce potential toxicity.[1][2]
Synthesis of Derivatives
A key strategy for lead optimization is the synthesis of novel derivatives of shikonin.[14][15][16][17] Modifications to the side chain of the shikonin molecule can influence its activity and selectivity. For instance, the synthesis of novel esters or the introduction of different functional groups can lead to compounds with improved anticancer potency.[15][16][17]
General Procedure for Acylation of Shikonin: A common method for synthesizing shikonin derivatives is through Steglich esterification.[18]
-
Dissolve shikonin in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).
-
Introduce the desired carboxylic acid to be esterified to the shikonin backbone.
-
The reaction mixture is stirred until completion, and the product is purified using chromatographic techniques.
Formulation and Drug Delivery
Due to its poor water solubility, developing advanced drug delivery systems for acetylshikonin is a critical aspect of lead optimization.[1] Encapsulation in nanoparticles, liposomes, or complexation with cyclodextrins can improve its bioavailability and targeted delivery to tumor sites.
Visualizations
Signaling Pathways
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 8. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway - Chinese Medicine - SCIRP [scirp.org]
- 9. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ethnobotanical and Pharmacological Exploration of DL-Acetylshikonin-Containing Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of plants containing DL-Acetylshikonin. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive resource for future research and development.
Introduction to this compound and its Botanical Sources
This compound is a potent naphthoquinone derivative found predominantly in the roots of various species belonging to the Boraginaceae family.[1][2][3] Traditionally, these plants have been utilized in various herbal medicine systems for their therapeutic properties.[1][2] Key botanical sources include Lithospermum erythrorhizon (Zicao or Gromwell), Arnebia euchroma (Ratanjot), and Arnebia guttata.[1][2] Ethnobotanical records highlight their use in treating a wide array of ailments, particularly skin-related conditions such as measles, burns, and dermatitis, as well as for their anti-inflammatory and antimicrobial properties.[1][2]
Quantitative Analysis of Acetylshikonin in Botanical Sources
The concentration of acetylshikonin can vary significantly among different plant species and even within the same species depending on geographical location and cultivation conditions. High-performance liquid chromatography (HPLC) is the standard method for the quantification of acetylshikonin in plant materials.
| Plant Species | Part Used | Acetylshikonin Content (mg/g dry weight) | Reference |
| Arnebia euchroma | Root | 19.7 ± 0.66 | [1] |
| Lithospermum erythrorhizon | Root | 7.49 ± 0.11 | [1] |
| Arnebia guttata | Root | 1.36 ± 0.04 | [1] |
| Onosma confertum | Root | 0.123 ± 0.002 | [1] |
| Lithospermum erythrorhizon (2-year-old cultivated) | Root | 5.6 (0.56%) | [4] |
Pharmacological Activities and Signaling Pathways
This compound exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] These bioactivities are attributed to its interaction with various cellular signaling pathways.
Anticancer Activity
Acetylshikonin has demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7][8] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Key signaling pathways implicated in the anticancer activity of acetylshikonin include:
-
PI3K/Akt/mTOR Pathway: Acetylshikonin has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and survival.[5][6][8]
-
NF-κB Pathway: By inhibiting the activation of NF-κB, acetylshikonin can downregulate the expression of anti-apoptotic proteins and inflammatory cytokines that promote tumor growth.[1][9]
-
MAPK Pathway: Acetylshikonin can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38, to induce apoptosis in cancer cells.[1]
-
LKB1/AMPK Pathway: Activation of the LKB1/AMPK signaling cascade by acetylshikonin can lead to the induction of autophagy-dependent apoptosis in cancer cells.[8]
Anti-inflammatory Activity
The anti-inflammatory effects of acetylshikonin are well-documented and contribute significantly to the ethnobotanical uses of its source plants.[1][10] Acetylshikonin exerts its anti-inflammatory action by:
-
Inhibiting Pro-inflammatory Cytokines: It suppresses the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
-
Suppressing Inflammatory Enzymes: Acetylshikonin inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
-
Modulating NF-κB and MAPK Pathways: Similar to its anticancer effects, the anti-inflammatory activity of acetylshikonin is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of this compound.
Quantification of Acetylshikonin by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Grind dried and powdered root material of the plant (e.g., Arnebia euchroma).
-
Extract a known weight of the powder with a suitable solvent such as hexane or ethanol, often with the aid of ultrasonication to enhance extraction efficiency.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in the mobile phase for HPLC analysis.
-
-
HPLC Conditions (Example): [9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape). A common isocratic mobile phase is acetonitrile/methanol (95:5).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of 516 nm.
-
Quantification: Prepare a standard curve using pure acetylshikonin of known concentrations. The concentration of acetylshikonin in the plant extract is determined by comparing its peak area to the standard curve.
-
Cell Viability Assessment by MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Migration Assessment by Wound Healing (Scratch) Assay
References
- 1. Gelatin zymography protocol | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Technical Guide to the Role of DL-Acetylshikonin in the Regulation of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of biological processes, including inflammation, immune responses, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers. DL-Acetylshikonin, a naphthoquinone derivative isolated from the roots of plants like Lithospermum erythrorhizon, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1] A substantial body of evidence indicates that a primary mechanism underlying these effects is its ability to modulate the NF-κB signaling pathway. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound regulates NF-κB signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The NF-κB Signaling Pathway and Its Inhibition by this compound
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is the most common route for NF-κB activation. In unstimulated cells, NF-κB dimers (typically a heterodimer of p65/RelA and p50 subunits) are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, most notably IκBα.[2][3] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a cascade of events is initiated.[3] This leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO.[4][5] IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate into the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and initiate their transcription.[2][3]
Caption: The Canonical NF-κB Signaling Pathway.
Mechanism of Inhibition by this compound
This compound intervenes at key upstream points in the canonical NF-κB pathway, effectively preventing its activation. Research indicates that acetylshikonin directly suppresses the activity of the IKK complex.[6] By inhibiting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα.[6][7] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of the active p65 subunit.[7][8] As a consequence, NF-κB is unable to bind to the promoter regions of its target genes, leading to a significant reduction in the transcription of pro-inflammatory and proliferation-related molecules.[1][9]
Caption: Inhibition of NF-κB Signaling by this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on the NF-κB pathway have been quantified across various cell-based assays. These studies demonstrate a potent, dose-dependent inhibition of NF-κB activity and its downstream consequences.
| Parameter Measured | Cell Line / System | Stimulus | Key Findings | Reference |
| NF-κB Luciferase Activity | HEK293 Cells | Phorbol 12-myristate 13-acetate (PMA) | IC₅₀ = 1.87 µM | [9] |
| NF-κB Luciferase Activity | HEK293 Cells | Tumor Necrosis Factor-α (TNF-α) | IC₅₀ = 7.13 µM | [9] |
| IL-6 Production | RAW264.7, BMDM, Lung Single Cells | Poly(I:C) | Significant decrease at 2.5 µM; dose-dependent inhibition. | [7] |
| Phosphorylated NF-κB (p-p65) | RAW264.7 Cells | Poly(I:C) | Decreased in a concentration-dependent manner (0.6, 1.25, 5 µM). | [7] |
| Phosphorylated p38 | RAW264.7 Cells | Poly(I:C) | Decreased in a concentration-dependent manner (0.6, 1.25, 5 µM). | [7] |
| Cell Proliferation | Colon Cancer Cells (HT29, DLD-1, Caco-2) | N/A | Suppressed in a dose-dependent manner. | [1] |
Downstream Consequences of NF-κB Inhibition
The suppression of the NF-κB signaling cascade by this compound results in the downregulation of a multitude of NF-κB target genes. This leads to a broad spectrum of anti-inflammatory and anti-cancer effects.
| Downstream Effect | Specific Molecules Affected | Biological Consequence | Reference |
| Reduced Pro-inflammatory Cytokines | TNF-α, IL-1, IL-1β, IL-6 | Attenuation of inflammatory responses. | [1][7] |
| Reduced Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS), Prostaglandin E2 (PGE₂) | Decreased production of inflammatory mediators like nitric oxide. | [1] |
| Suppression of Metalloproteinases | Matrix Metalloproteinase-2 (MMP-2), MMP-9 | Inhibition of cancer cell invasion and tissue degradation. | [1][9] |
| Inhibition of Cell Proliferation | - | Induction of cell cycle arrest (G0/G1 phase) and apoptosis. | [1] |
| Suppression of Adhesion Molecules | - | Reduced vascular inflammation. | [1] |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the effects of this compound on NF-κB signaling.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a reporter plasmid where the luciferase gene is under the control of a promoter containing multiple NF-κB binding sites.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293 or HeLa) in DMEM with 10% FBS and 1% penicillin/streptomycin.[10]
-
Seed cells into a 96-well plate.[10]
-
For transient transfection, co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent. Alternatively, use a cell line stably expressing the reporter construct.[10][11]
-
Allow cells to recover for 18-24 hours post-transfection.[12]
-
-
Treatment:
-
Discard the culture media.[12]
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add an NF-κB activator, such as TNF-α or PMA, to the wells (except for negative controls).[9][12]
-
Incubate for the optimal duration (e.g., 6 hours for inhibition assays, 22-24 hours for activation assays).[12]
-
-
Cell Lysis and Luminescence Reading:
-
Aspirate the treatment media.
-
Lyse the cells by adding a passive lysis buffer and incubating for at least 15-30 minutes at room temperature to ensure complete lysis.[11]
-
Transfer a portion of the cell lysate to an opaque 96-well plate.[11]
-
Add Luciferase Assay Reagent containing luciferin substrate to each well.[11]
-
Immediately measure the luminescence using a plate-reading luminometer.[11][12]
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter (e.g., β-galactosidase) or total protein concentration.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
Western Blot for NF-κB Pathway Proteins
Western blotting is used to detect changes in the phosphorylation state and subcellular localization of key pathway proteins like IκBα and p65.
-
Sample Preparation:
-
Culture and treat cells with this compound and an NF-κB activator for the desired time points (e.g., 0, 10, 20, 30 minutes for phosphorylation events).[2]
-
For analysis of nuclear translocation, separate cytoplasmic and nuclear protein fractions using a commercial extraction kit.[13][14] For phosphorylation analysis, prepare whole-cell lysates.
-
Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[2]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software. Normalize target protein levels to a loading control like β-actin (for whole-cell or cytoplasmic extracts) or Lamin B1 (for nuclear extracts).[13][14]
-
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to determine if NF-κB (p65) directly binds to the promoter regions of specific target genes in vivo.
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound and an NF-κB activator.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.[16] A two-step cross-linking procedure using an NHS-ester followed by formaldehyde can improve efficiency for transcription factors like NF-κB.[17][18]
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.[16]
-
-
Chromatin Shearing:
-
Shear the chromatin into fragments of 200-1000 bp using sonication.[16] The sonication conditions must be optimized for each cell type.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G agarose beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-p65).[16] Use a non-specific IgG as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reversal of Cross-links:
-
Elute the immune complexes from the beads.
-
Reverse the cross-links by incubating at a high temperature (e.g., 65°C) in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.[16]
-
-
DNA Purification and Analysis:
-
Purify the precipitated DNA using a DNA purification kit or phenol-chloroform extraction.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, TNF-α).[19]
-
Calculate the enrichment of target DNA in the p65-IP sample relative to the IgG control.
-
Conclusion
This compound is a potent inhibitor of the canonical NF-κB signaling pathway. Its mechanism of action involves the direct suppression of the IKK complex, leading to the stabilization of IκBα and the cytoplasmic sequestration of NF-κB. This prevents the transcription of a wide range of genes involved in inflammation, immunity, and cell proliferation. The quantitative data and downstream effects detailed in this guide underscore the therapeutic potential of this compound for a variety of NF-κB-driven pathologies, including chronic inflammatory diseases and cancer. The provided experimental protocols offer a robust framework for researchers to further investigate the molecular pharmacology of this promising natural compound.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Characterization of a small-molecule inhibitor targeting NEMO/IKKβ to suppress colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin Suppresses Human T Lymphocyte Activation through Inhibition of IKKβ Activity and JNK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylshikonin inhibits inflammatory responses and Papain-like protease activity in murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin inhibits the lipopolysaccharide-induced release of HMGB1 in RAW264.7 cells via IFN and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Two-step cross-linking method for identification of NF-kappaB gene network by chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of DL-Acetylshikonin on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Acetylshikonin, a naphthoquinone compound isolated from the root of Arnebia euchroma, has demonstrated significant anti-tumor activity in various cancer models. A primary mechanism underlying its therapeutic potential is the targeted inhibition of the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This critical intracellular cascade governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on the PI3K/Akt/mTOR pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental procedures.
Quantitative Analysis of this compound's Efficacy
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Furthermore, the modulatory effect of this compound on the core components of the PI3K/Akt/mTOR pathway has been demonstrated through the significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR.
Table 1: Anti-proliferative Activity of Acetylshikonin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HT29 | Colorectal Cancer | 24 | 60.82 | - | [1] |
| HT29 | Colorectal Cancer | 48 | 30.78 | - | [1] |
| A549 | Human Lung Adenocarcinoma | 48 | 5.6 ± 0.86 | - | [2] |
| Bel-7402 | Human Hepatocellular Carcinoma | 48 | 6.82 ± 1.5 | - | [2] |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 3.04 ± 0.44 | - | [2] |
| LLC | Mouse Lewis Lung Carcinoma | 48 | 2.72 ± 0.38 | - | [2] |
| A375 | Human Melanoma | - | 2, 4, 8 (µmol/L) | 2, 4, 8 | [3] |
Table 2: Effect of Acetylshikonin on PI3K/Akt/mTOR Pathway Protein Expression
| Cell Line | Treatment Condition | p-PI3K Expression | p-Akt Expression | p-mTOR Expression | Reference |
| A375 | 2, 4, 8 µmol/L Acetylshikonin | Significantly Decreased | Significantly Decreased (4 and 8 µmol/L) | Significantly Decreased | [3] |
| HT29 | Acetylshikonin | Decreased | Decreased (p-Akt308) | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to investigate the effects of this compound on the PI3K/Akt/mTOR pathway.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., A549, Bel-7402, MCF-7, LLC) in 96-well plates at a density of 1×10^5 cells per well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of acetylshikonin (e.g., 0.025, 0.05, 0.25 µg/ml) for specified time points (e.g., 12, 24, 48, 72 hours).[2][4] A positive control such as Adriamycin (0.1 μg/ml) can be used.[2]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The inhibition rate is calculated using the formula: Inhibition (%) = (1 - OD of treated group / OD of control group) × 100%.[4]
Western Blot Analysis
This technique is employed to detect and quantify the expression levels of total and phosphorylated proteins within the PI3K/Akt/mTOR pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[5]
-
SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total PI3K, p-PI3K, total Akt, p-Akt, total mTOR, p-mTOR) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using an imaging system.[6] The signal intensity of each band can be quantified using densitometry software.[7]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with this compound, harvest the cells by centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing the Molecular Interactions and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway and the general workflow of a Western Blot experiment.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized workflow for Western Blot analysis.
Conclusion
This compound demonstrates potent anti-cancer activity by effectively inhibiting the PI3K/Akt/mTOR signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. The visualization of the signaling cascade and experimental workflows aims to facilitate a clearer understanding of the underlying mechanisms and methodologies. Further in-depth studies are warranted to fully elucidate the clinical applicability of this compound in cancer therapy.
References
- 1. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 2. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
DL-Acetylshikonin: A Dual Inducer of Apoptosis and Necroptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has emerged as a promising anti-cancer agent due to its ability to induce programmed cell death in various cancer cell lines.[1][2] Unlike conventional chemotherapeutics that primarily trigger apoptosis, this compound exhibits a remarkable capacity to induce both apoptosis and necroptosis, a regulated form of necrosis. This dual mechanism of action presents a significant therapeutic advantage, particularly in the context of apoptosis-resistant cancers.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis and necroptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action: Apoptosis vs. Necroptosis
This compound's ability to induce distinct cell death pathways appears to be cell-type dependent, offering a versatile approach to cancer therapy.
Apoptosis Induction: In several cancer cell types, including human osteosarcoma, leukemia, and colorectal cancer, this compound primarily triggers apoptosis.[4][5][6] This form of programmed cell death is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, and is generally considered immunologically silent.[7] The pro-apoptotic effects of this compound are often mediated by the generation of reactive oxygen species (ROS), which in turn activates various downstream signaling cascades.[4][8]
Necroptosis Induction: In contrast, in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC), this compound has been shown to predominantly induce necroptosis.[1][9][10] Necroptosis is a form of regulated necrosis that is initiated when apoptosis is inhibited.[11] Morphologically, it is characterized by cell swelling and rupture, leading to the release of cellular contents and the induction of an inflammatory response.[1][12] This pro-inflammatory nature of necroptosis can be beneficial in cancer therapy by stimulating an anti-tumor immune response.
Quantitative Data on this compound-Induced Cell Death
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic and necrotic cells following treatment provide a measure of its potency and the predominant cell death mechanism.
| Cell Line | Cancer Type | IC50 (µM) | Predominant Cell Death | Reference |
| HSC3 | Oral Squamous Cell Carcinoma | 3.81 | Necroptosis | [9][10] |
| SCC4 | Oral Squamous Cell Carcinoma | 5.87 | Necroptosis | [9][10] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Necroptosis | [1][12] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Necroptosis | [1][12] |
| U2OS | Osteosarcoma | Not specified | Apoptosis | [4] |
| K562 | Chronic Myelogenous Leukemia | Not specified | Apoptosis | [4][6] |
| HL-60 | Acute Myeloid Leukemia | Not specified | Autophagy-dependent Apoptosis | [5] |
Table 1: Summary of quantitative data on this compound's effects on various cancer cell lines.
Signaling Pathways
The decision between apoptosis and necroptosis induction by this compound is governed by distinct signaling pathways.
Apoptosis Signaling Pathway
This compound-induced apoptosis is frequently initiated by the accumulation of intracellular ROS. This leads to the activation of multiple downstream pathways, including the modulation of the NF-κB and BCR-ABL signaling pathways in leukemia cells and the nuclear translocation of FOXO3 in osteosarcoma cells.[4] In some contexts, this compound can also sensitize cancer cells to TRAIL-induced apoptosis by upregulating pro-apoptotic proteins like p53, PUMA, and Bax.[13] A key event in the execution of apoptosis is the activation of caspases, a family of cysteine proteases that cleave a wide range of cellular substrates.[14][15]
Figure 1: this compound-induced apoptotic signaling pathway.
Necroptosis Signaling Pathway
In cell lines such as NSCLC and OSCC, this compound triggers necroptosis by activating the Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 signaling cascade.[1][9] This pathway is typically engaged when caspase-8, a key apoptotic enzyme, is inhibited or absent.[11] Acetylshikonin treatment leads to the phosphorylation of RIPK1 and RIPK3, which then form a complex known as the necrosome.[1][16] The necrosome subsequently phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][17] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[1][18] A key indicator of this pathway's activation is the downregulation of glutathione peroxidase 4 (GPX4), which is associated with increased lipid peroxidation.[1][16]
Figure 2: this compound-induced necroptotic signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate this compound-induced cell death.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[19]
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[20]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance at 490 nm or 540 nm using a microplate reader.[20][21]
Apoptosis and Necroptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as required.
-
Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[22]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[19][23]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-positive cells are necrotic.[24][25]
Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of specific proteins in the signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-RIPK1, p-MLKL, cleaved caspase-3) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Use of Specific Inhibitors
To confirm the involvement of specific pathways, inhibitors can be used.
-
Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1: Inhibitors of RIPK1 kinase activity, used to block necroptosis.[1][16][17] Pre-incubate cells with the inhibitor (e.g., Nec-1 at 20 nM) for 1 hour before adding this compound.[17]
-
z-VAD-fmk: A pan-caspase inhibitor used to block apoptosis.[26]
Experimental Workflow
A typical workflow to investigate the mode of cell death induced by this compound is as follows:
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1K and RIP3K provoked by shikonin induce cell cycle arrest in the triple negative breast cancer cell line, MDA-MB-468: necroptosis as a desperate programmed suicide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - Figure f6 | Aging [aging-us.com]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways [biomolther.org]
- 21. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - Figure f3 | Aging [aging-us.com]
- 25. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 26. Simultaneous induction of apoptosis and necroptosis by Tanshinone IIA in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Bioavailability of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities, particularly its anti-cancer properties. Despite promising preclinical efficacy, its development as a therapeutic agent is influenced by its pharmacokinetic profile. This technical guide provides an in-depth overview of the initial studies on the bioavailability of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key signaling pathways modulated by this compound. The information presented is intended to support further research and development efforts for this promising natural product.
Introduction
This compound is a lipophilic derivative of shikonin, a well-known component of traditional Chinese medicine.[1][2] It has been shown to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and potent anti-tumor activities against various cancer cell lines.[2][3] The mechanism of its anti-cancer action is multifaceted, involving the induction of apoptosis, necroptosis, and the modulation of key cellular signaling pathways.[1][2][3] However, a critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which collectively determines its bioavailability. Several reviews indicate that acetylshikonin has a wide distribution but poor absorption and low water solubility, which may impact its therapeutic efficacy following oral administration.[1][2][4][5] This guide consolidates the foundational data from early preclinical pharmacokinetic studies to provide a clear understanding of the current knowledge regarding the bioavailability of this compound.
Quantitative Bioavailability Data
The available quantitative data on the bioavailability of this compound is currently limited to a single preclinical study in a non-human primate model. The following table summarizes the key pharmacokinetic parameters obtained after a single oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Macaque Monkeys following a Single Oral Dose
| Parameter | Value | Units |
| Dose | 80 | mg/kg |
| Cmax | Not Reported | - |
| Tmax | Not Reported | - |
| AUC (0-t) | 615.4 ± 206.5 | ng·h/mL |
| Terminal Elimination Half-life (t½) | 12.3 ± 1.6 | h |
| Mean Residence Time (MRT) | 10.2 ± 0.7 | h |
Data sourced from a study in macaque monkeys.
Experimental Protocols
This section details the methodologies employed in the key pharmacokinetic study cited, providing a framework for the design of future preclinical investigations.
Animal Model and Dosing
-
Species: Macaque monkey
-
Administration Route: Oral gavage
-
Dose: 80 mg/kg
-
Formulation: The specific vehicle used for oral administration was not detailed in the available literature. For rodent studies, a common practice is to suspend the compound in a vehicle such as 0.5% methyl cellulose.[6]
Sample Collection and Processing
-
Biological Matrix: Blood
-
Sampling Time Points: A series of blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Processing: Whole blood was processed to obtain plasma, which was then stored, typically at -20°C or lower, until analysis.[7]
Bioanalytical Method: LC-ESI-MS/MS
A sensitive and specific liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed and validated for the quantification of acetylshikonin in plasma.
-
Sample Preparation: A precolumn derivatization step with 2-mercaptoethanol was employed. This reaction forms a major derivative product that is well-correlated with the concentration of acetylshikonin.[8] This is followed by protein precipitation to remove larger molecules from the plasma sample.[7]
-
Chromatography:
-
Column: C18 column (e.g., 2 mm x 50 mm, 5 µm)
-
Mobile Phase: A gradient elution with a mobile phase containing methanol and water with additives like acetic acid and ammonium acetate.
-
Flow Rate: A typical flow rate for such an analysis is 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification, which provides high selectivity and sensitivity.
-
-
Validation: The method was validated for linearity, precision, accuracy, and recovery. A good linearity (r > 0.99) was achieved within a concentration range of 5 to 2000 ng/mL. The intraday and interday precision were generally less than 12.3%, and accuracies were within a range of -3% to 0.6%.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects, particularly its anti-cancer activity, by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Necroptosis Signaling Pathway
Caption: Simplified signaling cascade of acetylshikonin-induced necroptosis.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Discussion and Future Directions
The initial pharmacokinetic data, although limited, provides valuable insights into the behavior of this compound in vivo. The long terminal elimination half-life observed in macaque monkeys suggests that the compound persists in the body, which could be advantageous for therapeutic efficacy. However, the recurring statements in the literature regarding its poor oral absorption present a significant challenge for its development as an oral therapeutic.[1][2][4][5]
The low aqueous solubility of acetylshikonin is a likely contributor to its limited absorption.[1][2] Future research should focus on several key areas to address these limitations and build upon the initial findings:
-
Pharmacokinetics in Rodent Models: While a study in mice using radiolabeled acetylshikonin has been cited, the full data is not widely accessible.[2] Replicating and expanding on such studies in rodents would provide a more comprehensive dataset and facilitate comparisons across species.
-
Absolute Bioavailability Studies: To definitively quantify the extent of oral absorption, studies comparing the pharmacokinetic profile after intravenous and oral administration are necessary to determine the absolute bioavailability.
-
Metabolism and Metabolite Identification: A thorough investigation of the metabolic fate of acetylshikonin is crucial. Identifying the major metabolites and their biological activity will provide a more complete understanding of the compound's overall pharmacological effect.
-
Formulation Development: To overcome the poor solubility and absorption, the development of novel formulations, such as nanoparticles, liposomes, or cyclodextrin complexes, should be explored to enhance the oral bioavailability of acetylshikonin.
Conclusion
This compound remains a compound of significant interest due to its potent anti-cancer activities. The initial studies on its bioavailability indicate that while it has a prolonged presence in the systemic circulation, its oral absorption is likely limited. The detailed experimental protocols and an understanding of its engagement with key signaling pathways provide a solid foundation for further research. Addressing the challenges of its poor oral bioavailability through formulation strategies and conducting more comprehensive pharmacokinetic studies will be critical steps in translating the preclinical promise of this compound into a viable therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of DL-Acetylshikonin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction DL-Acetylshikonin is a significant bioactive naphthoquinone derivative found in the roots of various plants from the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma.[1][2][3] As a key active component, its accurate quantification in raw materials, herbal preparations, and pharmaceutical formulations is crucial for quality control and research. This document provides a detailed, validated isocratic RP-HPLC method for the precise determination of this compound.
Principle The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, a relatively nonpolar compound, is separated from other components based on its hydrophobic interactions with the C18 column. An isocratic mobile phase of acetonitrile and acidified water ensures consistent elution and reproducible results, with detection performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.
I. Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
-
Deionized or HPLC-grade water
-
Dimethyl sulfoxide (DMSO, optional, for extraction)
-
Syringe filters (0.45 µm, nylon or PTFE)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., ACE 5 C18, 150 mm × 4.6 mm, 5 µm particle size).[4][5]
-
Analytical balance
-
Ultrasonic bath
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase (Acetonitrile: 0.1 M Acetic Acid, 70:30 v/v):
-
To prepare the 0.1 M acetic acid solution, add approximately 5.7 mL of glacial acetic acid to a 1 L volumetric flask and fill to the mark with deionized water.
-
Mix 700 mL of acetonitrile with 300 mL of the 0.1 M acetic acid solution.
-
Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 20-30 minutes before use.[4]
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask and dissolve in methanol or acetonitrile.
-
Make up to the mark with the same solvent and mix thoroughly. Store this solution at 4°C, protected from light.
-
-
Calibration Standards:
4. Sample Preparation
-
For Plant Material (e.g., Dried Roots):
-
Grind the plant material into a fine powder.
-
Accurately weigh approximately 100 mg of the powder into a vial.[4]
-
Add 15 mL of methanol and 1 mL of DMSO, then extract using an ultrasonic bath for 30 minutes.[4]
-
Allow the mixture to cool and transfer it to a 50 mL volumetric flask, making up the volume with methanol.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]
-
5. HPLC Operating Conditions The following table outlines the optimized chromatographic conditions for the analysis.
| Parameter | Setting |
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Acetonitrile : 0.1 M Acetic Acid (70:30, v/v)[4][5] |
| Elution Mode | Isocratic[4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 520 nm[4][5] |
| Injection Volume | 10 µL[4] |
| Total Run Time | Approximately 20 minutes[4] |
II. Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. The expected retention time is approximately 4.2 minutes.[4]
-
Calibration Curve: Inject the calibration standards and record the peak area for each concentration. Construct a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.998 is considered acceptable.[4][5]
-
Quantification: Inject the prepared sample solution. Using the peak area of this compound from the sample chromatogram, calculate the concentration in the sample using the regression equation.
III. Method Validation Summary
The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | ≥ 0.998 | > 0.998 over a 2-500 µg/mL range[4][5] |
| Accuracy (% Recovery) | 90 - 110% | 94.7 – 96.8% |
| Precision (%RSD) | ≤ 2% | Inter-day and Intra-day RSD < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.06 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.21 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity should be confirmed with a PDA detector |
IV. Visual Workflow
The following diagram illustrates the complete workflow for the quantification of this compound.
Caption: Workflow for the quantification of this compound using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of shikonin derivatives in gromwell by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Isocratic High-perfomance Liquid Chromatography Method for the Simultaneous Determination of Shikonin Derivatives in Some Echium Species Growing Wild in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: In Vitro Cytotoxicity of DL-Acetylshikonin
Introduction
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon (Zicao), has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][2] Numerous studies have demonstrated its ability to inhibit the proliferation of various cancer cells by inducing programmed cell death, such as apoptosis and necroptosis.[1][3][4] The primary mechanism often involves the generation of intracellular reactive oxygen species (ROS), which triggers downstream signaling cascades leading to cell cycle arrest and eventual cell death.[3][4][5][6]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted, reliable colorimetric method for evaluating cell viability.[7][8][9] It quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10] The amount of formazan produced is directly proportional to the number of viable cells, making this assay an effective tool for determining the cytotoxic potential and calculating the half-maximal inhibitory concentration (IC50) of compounds like this compound.[9][11]
Mechanism of Action: Key Signaling Pathways
This compound exerts its cytotoxic effects through multiple signaling pathways, often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[3][5] This oxidative stress triggers two primary forms of programmed cell death: apoptosis and necroptosis.
-
Apoptosis Induction: Increased ROS levels can lead to the activation and nuclear translocation of the transcription factor FOXO3.[3][5][12] Activated FOXO3 upregulates the expression of pro-apoptotic proteins like Bax and Bim, while downregulating anti-apoptotic proteins such as Bcl-2.[3][6][13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[13] This event initiates a caspase cascade, involving the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3, -6, -7), ultimately resulting in PARP cleavage, DNA fragmentation, and apoptotic cell death.[3][6][13]
-
Necroptosis Induction: In some cancer cells, particularly non-small cell lung cancer (NSCLC), this compound can induce necroptosis, a form of programmed necrosis.[1] This pathway is activated through the phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then phosphorylate the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing cell lysis.[1]
Caption: Signaling pathways activated by this compound leading to cell death.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
I. Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., A549, HCT-15, U2OS).
-
This compound: High purity powder.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT Reagent: 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS. Store protected from light at -20°C.[9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[10]
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (capable of reading absorbance at 570 nm).
-
Laminar flow hood.
-
Multichannel pipette.
-
II. Experimental Workflow
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]
-
Include wells for 'untreated control' (cells with medium only) and 'blank' (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[14]
-
-
Preparation of this compound:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final treatment concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM).[2][3] The final DMSO concentration in the wells should be non-toxic (typically <0.5%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Add 100 µL of fresh medium containing the same percentage of DMSO as the treatment wells to the 'untreated control' wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.
-
IV. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Untreated Control Cells) x 100
-
-
Determine IC50 Value: The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve with % Cell Viability on the y-axis and the log of the compound concentration on the x-axis.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines, with IC50 values typically falling within the low micromolar range.[15]
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | 24 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 3.26 | 24 | [1][2] |
| A498 | Renal Cell Carcinoma | 4.30 | 24 | [3] |
| ACHN | Renal Cell Carcinoma | 5.62 | 24 | [3] |
| K562 | Chronic Myeloid Leukemia | 2.03 | 24 | [6] |
| K562 | Chronic Myeloid Leukemia | 1.13 | 48 | [6] |
| HCT-15 | Colorectal Cancer | ~2.5 - 5.0 | 24-48 | [5] |
| U2OS | Osteosarcoma | Not specified | 24-72 | [12] |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 (panel) | Not specified | [15] |
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aging-us.com [aging-us.com]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylshikonin induces apoptosis of human osteosarcoma U2OS cells by triggering ROS-dependent multiple signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by DL-Acetylshikonin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4] Flow cytometry is a powerful and versatile technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing apoptosis induced by this compound using flow cytometry. The key assays covered include the Annexin V/Propidium Iodide (PI) assay for the detection of early and late apoptosis, cell cycle analysis for the quantification of the subG1 apoptotic peak, and the analysis of mitochondrial membrane potential (ΔΨm) as an early indicator of apoptosis.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose- and time-dependent effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Apoptotic Rates Determined by Annexin V/PI Staining
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| A498 (Renal Cell Carcinoma) | 0 | 24 | - | [5] |
| 1.25 | 24 | 7.82 | [5] | |
| 2.5 | 24 | 16.79 | [5] | |
| 5 | 24 | 29.09 | [5] | |
| 0 | 48 | - | [5] | |
| 1.25 | 48 | 7.55 | [5] | |
| 2.5 | 48 | 33.78 | [5] | |
| 5 | 48 | 77.6 | [5] | |
| ACHN (Renal Cell Carcinoma) | 0 | 24 | - | [5] |
| 1.25 | 24 | 24.03 | [5] | |
| 2.5 | 24 | 33.38 | [5] | |
| 5 | 24 | 34.17 | [5] | |
| 0 | 48 | - | [5] | |
| 1.25 | 48 | 32.96 | [5] | |
| 2.5 | 48 | 55.07 | [5] | |
| 5 | 48 | 55.76 | [5] | |
| HCT-15 (Colorectal Cancer) | 0 | 24 | - | [4] |
| 1.25 | 24 | 7.71 | [4] | |
| 2.5 | 24 | 20.69 | [4] | |
| 5 | 24 | 28.69 | [4] | |
| 0 | 48 | - | [4] | |
| 1.25 | 48 | 7.95 | [4] | |
| 2.5 | 48 | 13.39 | [4] | |
| 5 | 48 | 49.92 | [4] | |
| LoVo (Colorectal Cancer) | 0 | 24 | - | [4] |
| 1.25 | 24 | 8.7 | [4] | |
| 2.5 | 24 | 24.31 | [4] | |
| 5 | 24 | 42.0 | [4] | |
| 0 | 48 | - | [4] | |
| 1.25 | 48 | 13.48 | [4] | |
| 2.5 | 48 | 41.93 | [4] | |
| 5 | 48 | 66.9 | [4] |
Table 2: SubG1 Population (Apoptotic Cells) from Cell Cycle Analysis
| Cell Line | Concentration (µM) | Treatment Time (h) | SubG1 Population (%) | Reference |
| A498 (Renal Cell Carcinoma) | 0 | 24 | 0.59 | [5] |
| 1.25 | 24 | 0.43 | [5] | |
| 2.5 | 24 | 7.48 | [5] | |
| 5 | 24 | 23.1 | [5] | |
| 0 | 48 | 0.80 | [5] | |
| 1.25 | 48 | 1.05 | [5] | |
| 2.5 | 48 | 4.58 | [5] | |
| 5 | 48 | 32.7 | [5] | |
| ACHN (Renal Cell Carcinoma) | 0 | 24 | 2.12 | [5] |
| 1.25 | 24 | 3.86 | [5] | |
| 2.5 | 24 | 12.3 | [5] | |
| 5 | 24 | 14.4 | [5] | |
| 0 | 48 | 3.03 | [5] | |
| 1.25 | 48 | 7.54 | [5] | |
| 2.5 | 48 | 27.6 | [5] | |
| 5 | 48 | 31.1 | [5] |
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that involves the generation of reactive oxygen species (ROS), activation of FOXO3, and subsequent engagement of both intrinsic and extrinsic apoptotic pathways.[4][5] The following diagram illustrates the key signaling events.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of apoptosis induced by this compound.
Annexin V-FITC/PI Double Staining Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have lost membrane integrity.
Workflow Diagram:
Caption: Experimental workflow for Annexin V/PI staining.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis for SubG1 Peak
Principle: During apoptosis, endonucleases cleave DNA into smaller fragments. When stained with a DNA-binding dye like propidium iodide, apoptotic cells with fragmented DNA will exhibit a lower fluorescence intensity than diploid cells in the G1 phase. This population of cells appears as a "subG1" peak in the cell cycle histogram.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Annexin V/PI assay.
-
Cell Harvesting and Fixation: Harvest the cells as described above. Wash the cell pellet with PBS and then fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The percentage of cells in the subG1 phase is quantified.
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[8] The lipophilic cationic dye JC-1 is commonly used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[9][10][11]
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Annexin V/PI assay.
-
Cell Harvesting: Harvest the cells as described above.
-
JC-1 Staining: Resuspend the cells in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL. Add JC-1 stain to a final concentration of 2 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1X Assay Buffer.
-
Analysis: Resuspend the cells in 1X Assay Buffer and analyze immediately by flow cytometry. Detect the red fluorescence (JC-1 aggregates) in the PE channel and the green fluorescence (JC-1 monomers) in the FITC channel. A shift from red to green fluorescence indicates a loss of ΔΨm and the onset of apoptosis.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of Protein Expression Changes Induced by DL-Acetylshikonin via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] Its mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and necroptosis.[1][4][5] Western blot analysis is a fundamental technique to elucidate these mechanisms by detecting specific changes in protein expression and post-translational modifications in response to this compound treatment.[6][7][8][9][10] This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on target protein expression in cancer cell lines.
Key Signaling Pathways Affected by this compound
This compound has been shown to impact several critical signaling pathways involved in cancer progression. Understanding these pathways is crucial for identifying relevant protein targets for Western blot analysis.
-
Apoptosis Pathway: this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[11][12][13]
-
Necroptosis Pathway: In some cancer types, this compound triggers a form of programmed necrosis known as necroptosis, which is mediated by specific protein kinases.[1][14]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. This compound has been shown to inhibit this pathway.[2][4][5]
-
TOPK Signaling Pathway: T-lymphokine-activated killer cell-originated protein kinase (TOPK) is implicated in tumorigenesis, and its signaling can be attenuated by this compound.[15][16]
Data Presentation: Protein Expression Changes Post-DL-Acetylshikonin Treatment
The following tables summarize expected changes in the expression or phosphorylation status of key proteins following this compound treatment, based on published literature. Researchers should select appropriate antibodies to target these proteins in their Western blot experiments.
Table 1: Proteins Involved in Cell Cycle and Apoptosis
| Protein | Expected Change after Treatment | Function | Relevant Cancer Type(s) |
| CDK1 | Decrease | Cell cycle progression (G2/M phase) | Non-small cell lung cancer |
| Cyclin B1 | Decrease | Cell cycle progression (G2/M phase) | Non-small cell lung cancer |
| Bcl-2 | Decrease | Anti-apoptotic | Various cancers |
| Bax | Increase | Pro-apoptotic | Various cancers |
| Cleaved Caspase-3 | Increase | Executioner caspase in apoptosis | Various cancers |
| p53 | Increase | Tumor suppressor, induces apoptosis | Various cancers |
Table 2: Proteins Involved in Necroptosis
| Protein | Expected Change after Treatment | Function | Relevant Cancer Type(s) |
| p-RIPK1 | Increase | Initiator of necroptosis | Non-small cell lung cancer |
| p-RIPK3 | Increase | Key kinase in necroptosis pathway | Non-small cell lung cancer |
| p-MLKL | Increase | Executioner protein in necroptosis | Non-small cell lung cancer |
| GPX4 | Decrease | Inhibitor of ferroptosis and necroptosis | Non-small cell lung cancer |
Table 3: Proteins in the PI3K/Akt/mTOR and TOPK Pathways
| Protein | Expected Change after Treatment | Function | Relevant Cancer Type(s) |
| p-Akt | Decrease | Cell survival and proliferation | Colorectal cancer, Leukemia |
| p-mTOR | Decrease | Cell growth and proliferation | Colorectal cancer, Leukemia |
| p-TOPK | Decrease | Mitotic kinase, promotes tumorigenesis | Diffuse large B-cell lymphoma |
| p-ERK | Decrease | Cell proliferation and survival | Diffuse large B-cell lymphoma |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound. Specific cell lines and treatment conditions should be optimized based on the experimental design.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, HT29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 10 cm culture dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells in culture dishes at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Once the desired confluency is reached, remove the culture medium.
-
Treat the cells with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
-
After the treatment period, proceed to protein extraction.
II. Protein Extraction
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.[6]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each dish (e.g., 100 µL for a 6-well plate).[17]
-
Scrape the adherent cells from the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).[10]
-
Store the protein samples at -80°C until use.
III. Western Blot Analysis
This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins using specific antibodies.[7][8][9]
Materials:
-
Protein samples
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (appropriate acrylamide percentage for the target protein's molecular weight)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel in electrophoresis running buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: Western blot workflow for protein expression analysis.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 5. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. cusabio.com [cusabio.com]
- 11. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
Preparation of DL-Acetylshikonin Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, has garnered significant interest in biomedical research for its potent anti-inflammatory, antioxidant, and antitumor activities.[1] Proper preparation of a stock solution is a critical first step for ensuring reproducible and accurate results in cell-based assays. This document provides detailed protocols and application notes for the preparation, storage, and use of this compound stock solutions in cell culture experiments.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 24502-78-1 | [2] |
| Molecular Formula | C₁₈H₁₈O₆ | [3] |
| Molecular Weight | 330.34 g/mol | [3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Stock Concentration | 20 mM |
| Storage Temperature | -20°C |
| Storage Conditions | Store in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 330.34 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Safety Precautions: Although not classified as a hazardous substance, it is recommended to handle this compound powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
-
Calculation: To prepare a 20 mM stock solution, calculate the required mass of this compound.
-
For 1 mL of a 20 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.020 mol/L x 0.001 L x 330.34 g/mol = 0.0066068 g = 6.61 mg
-
-
-
Weighing: Carefully weigh 6.61 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
20 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Serial Dilutions (Recommended): It is often necessary to perform serial dilutions to achieve the desired final concentration in the cell culture medium. A common practice is to first prepare an intermediate dilution in cell culture medium.
-
Example for a 10 µM final concentration in 1 mL of medium:
-
The final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
First, prepare a 100-fold dilution of the 20 mM stock to create a 200 µM intermediate solution. Add 1 µL of the 20 mM stock to 99 µL of sterile cell culture medium.
-
Then, add 50 µL of the 200 µM intermediate solution to 950 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.05%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the drug treatment. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Cell Treatment
Caption: General workflow for cell treatment with this compound.
References
Application of DL-Acetylshikonin in 3D Cancer Cell Culture Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures, offering a more accurate representation of the tumor microenvironment. This document provides detailed application notes and protocols for the use of DL-Acetylshikonin, a potent naphthoquinone derivative, in 3D cancer cell culture models. Acetylshikonin has demonstrated significant anti-cancer properties, including the induction of necroptosis and apoptosis, and the modulation of key signaling pathways. These protocols are designed to guide researchers in evaluating the efficacy and mechanism of action of this compound in a more clinically relevant setting.
Mechanism of Action of this compound in Cancer Cells
This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing regulated cell death and inhibiting critical cell survival pathways.
Induction of Necroptosis: In non-small cell lung cancer (NSCLC) cells, acetylshikonin has been shown to induce necroptosis by activating the RIPK1/RIPK3/MLKL signaling pathway.[1] This form of programmed necrosis is a key mechanism for overcoming apoptosis resistance in cancer cells. The process involves the phosphorylation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation and oligomerization of Mixed Lineage Kinase domain-Like protein (MLKL), which then translocates to the plasma membrane, causing cell death.[1]
Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Acetylshikonin has been found to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal and oral cancer cells.[2][3] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by acetylshikonin leads to cell cycle arrest and apoptosis.
-
LKB1/AMPK Pathway: In acute myeloid leukemia (AML) cells, acetylshikonin induces autophagy-dependent apoptosis by activating the LKB1/AMPK signaling pathway while suppressing the PI3K/Akt/mTOR pathway.[4]
-
NF-κB Pathway: Acetylshikonin has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[5][6]
-
STAT3 Pathway: Recent studies have indicated that acetylshikonin can also inhibit the STAT3 signaling pathway.[7]
Induction of Oxidative Stress: Acetylshikonin treatment leads to an increase in intracellular reactive oxygen species (ROS), which contributes to its cytotoxic effects and the induction of apoptosis.[8][9]
Data Presentation: Efficacy of this compound in 2D Cancer Cell Culture
While specific data on this compound in 3D cancer models is still emerging, extensive research in 2D cell culture provides a strong foundation for its application in more complex models. The following tables summarize the reported IC50 values and other quantitative effects of acetylshikonin in various cancer cell lines. It is generally anticipated that higher concentrations of a therapeutic agent are required to achieve the same effect in 3D models compared to 2D monolayers due to limitations in drug penetration and the development of a more resistant phenotype.
| Cell Line | Cancer Type | IC50 (µM) in 2D Culture | Reference |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | [10] |
| A549 | Non-Small Cell Lung Cancer | 3.26 | [10] |
| HT29 | Colorectal Cancer | 30.78 (at 48h) | [2] |
| HCT-15 | Colorectal Cancer | 5.14 (at 24h) | [8] |
| LoVo | Colorectal Cancer | 6.41 (at 24h) | [8] |
| HSC3 | Oral Squamous Cell Carcinoma | 3.81 | [7] |
| SCC4 | Oral Squamous Cell Carcinoma | 5.87 | [7] |
| A498 | Renal Cell Carcinoma | Not specified | [9] |
| ACHN | Renal Cell Carcinoma | Not specified | [9] |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 (panel) | [11] |
| KB-R (cisplatin-resistant) | Oral Cancer | Not specified | [3] |
| Cell Line | Cancer Type | Effect of Acetylshikonin (Concentration) | Quantitative Measurement | Reference |
| HCT-15 | Colorectal Cancer | Increase in intracellular ROS (1.25, 2.5, 5 µM for 6h) | 24.1%, 55.7%, and 72.6% increase | [8] |
| LoVo | Colorectal Cancer | Increase in intracellular ROS (1.25, 2.5, 5 µM for 6h) | 105.1%, 188.8%, and 197.7% increase | [8] |
| A498 | Renal Cell Carcinoma | Increase in DNA tail length in comet assay (1.25, 2.5, 5 µM) | 256.3%, 638%, and 907% increase | [9] |
| ACHN | Renal Cell Carcinoma | Increase in DNA tail length in comet assay (1.25, 2.5, 5 µM) | 292.89%, 494.89%, and 530.09% increase | [9] |
Experimental Protocols
This section provides detailed protocols for the generation of 3D tumor spheroids and subsequent drug testing with this compound.
Protocol 1: 3D Tumor Spheroid Formation using the Hanging Drop Method
This method is suitable for generating single spheroids of uniform size.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
60 mm tissue culture dish
-
Micropipettes and sterile tips
-
Hemacytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency.
-
Harvest the cells by washing with PBS and treating with trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell concentration to 2.5 x 10^5 cells/mL in complete medium.
-
Hanging Drop Formation:
-
Dispense 5 mL of sterile PBS into the bottom of a 60 mm tissue culture dish to create a humidified chamber.
-
Invert the lid of the dish and carefully pipette 20 µL drops of the cell suspension onto the inside surface of the lid. Ensure drops are spaced sufficiently to prevent merging.
-
-
Incubation: Carefully place the lid back onto the PBS-filled dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids are typically formed within 24-72 hours.
Protocol 2: Drug Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
Procedure:
-
Spheroid Transfer: Gently transfer individual spheroids from the hanging drops into the wells of a 96-well ULA plate containing 100 µL of fresh complete medium per well.
-
Drug Dilution: Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentration. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells of the 96-well plate containing the spheroids. This will bring the final volume to 200 µL and the drug concentration to 1x.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment period (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control spheroids.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced necroptosis signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for testing this compound on 3D spheroids.
References
- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 7. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
Protocol for assessing DL-Acetylshikonin's effect on angiogenesis
An overview of the protocol for evaluating the impact of DL-Acetylshikonin on the formation of new blood vessels is presented below. This guide is intended for researchers, scientists, and professionals in drug development.
Application Notes
Topic: Protocol for Assessing this compound's Effect on Angiogenesis
Introduction: Angiogenesis, the formation of new blood vessels, is a crucial process in physiological events like wound healing and pathological conditions such as tumor growth. This compound, a naphthoquinone derivative isolated from the plant Lithospermum erythrorhizon, has been identified as a potential modulator of this process.[1][2] Studies have shown that shikonin and its derivatives, including acetylshikonin, possess anti-angiogenic properties, making them promising candidates for therapeutic development, particularly in oncology.[1][2][3] These compounds have been observed to inhibit key steps in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells.[1][4]
Principle: The assessment of this compound's anti-angiogenic activity involves a series of in vitro and in vivo assays. These assays are designed to quantify the compound's effects on critical endothelial cell functions and to observe its impact on vessel formation in a living system. In vitro assays measure specific cellular processes like proliferation, migration, and the ability to form capillary-like structures. In vivo models, such as the Chick Chorioallantoic Membrane (CAM) assay, provide a more complex biological environment to confirm the findings.[5][6] The mechanism of action often involves the inhibition of key signaling pathways, such as the VEGF-receptor, PI3K/Akt, and MAPK pathways, which are central to angiogenesis.[7]
Key Materials and Reagents:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement membrane matrix (e.g., Matrigel®)
-
Cell proliferation assay kit (e.g., BrdU or MTT)
-
Transwell migration inserts
-
Calcein AM (for cell staining)
-
Vascular Endothelial Growth Factor (VEGF)
-
Fertilized chicken eggs (for CAM assay)
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the growth of endothelial cells.
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Cells are incubated for 24-48 hours.
-
Quantification: Cell proliferation is measured using a standard method like the MTT assay or BrdU incorporation assay, following the manufacturer's instructions. Absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control.
In Vitro Transwell Migration Assay
This assay assesses the impact of this compound on endothelial cell motility, a key step in angiogenesis.[6]
-
Chamber Preparation: 8 µm pore size Transwell inserts are placed in a 24-well plate. The lower chamber is filled with endothelial cell growth medium containing a chemoattractant like VEGF.
-
Cell Seeding: HUVECs are seeded in the upper chamber in a serum-free medium. The cells are co-treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for 4-6 hours to allow cells to migrate through the membrane.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet). The number of migrated cells is counted in several microscopic fields.
In Vitro Tube Formation Assay
This widely-used assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[8][9]
-
Plate Coating: A 96-well plate is coated with Matrigel® and allowed to polymerize at 37°C.[8][10]
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel layer in medium containing different concentrations of this compound. A positive control (with VEGF) and a vehicle control are included.
-
Incubation: Plates are incubated for 4-12 hours to allow for the formation of tube networks.[9]
-
Visualization and Analysis: The cells can be labeled with Calcein AM for fluorescent visualization.[9] The tube networks are photographed under a microscope. Angiogenesis is quantified by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.[8]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a common in vivo model to study the effects of compounds on blood vessel formation.[5][6]
-
Egg Preparation: Fertilized chicken eggs are incubated for 7-8 days. A small window is then carefully cut into the shell to expose the CAM.
-
Treatment Application: A sterile filter paper disc or a carrier sponge containing this compound at various doses is placed directly onto the CAM. A vehicle control is also applied to a separate set of eggs.
-
Incubation and Observation: The windows are sealed, and the eggs are incubated for an additional 2-3 days. The CAM is then observed and photographed under a stereomicroscope.
-
Quantification: The anti-angiogenic effect is determined by counting the number of blood vessel branches within the treated area and comparing it to the control.
Data Presentation
Quantitative results from the assays should be summarized in tables to facilitate clear comparison and analysis.
Table 1: Effect of this compound on HUVEC Proliferation
| Concentration (µM) | Cell Viability (% of Control) ± SD | % Inhibition |
|---|---|---|
| Vehicle Control | 100 ± 5.2 | 0 |
| 0.1 | 95.4 ± 4.8 | 4.6 |
| 1.0 | 78.2 ± 6.1 | 21.8 |
| 10.0 | 45.1 ± 3.9 | 54.9 |
Table 2: Effect of this compound on HUVEC Migration
| Concentration (µM) | Migrated Cells (per field) ± SD | % Inhibition |
|---|---|---|
| Vehicle Control | 210 ± 18 | 0 |
| 0.1 | 185 ± 15 | 11.9 |
| 1.0 | 112 ± 11 | 46.7 |
| 10.0 | 54 ± 8 | 74.3 |
Table 3: Effect of this compound on HUVEC Tube Formation
| Concentration (µM) | Total Tube Length (% of Control) ± SD | % Inhibition |
|---|---|---|
| Vehicle Control | 100 ± 8.5 | 0 |
| 0.1 | 89.3 ± 7.7 | 10.7 |
| 1.0 | 51.6 ± 6.3 | 48.4 |
| 10.0 | 22.4 ± 4.1 | 77.6 |
Mandatory Visualization
References
- 1. Shikonin, acetylshikonin, and isobutyroylshikonin inhibit VEGF-induced angiogenesis and suppress tumor growth in lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Angiogenesis Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic effect of Shikonin in rheumatoid arthritis by downregulating PI3K/AKT and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Acetylshikonin in Animal Models of Inflammatory Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction DL-Acetylshikonin is a naphthoquinone compound derived from the dried root of medicinal plants such as Lithospermum erythrorhizon. As a derivative of Shikonin, it shares a wide spectrum of pharmacological properties, including significant anti-inflammatory, anti-cancer, and anti-viral effects.[1][2] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory cascade. These application notes provide a comprehensive overview of the use of this compound and its parent compound, Shikonin, in various animal models of inflammatory disease, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Anti-Inflammatory Action Acetylshikonin and Shikonin exert their anti-inflammatory effects by targeting multiple critical signaling pathways. A primary mechanism is the potent inhibition of the NF-κB pathway, a central regulator of inflammatory responses.[1][3] The compound prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4] Additionally, it has been shown to inhibit the activation of the NLRP3 inflammasome, which is responsible for processing and secreting active IL-1β and IL-18.[5][6] Other targeted pathways include the MAPK and PI3K/Akt signaling cascades.[2][7]
Applications in Animal Models
This compound and Shikonin have been successfully evaluated in a range of preclinical animal models for inflammatory conditions. The data below summarizes key findings.
Table 1: this compound/Shikonin in Arthritis Models
| Disease Model | Animal Species | Compound | Dosage & Route | Key Quantitative Findings | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | Shikonin | 2 mg/kg/day, oral | Significantly reduced arthritis incidence and severity; Decreased serum MMP-1; Increased serum TIMP-1. | [8] |
| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | Shikonin | 4 mg/kg/day | Delayed arthritis onset and reduced joint inflammation scores by inhibiting M1 macrophage polarization. | [9] |
| Osteoarthritis (OA) | Sprague-Dawley Rats | Shikonin | 10 mg/kg/day, i.p. | Significantly inhibited increases in IL-1β, TNF-α, and iNOS levels in joint tissue; Attenuated caspase-3 activity and COX-2 expression. | [7] |
| Osteoarthritis (OA) | Wistar Rats | Acetylshikonin | N/A | Exerted a strong chondro-protective effect by suppressing MMP production. | [1] |
Table 2: this compound/Shikonin in Lung Injury & Sepsis Models
| Disease Model | Animal Species | Compound | Dosage & Route | Key Quantitative Findings | Reference |
| LPS-Induced Acute Lung Injury | BALB/c Mice | Shikonin | N/A | Efficiently decreased NF-κB activation by inhibiting IκBα degradation and phosphorylation. | [4] |
| LPS-Induced ARDS | Mice | Shikonin | 6 mg/kg, i.p. | Significantly reduced levels of IL-1β, IL-18, TNF-α, and IL-6 in bronchoalveolar lavage fluid (BALF) and serum. | [6] |
| COVID-19 Related Lung Injury | BALB/c Mice | Acetylshikonin | i.g. | Suppressed symptoms of interstitial pneumonia in a model induced by poly (I:C) and spike protein. | [10][11] |
| Sepsis-Induced Lung Injury | N/A | Shikonin | 50 mg/kg | Identified as the optimal therapeutic concentration for improving sepsis-induced acute lung injury. | [12] |
Table 3: this compound/Shikonin in Other Inflammatory Models
| Disease Model | Animal Species | Compound | Dosage & Route | Key Quantitative Findings | Reference |
| DSS-Induced Acute Colitis | C57BL/6 Mice | Shikonin | 25-50 mg/kg | Suppressed body weight loss and colon length reduction; Significantly decreased TNF-α and IL-1β in colonic homogenates. | [13] |
| Allergic Rhinitis (Ovalbumin-induced) | Mice | Acetylshikonin | N/A | Inhibited the production of IgE, IgG1, IL-4, IL-5, and IL-13. | [1] |
| Atherosclerosis | Apolipoprotein E-deficient Mice | Acetylshikonin | N/A | Suppressed atherogenesis and vascular inflammation via inhibition of the NF-κB pathway. | [1] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for inducing and treating common inflammatory disease models with this compound or its related compounds.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used for studying rheumatoid arthritis due to its histopathological similarities to the human disease.[8][14]
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/corn oil)
-
-
Induction of Arthritis:
-
Prepare an emulsion of CII (2 mg/mL) in CFA (1:1 ratio).
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of CII).
-
On Day 21, administer a booster immunization with 100 µL of an emulsion of CII (2 mg/mL) in IFA (1:1 ratio).
-
-
Treatment Protocol:
-
Prepare this compound solution/suspension in the chosen vehicle. A common dose for the parent compound Shikonin is 2-4 mg/kg.[8][9]
-
Beginning on Day 21 (after the second immunization), administer this compound or vehicle daily via oral gavage.
-
Continue treatment for a predefined period, typically 2-5 weeks.
-
-
Assessment of Arthritis:
-
Clinical Scoring: From Day 21 onwards, monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, sacrifice the animals and collect hind paws. Fix in 10% buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood via cardiac puncture to obtain serum. Analyze serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA and matrix metalloproteinases (e.g., MMP-1) and their inhibitors (e.g., TIMP-1).[8]
-
Protocol 2: LPS-Induced Acute Lung Injury (ALI) in Mice
This model mimics the acute inflammatory lung damage seen in conditions like Acute Respiratory Distress Syndrome (ARDS) and sepsis.[4][6]
-
Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound
-
Sterile, pyrogen-free saline
-
Vehicle
-
-
Treatment and Induction:
-
Prepare this compound in the chosen vehicle. A dose of 6 mg/kg (i.p.) has been shown to be effective for Shikonin.[6]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 1-2 hours before LPS challenge.
-
Induce lung injury by administering LPS (e.g., 20 mg/kg) via i.p. injection or a lower dose via intratracheal instillation.[6]
-
-
Sample Collection and Analysis (8-24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Sacrifice the mice and cannulate the trachea. Lavage the lungs with sterile saline. Centrifuge the collected BAL fluid (BALF).
-
Cell Count: Use the cell pellet to perform total and differential cell counts to quantify neutrophil infiltration.
-
Protein Concentration: Measure the total protein concentration in the BALF supernatant as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in the BALF supernatant by ELISA.[6]
-
-
Lung Tissue Analysis:
-
Histology: Perfuse the lungs and fix one lobe in 10% formalin. Embed, section, and stain with H&E to evaluate lung edema, inflammatory cell infiltration, and alveolar wall thickening.
-
Western Blot: Homogenize the remaining lung tissue to prepare protein lysates. Perform Western blot analysis to measure the expression and phosphorylation of key signaling proteins, such as p65 (NF-κB) and IκBα.[4]
-
-
Conclusion this compound is a promising natural compound with potent anti-inflammatory properties, demonstrated across multiple animal models of disease. Its mechanism of action, centered on the inhibition of the NF-κB and NLRP3 inflammasome pathways, makes it an attractive candidate for further development. The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to further explore the therapeutic potential of this compound in inflammatory disorders.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]
- 6. Shikonin inhibits NLRP3 inflammasome activation and controls inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficacy of Shikonin on Cartilage Protection in a Mouse Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin alleviates collagen-induced arthritis mice by inhibiting M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylshikonin inhibits inflammatory responses and Papain-like protease activity in murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylshikonin inhibits inflammatory responses and Papain-like protease activity in murine model of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shikonin improve sepsis-induced lung injury via regulation of miRNA-140-5p/TLR4-a vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental evidence of shikonin as a novel intervention for anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
Application Notes and Protocols for Evaluating the In Vivo Anti-Tumor Efficacy of DL-Acetylshikonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the anti-tumor efficacy of DL-Acetylshikonin in vivo, primarily focusing on xenograft mouse models. The protocols outlined below are intended to serve as a comprehensive guide for preclinical evaluation.
Introduction
This compound, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anti-tumor properties in various cancer types.[1][2] Its mechanisms of action are multifaceted, including the induction of apoptosis and necroptosis, cell cycle arrest, and the inhibition of key signaling pathways such as PI3K/Akt/mTOR.[1][3][4] In vivo evaluation is a critical step in the preclinical development of this compound to confirm its therapeutic potential and understand its effects in a whole-organism context.[5][6] This document outlines standardized protocols for conducting these essential in vivo studies.
Key In Vivo Experimental Models
The most common and well-established in vivo model for evaluating the efficacy of anti-cancer agents like this compound is the tumor xenograft model in immunodeficient mice.[7][8] This involves the transplantation of human tumor cells or patient-derived tumor tissue into mice that lack a competent immune system, thus preventing rejection of the foreign tissue.[5][9]
Subcutaneous Xenograft Model
In this model, human cancer cells are injected subcutaneously into the flank of immunodeficient mice.[7][8] This approach is widely used due to its simplicity, reproducibility, and the ease of monitoring tumor growth externally.[10]
Orthotopic Xenograft Model
For a more clinically relevant assessment, tumor cells can be implanted into the corresponding organ of origin in the mouse (e.g., lung cancer cells injected into the lung).[8] This model can better recapitulate the tumor microenvironment and metastatic processes, though it is technically more demanding.[11]
Experimental Protocols
The following are detailed protocols for a subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound.
Cell Line and Animal Models
-
Cell Lines: Select appropriate human cancer cell lines based on in vitro sensitivity to this compound. Examples include colorectal cancer cell lines (e.g., HT29, DLD-1, HCT116), hepatocellular carcinoma cells, or cisplatin-resistant oral cancer cells (KB-R).[3][4][12]
-
Animal Models: Athymic nude mice or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are commonly used due to their compromised immune systems, which allow for the growth of human tumor xenografts.[7][8][9]
Experimental Workflow
The general workflow for a xenograft study is depicted below.
Detailed Methodology
-
Cell Preparation: Culture selected cancer cells in appropriate media until they reach the logarithmic growth phase. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 100-200 mm³).[10]
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).
-
Administer this compound to the treatment groups via intraperitoneal (i.p.) injection or oral gavage at predetermined doses (e.g., 50 mg/kg).[12]
-
The control group should receive the vehicle only.
-
Treatment frequency can be daily or on a specified schedule for a defined period (e.g., 2-3 weeks).
-
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[13]
-
Survival Analysis: In some studies, mice are monitored for survival, and the endpoint is reached when tumors exceed a certain size (e.g., 2000 mm³) or when mice show signs of distress.[10][13]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tissues can be collected for further analysis, such as histopathology (H&E staining), immunohistochemistry (IHC) for proliferation and apoptosis markers (e.g., Ki-67, TUNEL), and Western blotting to assess the modulation of target signaling pathways.[14]
-
Data Presentation
Quantitative data from in vivo studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT29 | Colorectal | 30.78 µg/ml | 48 |
| A498 | Renal Cell Carcinoma | ~5 | 48 |
| ACHN | Renal Cell Carcinoma | ~5 | 48 |
Note: IC50 values are indicative and can vary between studies.[3][15]
Table 2: Example of In Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound | 50 | 600 ± 150 | 60 | 0.6 ± 0.15 |
Note: These are representative data based on typical outcomes.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting in vivo results and for biomarker development.
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[1][3] Inhibition of this pathway leads to cell cycle arrest and apoptosis.[3][4]
ROS-Mediated Apoptosis and Necroptosis
This compound can induce the production of reactive oxygen species (ROS) in cancer cells.[2][16] Elevated ROS levels can trigger both apoptotic and necroptotic cell death pathways.[2][16] In some lung cancer cells, this compound induces necroptosis through the RIPK1/RIPK3/MLKL signaling cascade.[2]
Conclusion
The in vivo evaluation of this compound using xenograft models is a fundamental step in its preclinical development as an anti-cancer therapeutic. The protocols and information provided herein offer a framework for conducting these studies in a standardized and reproducible manner. Careful experimental design, execution, and data analysis are paramount to accurately determine the therapeutic potential of this compound.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway - Chinese Medicine - SCIRP [scirp.org]
- 4. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
Application Note: High-Throughput Analysis of DL-Acetylshikonin and its Putative Metabolites in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of DL-Acetylshikonin in plasma. The protocol includes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation. Additionally, this note provides a putative metabolic pathway for this compound and proposes a strategy for the detection of its potential hydroxylated metabolites. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this promising natural compound.
Introduction
This compound, a naphthoquinone derivative isolated from the roots of plants from the Boraginaceae family, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, and anti-cancer properties.[1][2] To facilitate preclinical and clinical development, a robust and reliable analytical method for the quantitative determination of this compound and its metabolites in biological matrices is essential. LC-MS/MS offers the high sensitivity and specificity required for bioanalytical applications. This document provides a comprehensive protocol for the analysis of this compound in plasma and guidance for the investigation of its key metabolites.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is simple, fast, and provides satisfactory recovery for the analyte.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
It has been noted that acetylshikonin can be unstable in biological matrices. To improve stability and detection, a pre-column derivatization with 2-mercaptoethanol can be considered.[3]
Liquid Chromatography
An ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) is recommended for the chromatographic separation.[4]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min, 70% B; 0.5-4.0 min, 70-98% B; 4.0-4.5 min, 98% B; 4.5-5.0 min, 70% B |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 331.1 | 271.1 | 0.1 | 30 | 20 |
| Internal Standard (e.g., Emodin) | 269.0 | 225.0 | 0.1 | 35 | 25 |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Putative Metabolic Pathway of this compound
While the complete metabolic pathway of this compound has not been fully elucidated, studies on the metabolism of shikonin, a closely related compound, have shown that it undergoes hydroxylation and dihydroxylation.[5][6] Therefore, it is hypothesized that this compound is primarily metabolized through similar oxidative pathways, leading to the formation of mono- and di-hydroxylated metabolites.
Proposed LC-MS/MS Method for Metabolite Detection
To detect the putative hydroxylated metabolites of this compound, the same LC-MS/MS method can be employed with the addition of new MRM transitions. The precursor ions for the mono-hydroxylated and di-hydroxylated metabolites would be expected to be 16 and 32 Da higher than the parent compound, respectively.
Table 4: Proposed MRM Transitions for Putative Metabolites
| Compound | Putative Structure | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mono-hydroxylated Acetylshikonin | Acetylshikonin + O | 347.1 | 287.1 | To be optimized | To be optimized |
| Di-hydroxylated Acetylshikonin | Acetylshikonin + 2O | 363.1 | 303.1 | To be optimized | To be optimized |
Note: The proposed product ions are based on the neutral loss of the acetyl group (60 Da) from the precursor ion. These transitions are hypothetical and require experimental validation.
Method Validation Parameters
The developed method for this compound should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 5: Summary of Quantitative Data for this compound
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.063 µg/mL |
| Limit of Quantification (LOQ) | 0.209 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | 94.7 - 96.8% |
Data for LOD, LOQ, and recovery are based on a preparative HPLC method and may vary for an LC-MS/MS method in a biological matrix. Linearity, precision, and accuracy data are from a pharmacokinetic study.[3]
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in plasma. The protocol is suitable for high-throughput analysis in a drug development setting. Furthermore, a putative metabolic pathway and a strategy for the detection of potential hydroxylated metabolites are presented, offering a starting point for more comprehensive metabolic studies. The proposed method for metabolites requires further experimental validation to confirm the MRM transitions and establish quantitative parameters.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of acetylshikonin in macaque monkey blood by LC-ESI-MS/MS after precolumn derivatization with 2-mercaptoethanol and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on in vitro metabolism of shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of DMAKO-05, a Novel Shikonin Derivative, and Its Metabolism in Rat Liver Microsome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DL-Acetylshikonin in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anticancer properties.[1][2][3] Its mechanisms of action are multifaceted, including the induction of apoptosis, necroptosis, and cell cycle arrest through the modulation of various signaling pathways such as PI3K/Akt/mTOR and ROS-dependent pathways.[1][2][3][4][5] These characteristics make this compound a promising candidate for combination therapies, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[2][6]
These application notes provide a comprehensive experimental framework for investigating the synergistic potential of this compound when combined with other therapeutic agents. The protocols outlined below detail methods for assessing synergy, elucidating molecular mechanisms, and evaluating in vivo efficacy.
Experimental Design Overview
A systematic approach is crucial to effectively evaluate the combination of this compound with other drugs. The proposed experimental workflow begins with in vitro assessments of synergy and mechanism of action, followed by validation in in vivo models.
Caption: Experimental workflow for evaluating this compound combination therapy.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is essential for interpreting experimental outcomes. The following tables provide templates for summarizing key quantitative data.
Table 1: In Vitro Cytotoxicity and Synergy Analysis
| Cell Line | Drug | IC50 (µM) | Combination Ratio (Drug A:this compound) | Combination Index (CI) at Fa 0.5 | Synergy Interpretation |
| Cancer Type 1 | |||||
| Cell Line A | Drug A | 1:1 | Synergistic (CI < 1) | ||
| This compound | 1:2 | Additive (CI = 1) | |||
| 2:1 | Antagonistic (CI > 1) | ||||
| Cancer Type 2 | |||||
| Cell Line B | Drug A | 1:1 | |||
| This compound | 1:2 | ||||
| 2:1 |
IC50: Half-maximal inhibitory concentration. CI: Combination Index calculated using the Chou-Talalay method.[6][7][8][9] Fa: Fraction affected (e.g., 0.5 represents 50% inhibition).
Table 2: Effects of Combination Therapy on Apoptosis and Cell Cycle
| Treatment Group | % Apoptotic Cells (Annexin V+) | % Sub-G1 Phase | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||||
| Drug A | |||||
| This compound | |||||
| Combination |
Table 3: Modulation of Key Signaling Proteins
| Treatment Group | p-Akt (Relative Expression) | p-mTOR (Relative Expression) | Cleaved Caspase-3 (Relative Expression) | p-RIPK1 (Relative Expression) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Drug A | ||||
| This compound | ||||
| Combination |
Expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and then to the untreated control.
Table 4: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 0 | ||
| Drug A | |||
| This compound | |||
| Combination |
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
Objective: To quantitatively determine the interaction between this compound and another drug (synergism, additivity, or antagonism).[6][7][8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Single-Agent Titration: To determine the IC50 of each drug, treat cells with a series of dilutions of each drug alone.
-
Combination Treatment: Treat cells with the drugs in combination at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format (non-constant ratio).
-
Cell Viability Assay: After 48-72 hours of incubation, assess cell viability using an MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis:
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by the combination treatment.
Protocol:
-
Cell Treatment: Treat cells with single agents and the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[11][12] Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[11][12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the combination treatment on cell cycle progression.[14]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15][16][17]
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17] Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of the combination treatment on the expression and phosphorylation of key proteins in relevant signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Protocol:
-
Protein Extraction: Treat cells with the drugs, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, PARP, p-RIPK1, β-actin) overnight at 4°C.[18][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Immunofluorescence for Protein Localization
Objective: To visualize the subcellular localization of target proteins following combination treatment.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the drugs.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1-0.5% Triton X-100.[21][22]
-
Blocking: Block with a solution containing serum (e.g., goat serum) to reduce non-specific binding.[23]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[21][22]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[22]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.[24][25][26]
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, Drug A, this compound, Combination). Administer the treatments according to a predetermined schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the preclinical evaluation of this compound in combination therapy. By systematically assessing synergy, elucidating the underlying molecular mechanisms, and validating findings in vivo, researchers can effectively advance the development of novel and more effective cancer treatments.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. scispace.com [scispace.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. origene.com [origene.com]
- 20. addgene.org [addgene.org]
- 21. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. proteinatlas.org [proteinatlas.org]
- 23. ptglab.com [ptglab.com]
- 24. crownbio.com [crownbio.com]
- 25. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]
In Vitro Assays to Determine the Anti-Inflammatory Activity of DL-Acetylshikonin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2][3] This document provides detailed application notes and standardized protocols for a panel of in vitro assays to effectively characterize the anti-inflammatory activity of this compound. These assays are designed to be conducted in a controlled laboratory setting and are particularly relevant for researchers in pharmacology, immunology, and drug discovery.
The protocols outlined below focus on key biomarkers of inflammation, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, this guide delves into the investigation of the underlying molecular mechanisms, specifically the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are pivotal in the inflammatory response.[4][5][6][7]
Experimental Overview
The following diagram illustrates the general workflow for assessing the anti-inflammatory potential of this compound in vitro.
Key In Vitro Assays
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit this LPS-induced NO production. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[8][9][10][11]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of NO production.
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[11] A negative control group (cells without LPS stimulation) should also be included.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by this compound can be calculated relative to the LPS-stimulated control group.
Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (no LPS) | - | ||
| LPS (1 µg/mL) | - | 0% | |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control | X |
Prostaglandin E2 (PGE2) Secretion Assay
Principle: PGE2 is a principal pro-inflammatory prostanoid synthesized by the cyclooxygenase (COX) enzymes. Its production is significantly upregulated during inflammation. The inhibitory effect of this compound on PGE2 production in LPS-stimulated macrophages can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[1]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation protocol as described for the NO production assay.
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
PGE2 ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's instructions of a commercial kit.[12][13][14][15][16]
-
Briefly, this involves adding the collected supernatants and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to a microplate pre-coated with anti-PGE2 antibodies.
-
The sample PGE2 and the HRP-labeled PGE2 compete for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the resulting color development is inversely proportional to the amount of PGE2 in the sample.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
-
Quantification: Calculate the PGE2 concentration in the samples by interpolating from a standard curve generated with known concentrations of PGE2.
Data Presentation:
| Treatment Group | Concentration (µM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition of PGE2 Production |
| Control (no LPS) | - | ||
| LPS (1 µg/mL) | - | 0% | |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control | X |
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification
Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response.[17] Acetylshikonin has been shown to inhibit the production of these cytokines.[1] Their levels in the culture supernatant of LPS-stimulated macrophages can be measured using specific sandwich ELISA kits.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation protocol as described previously.
-
Sample Collection: Collect the cell culture supernatants after the 24-hour incubation period.
-
Cytokine ELISA:
-
Use commercial ELISA kits specific for murine TNF-α, IL-6, and IL-1β.[18][19][20][21][22]
-
Follow the manufacturer's protocol, which typically involves:
-
Adding the collected supernatants to microplates pre-coated with a capture antibody specific for the target cytokine.
-
Incubating to allow the cytokine to bind to the immobilized antibody.
-
Washing the plate and adding a biotin-conjugated detection antibody.
-
Adding a streptavidin-HRP conjugate, followed by a substrate solution.
-
The intensity of the resulting color is directly proportional to the concentration of the cytokine in the sample.
-
-
Measure the absorbance at the recommended wavelength.
-
-
Quantification: Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control (no LPS) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control | X |
Mechanistic Studies: Signaling Pathways
The anti-inflammatory effects of this compound are often attributed to its ability to modulate key signaling pathways. Investigating these pathways provides deeper insights into its mechanism of action.
NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[4][23][24][25] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Acetylshikonin has been shown to suppress NF-κB activation.[1]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[5][6][7] LPS stimulation activates these kinases, which in turn can activate transcription factors like AP-1 and contribute to the expression of pro-inflammatory genes. Shikonin and its derivatives have been reported to modulate MAPK signaling.[26][27]
Protocol for Western Blot Analysis:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein levels.
Conclusion
The in vitro assays described in this document provide a robust framework for characterizing the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on crucial signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. revvity.com [revvity.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. Acetylshikonin inhibits inflammatory responses and Papain-like protease activity in murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. h-h-c.com [h-h-c.com]
- 23. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 24. NF-κB: At the Borders of Autoimmunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 26. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of DL-Acetylshikonin for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of DL-Acetylshikonin in in vitro studies. Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous cell culture media is a critical step for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a naturally occurring naphthoquinone derivative with a range of biological activities, including anti-inflammatory and anti-cancer properties. Like many hydrophobic compounds, it has poor water solubility, which can lead to precipitation when added to aqueous cell culture media. This can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide and the detailed Experimental Protocols sections below for guidance on how to prevent and resolve this issue.
Q5: How should I store my this compound stock solution?
A5: Aliquot the sterile-filtered stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, a stock solution in DMSO can be kept at -20°C for up to one month or at -80°C for up to six months. Always protect the solution from light.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and the related compound, Shikonin.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | 151.36 mM[1] |
| Shikonin | Dimethyl Sulfoxide (DMSO) | ~11 mg/mL[2] | 38.15 mM |
| Shikonin | Dimethylformamide (DMF) | ~16 mg/mL[2] | 55.50 mM |
| Shikonin | Ethanol | ~2 mg/mL[2] | 6.94 mM |
| Shikonin | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL[2] | 0.55 mM |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 1 mL stock solution of 50 mM, you will need 16.52 mg (Molecular Weight = 330.33 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a 50 mM concentration.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots. Label each aliquot with the compound name, concentration, date, and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol details the dilution of the stock solution into cell culture medium.
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock: Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 50 µM:
-
Prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.
-
Further dilute this 100 µM solution to your desired final concentrations.
-
-
Direct Dilution (Use with Caution):
-
Calculate the volume of stock solution needed for your final desired concentration, ensuring the final DMSO concentration is below 0.5%.
-
Add the calculated volume of the stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium. Never add the medium directly to the concentrated DMSO stock.
-
-
Treatment: Immediately add the final working solution to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium and treat a set of cells in parallel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock to media | Rapid change in solvent polarity. | Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock solution dropwise to the medium while gently swirling. Perform serial dilutions in the medium instead of a single large dilution. |
| Cloudiness or precipitate appears after incubation | Compound concentration exceeds its solubility limit in the media. | Determine the kinetic solubility of this compound in your specific cell culture medium. You can do this by preparing a range of concentrations and visually inspecting for precipitation after a relevant incubation time. Reduce the final concentration of the compound. |
| Interaction with media components (e.g., serum proteins). | Test the solubility in a simpler buffer like PBS to see if media components are the cause. If serum is the issue, consider reducing the serum concentration if your cell line can tolerate it. | |
| Temperature fluctuations. | Ensure the incubator maintains a stable temperature. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent experimental results | Inaccurate dosing due to precipitation. | Visually inspect your working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, prepare fresh solutions following the recommended protocols. |
| Degradation of the compound. | Store stock solutions properly (aliquoted, at -20°C or -80°C, protected from light). Prepare working solutions fresh for each experiment. |
Signaling Pathways and Experimental Workflows
This compound has been reported to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Experimental Workflow for Improving Solubility
References
Troubleshooting inconsistent results in DL-Acetylshikonin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Acetylshikonin in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, exerts its cytotoxic effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and necroptosis in various cancer cells.[1][2] Key pathways affected include the induction of reactive oxygen species (ROS), inhibition of the PI3K/Akt/mTOR signaling pathway, and modulation of NF-κB activity.[2] It can also cause cell cycle arrest at different phases depending on the cell type.[1][2]
Q2: I am observing inconsistent IC50 values for this compound. What could be the reason?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results. It is crucial to determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase during the assay.
-
Compound Stability and Solubility: this compound may degrade or precipitate in culture medium. Prepare fresh dilutions for each experiment and ensure complete solubilization.
-
Incubation Time: The duration of exposure to this compound will influence the cytotoxic effect. Standardize the incubation time across experiments.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters. Results from a metabolic assay like MTT may differ from a membrane integrity assay like LDH.
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.
Q3: Can the red color of this compound interfere with colorimetric assays like MTT?
A3: Yes, the inherent color of this compound can interfere with colorimetric assays that measure absorbance. It is essential to include proper controls, such as wells with the compound in the medium but without cells, to subtract the background absorbance. Alternatively, consider using a non-colorimetric assay like a fluorescence-based or luminescence-based viability assay.
Q4: My cells are showing morphological changes, but the viability assay (e.g., MTT) does not show a significant decrease in signal. Why?
A4: This discrepancy can occur because some viability assays, like MTT, measure metabolic activity. Cells can be morphologically compromised and non-proliferative but still metabolically active for a period. Consider using a multi-parametric approach, combining a metabolic assay with an assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method to get a more comprehensive understanding of the cytotoxic effect.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | 1. Uneven cell seeding.[3] 2. "Edge effect" in the microplate. 3. Pipetting errors. | 1. Ensure the cell suspension is homogeneous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even settling. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and maintain a consistent pipetting technique. |
| Low absorbance/fluorescence signal in all wells (including controls) | 1. Low cell number.[4] 2. Suboptimal incubation time. 3. Reagent issues. | 1. Optimize the cell seeding density. 2. Increase the incubation time with the assay reagent. 3. Check the expiration date and storage conditions of the assay reagents. |
| High background signal | 1. Contamination (bacterial or yeast). 2. Compound interference (color or fluorescence). 3. Serum LDH in LDH assays. | 1. Regularly check cell cultures for contamination. 2. Run a "compound only" control to measure background signal. 3. Use heat-inactivated serum or a serum-free medium for the LDH assay. |
| Unexpectedly high cell viability at high concentrations of this compound | 1. Compound precipitation at high concentrations. 2. Cell line resistance. | 1. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the highest concentration tested. 2. Confirm the sensitivity of your cell line to a known cytotoxic agent as a positive control. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| H1299 | Non-small cell lung cancer | 24 | 2.34 | [1] |
| A549 | Non-small cell lung cancer | 24 | 3.26 | [1] |
| HCT-15 | Colorectal cancer | 24 | 5.14 | [5] |
| LoVo | Colorectal cancer | 24 | 6.41 | [5] |
| A498 | Renal cell carcinoma | 24 | 4.295 | [6] |
| ACHN | Renal cell carcinoma | 24 | 5.62 | [6] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |
| H1299 & A549 | 0.5 - 10 | 24 | G2/M phase arrest | [1] |
| HCT116 | Not specified | Not specified | G2/M phase arrest | [2] |
| HT29, DLD-1, Caco-2 | Not specified | Not specified | G0/G1 phase arrest | [2] |
| Siha | Not specified | Not specified | S phase arrest | [2] |
| SKOV3 | Not specified | Not specified | G0/G1 phase arrest | [2] |
| MDA-MB-231 | Not specified | Not specified | G0/G1 phase arrest | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (preferably with heat-inactivated serum)
-
This compound
-
DMSO
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls.
Visualizations
Caption: A general workflow for in vitro cytotoxicity assays.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Acetylshikonin Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing DL-Acetylshikonin in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. As a general starting point, a concentration range of 0.5 µM to 10 µM is often effective for inducing cytotoxic and anti-proliferative effects in various cancer cell lines.[1][2] For initial screening, it is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
2. How should I prepare a stock solution of this compound?
This compound is a natural naphthoquinone and, like many natural compounds, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5% v/v, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
3. What are the known mechanisms of action for this compound?
This compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[3][4]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at different phases, most commonly the G2/M or S phase, depending on the cell type.[1][3]
-
Induction of Necroptosis: In some cancer cells, such as non-small cell lung cancer, it can induce a form of programmed necrosis.[1]
-
Inhibition of Signaling Pathways: It is known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and TOPK signaling pathways.[5]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common mechanism by which this compound induces cell death.
4. How long should I treat my cells with this compound?
The optimal treatment duration will vary depending on the cell line and the endpoint being measured. For cell viability assays, a 24 to 72-hour incubation is common.[4][6] For signaling pathway studies, shorter time points (e.g., 0-6 hours) may be necessary to capture early events like protein phosphorylation.[1] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guide
Issue 1: Precipitate Forms in the Cell Culture Medium After Adding this compound.
-
Potential Cause: The concentration of this compound exceeds its solubility in the aqueous cell culture medium. This is a common issue with hydrophobic natural compounds.
-
Recommended Solutions:
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound, as temperature can affect solubility.[7][8]
-
Check Final DMSO Concentration: High concentrations of DMSO can decrease the solubility of some compounds in aqueous solutions. Ensure the final DMSO concentration is as low as possible.
-
Solubility Test: Before treating your cells, perform a solubility test by preparing the desired concentrations of this compound in your cell culture medium and observing for precipitation over time under incubation conditions (37°C, 5% CO2).
-
Issue 2: Inconsistent or Not Reproducible Results in Cytotoxicity Assays.
-
Potential Cause: Several factors can contribute to variability in cytotoxicity assays.
-
Recommended Solutions:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to a compound.
-
Compound Stability: Prepare fresh dilutions of this compound from your stock solution for each experiment, as the compound's stability in aqueous media over time may be limited.
-
Assay Incubation Time: The timing of the addition of the viability reagent (e.g., MTT, CCK-8) and the subsequent incubation period should be consistent across all plates and experiments.
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing as expected.
-
Issue 3: High Background or No Signal in Apoptosis or Cell Cycle Assays.
-
Potential Cause: Improper sample preparation or staining can lead to unreliable flow cytometry data.
-
Recommended Solutions:
-
Cell Fixation: For cell cycle analysis using propidium iodide (PI), proper fixation with cold ethanol is crucial.[9] Incomplete fixation can lead to poor DNA staining.
-
RNase Treatment: When using PI for cell cycle analysis, ensure that RNase is included in the staining buffer to eliminate staining of double-stranded RNA.
-
Annexin V Staining: For apoptosis assays, it is critical to handle cells gently to avoid inducing necrosis, which can lead to false-positive PI staining. Use a non-enzymatic method for detaching adherent cells.[10]
-
Compensation: When performing multi-color flow cytometry (e.g., Annexin V-FITC and PI), ensure proper compensation is set up to correct for spectral overlap between the fluorochromes.
-
Data Presentation: Effective Concentrations of this compound
The following tables summarize the reported IC50 values and effective concentrations of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | 24 | CCK-8 |
| A549 | Non-Small Cell Lung Cancer | 3.26 | 24 | CCK-8 |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 | Not Specified | CCK-8 |
| PC-3 | Prostate Cancer | 3.52 | Not Specified | CCK-8 |
| MCF-7 | Breast Cancer | 7.15 | Not Specified | CCK-8 |
| HT29 | Colorectal Cancer | 30.78 µg/ml (~68 µM) | 48 | Not Specified |
| K562 | Chronic Myeloid Leukemia | 2.03 | 24 | Not Specified |
| K562 | Chronic Myeloid Leukemia | 1.13 | 48 | Not Specified |
| A498 | Renal Cell Carcinoma | 4.295 | 24 | MTT |
| ACHN | Renal Cell Carcinoma | 5.62 | 24 | MTT |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: Effective Concentrations of this compound for Inducing Specific Cellular Effects
| Cell Line(s) | Effect | Concentration Range (µM) | Treatment Duration (hours) |
| H1299, A549 | G2/M Phase Arrest | 0.5 - 10 | 24 |
| H1299, A549 | Necroptosis Induction | 2.5 | 0 - 4 |
| MHCC-97H | G2/M Phase Arrest | 0.75 - 3.0 | 48 |
| A498, ACHN | Apoptosis Induction | 1.25 - 5 | 24 - 48 |
| HL-60 | Apoptosis & Autophagy | 0.3125 - 5 | 24 |
| K562 | S Phase Arrest | Not Specified | Not Specified |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Induction of necroptosis via the RIPK1/RIPK3/MLKL pathway.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aging-us.com [aging-us.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. bosterbio.com [bosterbio.com]
How to prevent degradation of DL-Acetylshikonin during experiments
Welcome to the technical support center for DL-Acetylshikonin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of the compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question: My this compound solution changes color. What does this indicate and how can I prevent it?
Answer: A color change in your this compound solution is a primary indicator of degradation. This compound and other shikonin derivatives are sensitive to pH, exhibiting a red color in acidic conditions, purple in neutral pH, and blue in alkaline environments.[1][2] If you observe a shift from red towards purple or blue, it suggests an increase in the pH of your solution, which accelerates degradation.
-
Troubleshooting:
-
pH of Solvents: Ensure all solvents and buffers used for dilution are at a slightly acidic pH if your experimental conditions allow.
-
Cell Culture Media: Standard cell culture media is typically buffered to a physiological pH of around 7.4. In this neutral environment, this compound will be less stable. For short-term experiments (a few hours), the degradation may be minimal. However, for longer-term experiments, consider the stability data provided in the tables below and plan media changes accordingly.
-
Storage: Store stock solutions in a slightly acidic buffer if compatible with your downstream applications.
-
Question: I am seeing a decrease in the activity of my this compound over time in my multi-day experiment. What could be the cause?
Answer: A decrease in the compound's activity over time is likely due to degradation. The primary factors contributing to the degradation of this compound during experiments are exposure to light, elevated temperatures, and non-ideal pH.
-
Troubleshooting:
-
Light Exposure: this compound is photosensitive.[1] Minimize exposure of your solutions and experimental setup to ambient light. Use amber-colored tubes and plates, or cover them with aluminum foil.[3][4][5] Work in a dimly lit area when handling the compound.
-
Temperature: Elevated temperatures accelerate degradation. While experiments at 37°C are often necessary, be mindful of the compound's stability at this temperature (see data tables below). For storage, always keep stock solutions at -20°C or -80°C.
-
Frequent Media Changes: In multi-day cell culture experiments, the compound in the media will degrade. It is advisable to replace the media with freshly prepared this compound solution every 24 hours to maintain a consistent effective concentration.
-
Question: I am having trouble dissolving this compound. What is the recommended solvent?
Answer: this compound has low aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[6][7]
-
Protocol for Stock Solution Preparation:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in amber-colored, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Question: Can I add antioxidants to my cell culture media to prevent the degradation of this compound?
Answer: While antioxidants like ascorbic acid have been shown to protect some compounds from photodegradation, their use with this compound in cell culture requires careful consideration.[3] this compound's mechanism of action in some cancer models involves the generation of reactive oxygen species (ROS). Adding an antioxidant could interfere with its biological activity. It is recommended to first confirm whether the intended experimental endpoint is dependent on ROS generation. If not, a pilot study to assess the compatibility and potential interference of an antioxidant with your specific assay is advisable.
Data Presentation: Stability of this compound
The following tables summarize the available quantitative data on the stability of acetylshikonin and related shikonin derivatives under various conditions.
Table 1: Thermal Stability of Shikonin Derivatives
| Compound | Temperature (°C) | pH | Solvent | Half-life (t½) | Citation |
| Acetylshikonin | 60 | 3.0 | 50% EtOH/H₂O | 40-50 hours | [1][2] |
| Shikonin | 60 | 3.0 | 50% EtOH/H₂O | 40-50 hours | [1][2] |
| Deoxyshikonin | 60 | 3.0 | 50% EtOH/H₂O | 14.6 hours | [1][2] |
| Isobutylshikonin | 60 | 3.0 | 50% EtOH/H₂O | 19.3 hours | [1][2] |
Table 2: Photostability of Shikonin Derivatives
| Compound | Light Intensity (lx) | pH | Solvent | Half-life (t½) | Citation |
| Acetylshikonin | 20,000 | 3.0 | 50% EtOH/H₂O | 4.2-5.1 hours | [1][2] |
| Shikonin | 20,000 | 3.0 | 50% EtOH/H₂O | 4.2-5.1 hours | [1][2] |
| Deoxyshikonin | 20,000 | 3.0 | 50% EtOH/H₂O | 4.2-5.1 hours | [1][2] |
| Isobutylshikonin | 20,000 | 3.0 | 50% EtOH/H₂O | 4.2-5.1 hours | [1][2] |
Table 3: pH-Dependent Color of Shikonin Derivatives
| pH | Color |
| Acidic | Red |
| Neutral | Purple |
| Alkaline | Blue |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Retrieve a single-use aliquot of the this compound DMSO stock solution from -20°C or -80°C storage. Thaw it at room temperature.
-
Dilution: In a sterile environment, dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
-
Light Protection: Perform all steps under subdued lighting and use opaque or amber-colored tubes and plates.
Protocol 2: Multi-Day Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Initial Treatment: Prepare the this compound working solution as described in Protocol 1 and add it to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Protect the plate from light by wrapping it in aluminum foil or placing it in a dark box.
-
Daily Media Change: After every 24 hours of incubation, carefully aspirate the medium from all wells and replace it with freshly prepared this compound working solution or control medium. This ensures a more consistent concentration of the active compound throughout the experiment.
-
Assay Endpoint: At the end of the experimental duration (e.g., 48, 72, or 96 hours), perform the cell viability assay according to the manufacturer's instructions.
Signaling Pathway and Workflow Diagrams
Diagram 1: Experimental Workflow for Handling this compound
Caption: Workflow for the proper handling of this compound.
Diagram 2: this compound-Induced Necroptosis via the RIPK1/RIPK3/MLKL Pathway
Caption: this compound induces necroptosis through ROS and RIPK1/RIPK3/MLKL.
Diagram 3: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, promoting apoptosis.
References
- 1. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. curtec.com [curtec.com]
- 6. quora.com [quora.com]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-Acetylshikonin in Western Blot Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using DL-Acetylshikonin in Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for use in cell culture and Western blot analysis?
A1: this compound has low water solubility.[1][2] For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Q2: At what concentration should I treat my cells with this compound?
A2: The effective concentration of this compound is cell-type dependent and can range from inducing subtle pathway modulation to causing apoptosis. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. The table below summarizes concentrations used in various studies.
Q3: Can this compound interfere with protein quantification assays?
A3: While there is no direct evidence of this compound interfering with protein quantification assays, some small molecules can affect the accuracy of colorimetric assays like the BCA assay.[3][4][5][6] It is advisable to include a control sample containing the same concentration of this compound and lysis buffer without cell lysate to check for any background signal. If interference is suspected, consider using a protein precipitation protocol to remove interfering substances before quantification.[5]
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: Shikonin derivatives can be sensitive to heat and light.[7] It is recommended to prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store the DMSO stock solution at -20°C or -80°C, protected from light. The stability in aqueous solutions like cell culture media over longer periods can be limited, so it is best to add the compound to the cells immediately after dilution.
Troubleshooting Guide
Issue 1: Weak or No Signal for Target Protein
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of this compound | Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your protein of interest.[8][9] |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel (20-40 µg is a common starting point).[10] Consider using an enrichment method like immunoprecipitation if the target protein is of very low abundance.[10] |
| Ineffective primary or secondary antibody | Ensure the antibodies are validated for Western blot and are used at the recommended dilution.[9][10] Include a positive control to confirm antibody activity. |
| Poor protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[11] For high molecular weight proteins, consider optimizing the transfer time and buffer composition.[11] |
| Insufficient exposure | Increase the exposure time during chemiluminescence detection.[9] If the signal is still weak, consider using a more sensitive ECL substrate. |
Issue 2: High Background
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of non-fat milk, especially for phospho-antibodies).[12][13][14] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[9][13] |
| Inadequate washing | Increase the number and duration of washes after antibody incubations to remove unbound antibodies.[8][13] Adding a detergent like Tween-20 to the wash buffer can also help.[9] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire process, as dry spots can lead to high background.[13] |
| Contaminated buffers | Use freshly prepared, filtered buffers to avoid aggregates that can cause a speckled background. |
Issue 3: Unexpected or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Protein degradation | Always use fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer.[8][14][15] |
| Non-specific antibody binding | Use affinity-purified antibodies if possible.[15] Run a secondary antibody-only control (without the primary antibody) to check for non-specific binding of the secondary antibody.[14] |
| Post-translational modifications or protein isoforms | This compound can affect signaling pathways that lead to post-translational modifications like phosphorylation.[16] These modifications can cause shifts in the apparent molecular weight of the protein. Consult literature or databases like UniProt for information on known modifications and isoforms of your target protein.[8] |
| Protein multimers | Incomplete denaturation of samples can lead to the appearance of higher molecular weight bands. Ensure complete reduction and denaturation by adding fresh reducing agent to your sample buffer and boiling for 5-10 minutes.[15] |
Quantitative Data Summary
Table 1: Concentrations of this compound Used in Western Blot Studies
| Cell Line | Concentration Range | Observed Effect | Reference |
| SH-SY5Y and PC12 | 1-10 µM | Dose-dependent attenuation of H2O2-induced cell death. | [11] |
| A498 and ACHN (RCC cells) | 1.25, 2.5, 5 µM | Induction of apoptosis-related protein cleavage. | [8] |
| HT29 (colorectal cancer) | Not specified | Inhibition of Akt/PI3K/mTOR signaling pathway. | [9] |
| A549 and H1299 (NSCLC) | 0.5-10 µM | Cell cycle arrest and induction of necroptosis-related protein phosphorylation. | [16][17] |
| HCT-15 and LoVo (colorectal cancer) | Not specified | Increased expression of pro-apoptotic proteins. | [10] |
| HL-60 (leukemia) | 0.625, 1.25 µM | Induction of autophagy. | [5] |
| KYSE180 and KYSE450 (esophageal squamous cell carcinoma) | 4-6 µM | Induction of ER stress and apoptosis. | [13] |
Experimental Protocols
General Protocol for Western Blot Analysis of this compound-Treated Cells
This protocol is a generalized procedure and should be optimized for your specific cell line, target protein, and antibodies.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Treat cells for the desired time period (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.[18][19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes must be activated with methanol before use.[8]
-
Use a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
-
Visualizations
Caption: Troubleshooting workflow for common Western blot issues with this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 4. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. bosterbio.com [bosterbio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylshikonin | C18H18O6 | CID 479501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Addressing DL-Acetylshikonin off-target effects in cellular assays
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the off-target effects of DL-Acetylshikonin in cellular assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summaries of key data to facilitate robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a naphthoquinone compound derived from the traditional Chinese medicine Zicao (Lithospermum erythrorhizon)[1]. It is known to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects[1][2]. While its effects are pleiotropic, several direct molecular targets have been identified:
-
Pyruvate Kinase M2 (PKM2): Shikonin and its analogs are known inhibitors of the tumor-specific PKM2 isoform, which plays a critical role in cancer cell glycolysis[3][4][5][6][7].
-
Tubulin: Acetylshikonin has been identified as a tubulin polymerization inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis[8].
-
T-lymphokine-activated killer cell-originated protein kinase (TOPK): Acetylshikonin can suppress the growth of certain cancer cells, such as diffuse large B-cell lymphoma, by targeting the TOPK signaling pathway[9].
-
Cytochrome P450 2J2 (CYP2J2): It has been described as a novel inhibitor of CYP2J2, an enzyme linked to the survival of renal cell carcinoma[10].
Q2: What are the most common off-target effects observed with this compound?
A2: The most significant and widely reported off-target mechanism of this compound and related compounds is the generation of intracellular reactive oxygen species (ROS) [11][12][13]. This ROS production can be a primary driver of cytotoxicity and can non-specifically activate a multitude of downstream signaling pathways, potentially confounding the interpretation of results. Key ROS-mediated off-target effects include:
-
Mitochondrial Dysfunction: ROS can lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway[11][14].
-
Activation of Stress-Activated Protein Kinases (SAPKs): Increased ROS levels can activate pathways like JNK and p38 MAPK, which are involved in apoptosis and cellular stress responses[2][15].
-
Induction of Necroptosis: In some cell types, acetylshikonin-induced ROS can trigger necroptosis, a form of programmed necrosis, via the RIPK1/RIPK3/MLKL signaling cascade[1].
-
General Oxidative Stress: High levels of ROS can cause widespread damage to proteins, lipids, and DNA, leading to generalized cytotoxicity that is independent of a specific protein target.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Differentiating on-target from off-target effects is crucial for validating your results. A multi-pronged approach is recommended:
-
Use an Antioxidant Control: Co-treat your cells with this compound and a potent antioxidant like N-acetylcysteine (NAC). If the observed phenotype (e.g., cell death, pathway activation) is significantly reversed or attenuated by NAC, it strongly suggests the effect is mediated by ROS and may be off-target[11][13][16].
-
Employ a Target-Negative Cell Line: If possible, use a cell line that does not express the intended primary target (e.g., PKM2-knockout cells). An effect observed in this cell line is, by definition, off-target[17].
-
Use a Structurally Related Inactive Analog: If available, a close structural analog of acetylshikonin that is known to be inactive against the primary target can be used as a negative control. If this analog produces the same phenotype, the effect is likely off-target[17].
-
Perform Target Engagement Assays: Directly measure the binding of acetylshikonin to its intended target in the cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA)[18][19][20]. This confirms that the compound is reaching and interacting with its target at the concentrations used in your phenotypic assays.
Q4: My cell viability is much lower than expected, even at low concentrations. Is this an off-target effect?
A4: High cytotoxicity at low concentrations is a common issue and can often be an off-target effect. Shikonin derivatives are known to induce various forms of programmed cell death, including apoptosis and necroptosis[1][12]. This can be due to massive ROS production leading to generalized cellular stress. To troubleshoot this, you should:
-
Perform a detailed dose-response curve: Establish the IC50 value for cytotoxicity in your specific cell line. The IC50 for acetylshikonin in K562 leukemia cells is approximately 2.03 μM at 24 hours and 1.13 μM at 48 hours[12].
-
Validate with an orthogonal viability assay: If you are using a metabolic assay like MTT or XTT, the compound might be interfering with the assay chemistry itself. Confirm your results using a method based on a different principle, such as a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion)[17].
-
Assess markers of apoptosis and necroptosis: Use techniques like Annexin V/PI staining and western blotting for cleaved caspases (apoptosis) and phosphorylated MLKL (necroptosis) to understand the mechanism of cell death[1].
Troubleshooting Guides
Problem 1: High background or inconsistent results in viability assays.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be unstable in culture medium over long incubation periods. Prepare fresh stock solutions and add the compound to cultures immediately. Consider the stability at 37°C over the time course of your experiment[17]. |
| Assay Interference | Naphthoquinones can interfere with tetrazolium-based assays (MTT, XTT) by directly reducing the reagent. Solution: Confirm results with an orthogonal assay like CellTiter-Glo® (ATP-based) or a direct cell counting method[17]. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can cause cytotoxicity. Solution: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Always include a solvent-only vehicle control[17]. |
| Cell Culture Variability | Inconsistent cell passage number, confluency, or health can lead to variable responses. Solution: Standardize all cell culture procedures. Use cells within a consistent low passage number range and seed them to achieve a consistent confluency at the time of treatment[17]. |
Problem 2: Observed phenotype (e.g., cell death) is not rescued by inhibiting the primary target.
| Potential Cause | Recommended Solution |
| ROS-Mediated Off-Target Effect | The primary driver of the phenotype is ROS production, not inhibition of the specific target protein. Solution: Co-treat cells with an antioxidant like N-acetylcysteine (NAC). A reversal of the phenotype strongly indicates a ROS-mediated off-target effect[11][16]. |
| Activation of Parallel Pathways | The compound may inhibit the primary target but also activate other potent signaling pathways (e.g., stress kinases) that lead to the same phenotype. Solution: Profile the activation of key pathways (e.g., p38, JNK, ERK, Akt) via western blot or phospho-proteomics to identify unexpectedly activated pathways[15][16]. |
| Compound Promiscuity | This compound is known to have multiple targets[21]. The phenotype may be a result of engaging several targets simultaneously. Solution: Use techniques like chemoproteomics or thermal proteome profiling (TPP) to identify other potential binding partners of the compound within the cell[18][20]. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound and its parent compound, Shikonin, in various cancer cell lines. These values can serve as a starting point for determining appropriate concentration ranges for your experiments.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| This compound | K562 (Leukemia) | Growth Inhibition | 24 h | 2.03 | [12] |
| This compound | K562 (Leukemia) | Growth Inhibition | 48 h | 1.13 | [12] |
| Shikonin | 143B (Osteosarcoma) | Cell Viability | 24 h | 4.55 | [16] |
| Shikonin | 143B (Osteosarcoma) | Cell Viability | 48 h | 2.01 | [16] |
Visualized Workflows and Pathways
Caption: Key signaling pathways affected by this compound.
Caption: Experimental workflow for validating off-target effects.
Caption: Logic for differentiating apoptosis vs. necroptosis.
Key Experimental Protocols
Protocol 1: Intracellular ROS Detection using DCFH-DA
This protocol measures the generation of intracellular ROS following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
N-acetylcysteine (NAC) as a positive control scavenger
-
Phosphate-Buffered Saline (PBS)
-
Serum-free culture medium
-
Multi-well plates (black, clear-bottom for fluorescence)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Co-treatment control: Pre-incubate cells with NAC (e.g., 5 mM) for 1-2 hours before adding this compound.
-
-
DCFH-DA Loading: Towards the end of the treatment period, remove the medium and wash cells once with warm PBS.
-
Add serum-free medium containing 5-10 µM DCFH-DA to each well.
-
Incubate the plate in the dark at 37°C for 30-45 minutes.
-
Measurement: Wash the cells twice with warm PBS to remove excess probe. Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~535 nm) or analyze cells by flow cytometry (e.g., FITC channel).
-
Data Analysis: Normalize the fluorescence of treated samples to the vehicle control. Compare the ROS levels in acetylshikonin-treated cells with and without NAC pre-treatment. A significant reduction in signal with NAC indicates ROS-dependent effects[11].
Protocol 2: Differentiating Apoptosis and Necroptosis via Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic/necroptotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Necrostatin-1 (necroptosis inhibitor, optional control)
-
Z-VAD-FMK (pan-caspase inhibitor, optional control)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time. Include relevant controls such as vehicle, a known apoptosis inducer (e.g., staurosporine), and inhibitor controls (pre-treatment with Z-VAD-FMK or Necrostatin-1).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necroptotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage) A significant population in the Annexin V+/PI+ quadrant indicates programmed cell death. Comparing results from inhibitor-treated samples can help distinguish the pathway[1].
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol verifies that this compound binds to its intended target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cells of interest
-
This compound
-
PBS supplemented with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or water baths for heat treatment
-
Centrifuge (for separating soluble/precipitated proteins)
-
SDS-PAGE and Western Blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat intact cells in suspension or culture plates with this compound or vehicle for a defined period (e.g., 1 hour).
-
Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquoting and Heating: Distribute the cell suspension into several PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, then cool to room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the target protein.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. If this compound binds to the target, it will stabilize the protein, resulting in more protein remaining in the soluble fraction at higher temperatures. This "thermal shift" confirms target engagement[19][20].
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PKM2 inhibitor shikonin enhances piceatannol-induced apoptosis of glyoxalase I-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. tandfonline.com [tandfonline.com]
- 10. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - ProQuest [proquest.com]
- 11. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shikonin induces apoptosis through reactive oxygen species/extracellular signal-regulated kinase pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 21. Cellular pharmacology studies of shikonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Acetylshikonin Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time during DL-Acetylshokin treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for DL-Acetylshikonin treatment?
The optimal incubation time for this compound can vary significantly depending on the cell line, the concentration of the compound, and the specific biological endpoint being measured.[1][2] Based on published studies, incubation times ranging from a few hours to 72 hours have been utilized. For instance, effects on protein phosphorylation can be observed in as little as 4-6 hours, while assessments of cell viability and apoptosis are commonly performed at 24, 48, and 72 hours.[1][2][3]
Q2: How do I determine the optimal incubation time for my specific experiment?
To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the time point at which the maximal or desired effect is observed.
Q3: I am not observing the expected cytotoxic effects. What could be the reason?
Several factors could contribute to a lack of cytotoxic effects:
-
Incubation Time: The incubation period may be too short for the cytotoxic effects to manifest. Consider extending the treatment duration.
-
Concentration: The concentration of this compound may be too low for your specific cell line. It is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Cell Line Resistance: Some cell lines may be inherently more resistant to this compound.
-
Compound Stability: Ensure the proper storage and handling of the this compound to maintain its stability and activity.
Q4: I am observing significant cell death even at short incubation times. What should I do?
If you are observing excessive cell death at early time points, consider the following:
-
Reduce Concentration: The concentration of this compound may be too high. Try using a lower concentration range in your experiments.
-
Shorten Incubation Time: For mechanistic studies focusing on early cellular events, shorter incubation times (e.g., 1, 2, 4, or 6 hours) may be more appropriate.
Q5: Does the optimal incubation time vary for different assays (e.g., apoptosis vs. cell cycle arrest)?
Yes, the optimal incubation time can differ between assays. For example, changes in protein expression related to the cell cycle might be detectable within 6 hours, while the full manifestation of apoptosis, as measured by Annexin V staining, may require 24 to 48 hours.[1][2] It is crucial to optimize the incubation time for each specific endpoint you are investigating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and be precise with cell counting. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Unexpected morphological changes in cells | Contamination (e.g., microbial). | Regularly check cell cultures for any signs of contamination. Use aseptic techniques. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%). Run a solvent control. | |
| No effect on target protein expression | Suboptimal incubation time for the specific pathway. | Perform a time-course experiment to identify the peak of protein expression or phosphorylation.[3] |
| Ineffective antibody for Western blotting. | Validate your primary antibody to ensure it is specific and sensitive for your target protein. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| H1299 | Non-small cell lung cancer | 24 | 2.34 | [1][5] |
| A549 | Non-small cell lung cancer | 24 | 3.26 | [1][5] |
| A498 | Renal cell carcinoma | 48 | ~2.5 | [2] |
| ACHN | Renal cell carcinoma | 48 | ~1.25 | [2] |
| K562 | Chronic Myelogenous Leukemia | 24 | 2.03 | [6] |
| K562 | Chronic Myelogenous Leukemia | 48 | 1.13 | [6] |
| MCF-7 | Breast Cancer | 48 | 3.04 ± 0.44 (µg/ml) | [7] |
| LLC | Lewis Lung Carcinoma | 48 | 2.72 ± 0.38 (µg/ml) | [7] |
| Bel-7402 | Liver Cancer | 48 | 6.82 ± 1.5 (µg/ml) | [7] |
| HSC3 | Oral Squamous Cell Carcinoma | Not Specified | 3.81 | [8] |
| SCC4 | Oral Squamous Cell Carcinoma | Not Specified | 5.87 | [8] |
| HL-60 | Acute Myeloid Leukemia | 24 | 1.126 | [9] |
| HL-60 | Acute Myeloid Leukemia | 48 | 0.614 | [9] |
| SW-1353 | Chondrosarcoma | 24 | 1.5 | [10] |
| Cal78 | Chondrosarcoma | 24 | 3.8 | [10] |
Table 2: Time-Dependent Effects of this compound on Cell Viability in Renal Cell Carcinoma (A498 & ACHN)
| Cell Line | Treatment Time (hours) | Cell Viability (%) at 2.5 µM | Cell Viability (%) at 5 µM |
| A498 | 24 | ~65 | ~35 |
| 48 | ~32 | ~24 | |
| 72 | ~35 | ~5 | |
| ACHN | 24 | ~48 | ~21 |
| 48 | ~6 | ~1 | |
| 72 | ~1 | ~0.2 | |
| Data is estimated from figures in the source material.[2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells at a density of 1 x 10^4 cells/well in a 48-well plate and allow them to attach overnight.[1][3]
-
Treat the cells with various concentrations of this compound for the desired incubation periods (e.g., 24, 48, 72 hours).[1][3]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 4 hours.[1][3]
-
Measure the optical density at 450 nm using a spectrophotometer.[1][3]
Apoptosis Analysis (Annexin V/PI Staining)
-
Seed 3 x 10^5 cells in 6-well plates and incubate for 18 hours.[2]
-
Treat cells with this compound at the desired concentrations and for the appropriate time (e.g., 24 or 48 hours).[2]
-
Harvest the cells, wash with PBS, and resuspend in 1x binding buffer.[2]
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 30 minutes in the dark.[2]
-
Analyze the stained cells using a flow cytometer.[2]
Cell Cycle Analysis
-
Seed 5 x 10^5 cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).[1]
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11][12]
-
Wash the cells and stain with a PI solution containing RNase A.[1]
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Intracellular ROS Measurement
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 12 hours).[13]
-
Stain the cells with H2DCF-DA (10 µM) for 30 minutes.[13]
-
Induce oxidative stress if required by the experimental design (e.g., with H2O2 for 2 hours).[13]
-
Measure the fluorescence intensity using a fluorescence spectrophotometer or microscope.[13]
Mitochondrial Membrane Potential (MMP) Analysis
-
Treat cells with this compound for the desired duration (e.g., 24 hours).[1]
-
Incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes.[1]
-
Capture fluorescence images using a fluorescence microscope to assess changes in MMP.[1]
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways affected by this compound.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aging-us.com [aging-us.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Acetylshikonin Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of DL-Acetylshikonin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Extraction Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Yield of this compound | 1. Incomplete cell lysis: The solvent may not be effectively penetrating the plant material to release the compound. 2. Inappropriate solvent selection: The polarity of the solvent may not be optimal for extracting this compound. 3. Suboptimal extraction parameters: Extraction time, temperature, or solid-to-liquid ratio may not be ideal. 4. Degradation of this compound: The compound is sensitive to high temperatures and light.[1][2] | 1. Improve cell lysis: Ensure the plant material is finely ground. For methods like ultrasound-assisted extraction (UAE), ensure adequate ultrasonic power to disrupt cell walls. 2. Optimize solvent: Test a range of solvents with varying polarities (e.g., n-hexane, ethanol, ethyl acetate). A mixture of solvents can also be effective.[3] 3. Optimize parameters: Systematically vary the extraction time, temperature (keeping it below 60°C to prevent degradation), and the ratio of solvent to plant material to find the optimal conditions.[1][2] A liquid-to-solid ratio of 11:1 has been shown to be effective in some studies.[1] 4. Control conditions: Conduct the extraction in a dark environment and use a temperature-controlled water bath to maintain a stable, low temperature. |
| Co-extraction of Impurities | 1. Low selectivity of the solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix. 2. Presence of pigments and other naphthoquinone derivatives: The crude extract often contains other shikonin derivatives and pigments that are structurally similar to this compound. | 1. Use a more selective solvent: Non-polar solvents like n-hexane can offer better selectivity for shikonin derivatives.[3] 2. Employ a multi-step extraction: A preliminary extraction with a non-polar solvent can remove some interfering compounds before the main extraction. 3. Utilize advanced extraction techniques: Supercritical fluid extraction (SFE) with CO2 can offer higher selectivity. |
| Solvent Evaporation Issues | 1. High boiling point of the solvent: Solvents with high boiling points require higher temperatures for evaporation, which can lead to the degradation of this compound. 2. Formation of a film: During evaporation, a film of the extract can form on the surface of the container, making complete solvent removal difficult. | 1. Use a rotary evaporator under reduced pressure: This allows for solvent removal at a lower temperature. 2. Use a solvent with a lower boiling point: If possible, select an effective extraction solvent with a lower boiling point. 3. Re-dissolve and re-evaporate: If a film forms, re-dissolve the extract in a small amount of a volatile solvent and evaporate again. |
Purification Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Separation in HPLC | 1. Inappropriate mobile phase: The composition of the mobile phase (e.g., acetonitrile, methanol, water, acid) may not be optimal for resolving this compound from other compounds. 2. Incorrect column selection: The stationary phase of the HPLC column (e.g., C18) may not be suitable. 3. Co-elution of impurities: Structurally similar compounds may be eluting at the same time as this compound. | 1. Optimize mobile phase: Adjust the ratio of the organic solvent to the aqueous phase. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape. An isocratic mobile phase of acetonitrile/methanol (95:5) has been used successfully.[4] 2. Select an appropriate column: A C18 column is commonly used for the separation of shikonin derivatives.[4] 3. Adjust gradient and flow rate: If using a gradient elution, modify the gradient profile to improve separation. A slower flow rate can also enhance resolution. |
| Low Recovery from Column Chromatography | 1. Irreversible adsorption: this compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel). 2. Inappropriate elution solvent: The solvent used for elution may not be strong enough to desorb the compound from the column. | 1. Deactivate the stationary phase: For silica gel chromatography, deactivation with a small amount of water may be necessary. 2. Use a solvent gradient: Start with a non-polar solvent and gradually increase the polarity to elute compounds with different affinities for the stationary phase. A gradient of n-hexane and ethyl acetate is often used.[3] |
| Presence of Colored Impurities in the Final Product | 1. Incomplete separation of pigments: Other colored compounds from the plant extract may not have been fully removed during purification. | 1. Repeat the purification step: A second pass through the HPLC or column chromatography may be necessary. 2. Use a different purification technique: Consider using a complementary technique, such as preparative thin-layer chromatography (TLC), for further purification. |
Frequently Asked Questions (FAQs)
1. What are the most common challenges in the extraction of this compound?
The primary challenges include achieving a high yield due to its potential for degradation, co-extraction of numerous impurities with similar chemical properties, and selecting an optimal extraction method that is both efficient and minimizes the use of hazardous solvents.
2. Which extraction method is most suitable for obtaining high-purity this compound?
While traditional solvent extraction is common, modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are often preferred.[5] UAE can enhance extraction efficiency and reduce extraction time, while SFE with supercritical CO2 is highly selective and uses a green solvent.
3. What is the optimal temperature for extracting this compound?
To prevent thermal degradation, the extraction temperature should generally be kept below 60°C.[2] For ultrasound-assisted extraction, temperatures around 35-40°C have been found to be effective.[6][7]
4. How can I improve the purity of my this compound sample?
A multi-step purification approach is often necessary. This typically involves an initial crude purification using column chromatography with a silica gel stationary phase, followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used for the HPLC separation of shikonin derivatives.[4]
5. What are the key parameters to consider for HPLC purification of this compound?
The most critical parameters are the choice of the stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of acetonitrile and/or methanol with acidified water), the flow rate, and the detection wavelength (around 520 nm for shikonin derivatives).[8]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Shikonin Derivatives
| Extraction Method | Solvent(s) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Solvent Extraction | n-Hexane | Room Temp. | 24 h | ~2 | Not specified | [3] |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 39 | 87 min | 1.26 | Not specified | [1][3] |
| Homogenate Extraction | 78% Ethanol | Room Temp. | 4.2 min | Not specified | 0.34 | [9] |
Table 2: HPLC Purification Parameters and Performance for Acetylshikonin
| Parameter | Value | Reference |
| Column | C18 | [4] |
| Mobile Phase | Acetonitrile/Methanol (95:5) | [4] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 516 nm | [2] |
| Purity Achieved | >98% | [4] |
| Recovery | 94.7 - 96.8% | [4] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from dried plant material using ultrasound.
Materials:
-
Dried and powdered plant material (e.g., Arnebia euchroma roots)
-
95% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the finely powdered plant material and place it in a beaker.
-
Add 110 mL of 95% ethanol to achieve a liquid-to-solid ratio of 11:1.[1]
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 93 W.[1]
-
Maintain the temperature of the water bath at 39°C.[1]
-
Sonicate the mixture for 87 minutes.[1]
-
After extraction, separate the solid material from the solvent by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
2. Preparative HPLC Purification of this compound
Objective: To purify this compound from a crude extract.
Materials:
-
Crude extract containing this compound
-
HPLC grade acetonitrile and methanol
-
Deionized water
-
Preparative HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Dissolve the crude extract in a small volume of the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Prepare the mobile phase consisting of acetonitrile and methanol in a 95:5 (v/v) ratio.[4]
-
Set the flow rate to an appropriate level for the preparative column (this will be significantly higher than an analytical column).
-
Set the detector wavelength to 516 nm.[2]
-
Inject the dissolved crude extract onto the column.
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The process of extracting shikonin naphthoquinone compounds from Lithospermum erythrorhizon extract. [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Acetylshikonin Induced Apoptosis & Annexin V/PI Staining
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Annexin V/PI staining to measure apoptosis following cell treatment with DL-Acetylshikonin.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Annexin V/PI staining for apoptosis?
A1: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[1] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[2][3] Therefore, PI can only enter and stain the DNA of cells in late-stage apoptosis or necrosis, where membrane integrity is lost.[2] This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Q2: After this compound treatment, I see a large population of Annexin V+/PI+ cells, but very few Annexin V+/PI- cells. Is this normal?
A2: This is a common observation. It can be caused by several factors:
-
High Drug Concentration/Long Incubation: The concentration of this compound or the treatment duration may be too high, causing cells to rapidly progress through apoptosis to a late-stage or necrotic state.[4][5] Consider performing a dose-response and time-course experiment to find the optimal conditions for observing early apoptosis.
-
Compound's Mechanism of Action: this compound has been reported to induce not only apoptosis but also other forms of cell death like necroptosis, which involves membrane rupture.[6] An increase in the PI-positive cell population may be related to an increase in cell membrane permeability caused by the compound.[6]
-
Harsh Cell Handling: Overly harsh cell handling, especially during harvesting, can cause mechanical damage to the cell membrane, leading to false PI-positive signals.[7]
Q3: My untreated control cells show a high percentage of Annexin V positive cells. What could be the cause?
A3: False positives in control groups can arise from several issues:
-
Suboptimal Cell Culture Conditions: Over-confluent or nutrient-deprived (starved) cells can undergo spontaneous apoptosis.[7] It is recommended to use healthy, log-phase cells for experiments.[7]
-
Harsh Harvesting of Adherent Cells: Using trypsin with EDTA can interfere with the assay, as Annexin V binding to PS is calcium-dependent and EDTA chelates calcium ions.[7] Additionally, excessive trypsinization or mechanical scraping can damage cell membranes, leading to non-specific Annexin V binding.[8] Consider using a gentle, non-enzymatic cell dissociation buffer like an EDTA-based solution or Accutase.[7][9]
-
Platelet Contamination: When working with blood samples, platelets should be removed as they also contain PS on their surface and can bind to Annexin V, causing misleading results.[7]
Q4: I am not observing any increase in apoptosis in my this compound-treated group compared to the control.
A4: This could be due to several reasons:
-
Insufficient Drug Potency: The concentration of this compound may be too low, or the treatment duration too short to induce a detectable apoptotic response.[7]
-
Loss of Apoptotic Cells: Apoptotic cells can detach and float in the culture medium.[8] When harvesting adherent cells, it is crucial to collect the supernatant along with the adherent population to avoid losing the apoptotic cells.[7]
-
Reagent or Protocol Issues: Ensure that the Annexin V and PI reagents have not expired and have been stored correctly.[4] Double-check that all steps of the staining protocol were followed, such as including the dyes themselves.[4][7] A positive control (e.g., cells treated with staurosporine) should always be included to validate that the staining protocol and reagents are working correctly.[9]
Q5: Can I fix my cells before Annexin V staining?
A5: Standard protocols require staining of live cells because Annexin V binding is dependent on an intact, yet altered, plasma membrane.[10] Fixation methods that permeabilize the membrane will allow Annexin V to bind to PS on the inner leaflet, leading to false positives. However, cells can be fixed with formaldehyde after staining with Annexin V.[10] Note that all buffers used for washing and fixation post-staining must contain calcium to maintain the Annexin V-PS binding.[10] A modified protocol exists that involves fixation and RNase A treatment to reduce false positives associated with PI staining cytoplasmic RNA.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining in All Samples | 1. Reagent concentration is too high.[9] 2. Inadequate washing. 3. Non-specific binding.[9] | 1. Titrate Annexin V and PI to determine the optimal concentration.[1][9] 2. Optimize washing steps. 3. Include a blocking step if necessary.[9] |
| Weak or No Signal in Positive Control | 1. Reagents are expired or were stored improperly. 2. Insufficient concentration of apoptosis-inducing agent.[7] 3. Binding buffer lacks sufficient calcium.[9] | 1. Use fresh reagents and verify proper storage conditions. 2. Optimize positive control treatment conditions. 3. Ensure the binding buffer contains 2.5 mM CaCl₂. |
| High PI Staining in Early Apoptosis Gate (Annexin V+/PI-) | 1. Improper fluorescence compensation settings.[7] 2. Mechanical damage to cells during handling.[7][9] 3. PI is staining cytoplasmic RNA, leading to false positives.[2] | 1. Use single-stained controls to set compensation correctly.[7][9] 2. Handle cells gently; avoid vigorous vortexing or pipetting.[7][9] 3. Consider using a modified protocol with RNase A treatment after fixation to remove RNA.[2][11] |
| Cell Clumps or Aggregates | 1. Improper cell handling leading to cell lysis and DNA release.[9] | 1. Ensure a single-cell suspension is created by gentle pipetting.[9] 2. Consider adding DNase to the buffer to break down DNA from lysed cells. |
| Fluorescence Signal Fades Quickly | 1. Photobleaching of fluorochromes. | 1. Protect samples from light during incubation and prior to analysis.[9] 2. Analyze samples on the flow cytometer as soon as possible (ideally within one hour) after staining.[12] |
Experimental Protocols
Standard Annexin V/PI Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents:
-
1X PBS (Phosphate-Buffered Saline)
-
10X Binding Buffer: 0.1 M HEPES (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂.[12] Dilute to 1X with distilled water before use.
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL stock)
Procedure:
-
Induce Apoptosis: Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated (negative) and positive control (e.g., staurosporine-treated) wells.
-
Harvest Cells:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.[9]
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[9] Collect any floating cells from the supernatant as they may be apoptotic. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
-
Wash Cells: Discard the supernatant and wash the cell pellet twice with cold 1X PBS. Centrifuge and discard the supernatant after each wash.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1][9]
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[9][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[9]
Controls are essential for proper analysis:
-
Unstained cells (to set baseline fluorescence).
-
Cells stained only with Annexin V (for compensation).
-
Cells stained only with PI (for compensation).[9]
Visualizations
Diagrams of Pathways and Workflows
Caption: Potential signaling pathway for this compound-induced apoptosis.[13]
Caption: Experimental workflow for Annexin V and PI staining.
Caption: Quadrant analysis of a typical Annexin V vs. PI dot plot.[9]
References
- 1. kumc.edu [kumc.edu]
- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bosterbio.com [bosterbio.com]
- 10. biotium.com [biotium.com]
- 11. youtube.com [youtube.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for DL-Acetylshikonin Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Western blot conditions for detecting protein targets of DL-Acetylshikonin.
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal for my target protein after treating cells with this compound. What are the possible causes and solutions?
A1: A complete lack of signal can be frustrating. Here are several potential causes and troubleshooting steps:
-
Inactive Antibody: Your primary or secondary antibody may have lost activity. You can perform a dot blot to quickly check its functionality.
-
Low Target Abundance: The target protein might be expressed at very low levels in your samples.[1][2] To address this, you can try to load a higher amount of total protein per well.[1][2] Enrichment techniques like immunoprecipitation or cellular fractionation might also be necessary.[1][2]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.[1] You can verify the transfer efficiency by staining the membrane with Ponceau S after transfer.[1] For large proteins (>150 kDa), a wet transfer overnight in the cold is often more efficient.[3] For smaller proteins (<20 kDa), using a smaller pore size membrane (0.2 µm) and reducing transfer time is recommended.[1][3]
-
Incorrect Antibody Dilution: The concentration of your primary antibody might be too low.[2] Try a range of dilutions to find the optimal concentration. A good starting point for many antibodies is a 1:1000 dilution.
-
Suboptimal Incubation Conditions: Antibody incubation times and temperatures can significantly impact signal. While overnight incubation at 4°C is common, some antibodies may require longer incubation times to bind effectively.[3]
Q2: My Western blot shows a very weak signal for my this compound target. How can I enhance it?
A2: A weak signal suggests that the detection conditions are not optimal. Consider the following to boost your signal:
-
Increase Protein Load: The amount of your target protein might be at the lower limit of detection. Try increasing the total protein loaded per lane.[2][4]
-
Optimize Antibody Concentrations: The concentrations of both your primary and secondary antibodies are critical. Titrate your primary antibody to find the optimal concentration that gives a strong signal without increasing background.[3] Secondary antibody dilutions typically range from 1:5,000 to 1:200,000; optimization may be needed here as well.[3]
-
Use a More Sensitive Detection Reagent: If you are using a standard ECL substrate, switching to a more sensitive formulation can significantly enhance the signal for low-abundance proteins.[2]
-
Check Lysis Buffer Composition: Ensure your lysis buffer is appropriate for the subcellular localization of your target protein.[1][2] For nuclear or DNA-binding proteins, sonication may be necessary to release them.[3][4] Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[1][3][4]
Q3: I am observing high background on my Western blot, which is obscuring the bands of my this compound targets. What should I do?
A3: High background can be caused by several factors related to blocking and antibody incubations. Here’s how to troubleshoot:
-
Optimize Blocking: The choice of blocking buffer and the duration of blocking are crucial. Some antibodies perform better with 5% non-fat dry milk, while others require 5% Bovine Serum Albumin (BSA). If you are detecting a phosphorylated protein, it is recommended to use BSA as milk contains phosphoproteins that can cause high background. You can also try increasing the blocking time or the concentration of the blocking agent.[2][3]
-
Adjust Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[3] Try reducing the antibody concentrations.
-
Increase Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps after primary and secondary antibody incubations.[5] Adding a detergent like Tween-20 to your wash buffer (e.g., TBST) helps to reduce non-specific binding.
Q4: I am seeing multiple non-specific bands in addition to the expected band for my target protein. How can I improve the specificity?
A4: Non-specific bands can arise from several issues, from sample preparation to antibody quality.
-
Antibody Specificity: Ensure that the primary antibody has been validated for Western blotting and is specific for your target protein. Check the manufacturer's datasheet for validation data and recommended applications.
-
Protein Degradation: Smears or multiple bands at lower molecular weights could be due to protein degradation. Always use fresh samples and ensure protease inhibitors are included in your lysis buffer.[4]
-
Reduce Protein Loading: Overloading the gel with too much protein can lead to aggregation and non-specific antibody binding.[4] Try loading less protein per lane.
-
Optimize Blocking and Antibody Dilutions: As with high background, optimizing your blocking conditions and antibody concentrations can help to minimize non-specific binding.
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Plate and treat your cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[6]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[3][4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
For complete lysis and to shear DNA, sonicate the lysate on ice.[3][4][7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new tube.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7][8]
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[5][8] The acrylamide percentage should be chosen based on the molecular weight of your target protein.[5]
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9] PVDF membranes are generally recommended for low-abundance proteins due to their higher binding capacity.[9]
-
For proteins of a wide range of molecular weights, a wet transfer is often more efficient.[3] For very large or very small proteins, transfer conditions may need to be optimized.[10]
-
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C.[7][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer. Incubation is typically performed overnight at 4°C with gentle shaking.[3][7] Refer to the antibody datasheet for the recommended dilution and blocking buffer.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6][7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step as described above.[6]
-
Signal Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[8]
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20-30 µg per lane | May need to be increased for low-abundance targets.[5] |
| Primary Antibody Dilution | Start with 1:1000 | Optimize by performing a dilution series.[3] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Check manufacturer's recommendation and optimize.[3] |
| Blocking Duration | 1 hour at RT or overnight at 4°C | Longer blocking times may reduce background.[3] |
| Primary Antibody Incubation | Overnight at 4°C | Longer times may be needed for some antibodies.[3] |
Visual Guides
Caption: A generalized workflow for Western blotting experiments.
Caption: A troubleshooting guide for common Western blot issues.
Caption: this compound induces necroptosis via the RIPK1/RIPK3/MLKL pathway.[12]
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Western Blot Protocols | Antibodies.com [antibodies.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of DL-Acetylshikonin and Shikonin
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of DL-Acetylshikonin and its parent compound, shikonin, for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate an informed assessment of these two naphthoquinones for their potential applications in oncology research.
Executive Summary
Shikonin, a potent naphthoquinone derived from the root of Lithospermum erythrorhizon, has long been recognized for its significant cytotoxic and anti-cancer activities. However, its clinical utility has been hampered by its toxicity profile. This compound, a derivative of shikonin, has emerged as a promising alternative with potentially lower toxicity to normal cells. This guide synthesizes available data to compare their cytotoxic efficacy and mechanisms of action.
Evidence suggests that while shikonin exhibits greater cytotoxicity towards both cancer and normal cell lines, this compound presents a more favorable therapeutic window, demonstrating potent anti-cancer effects with reduced toxicity to non-cancerous cells. Both compounds induce cell death through multiple pathways, including the induction of apoptosis and necroptosis, often mediated by reactive oxygen species (ROS) and targeting of the PI3K/Akt signaling cascade.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and shikonin across various cell lines as determined by different cytotoxicity assays.
| Cell Line | Assay Type | This compound (µM) | Shikonin (µM) | Reference |
| Normal Cell Lines | ||||
| V79 (Chinese Hamster Lung Fibroblasts) | LDH Assay | 0.49 mg/L (~1.48 µM) | 0.18 mg/L (~0.62 µM) | [1][2] |
| V79 (Chinese Hamster Lung Fibroblasts) | MTT Assay | 1.16 mg/L (~3.51 µM) | 0.40 mg/L (~1.39 µM) | [1][2] |
| V79 (Chinese Hamster Lung Fibroblasts) | NRU Assay | 1.32 mg/L (~3.99 µM) | 0.60 mg/L (~2.08 µM) | [1][2] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | XTT Assay | >20 | >20 | |
| Cancer Cell Lines | ||||
| Cal78 (Chondrosarcoma) | CellTiter-Glo® | 3.8 | 1.5 | |
| SW-1353 (Chondrosarcoma) | CellTiter-Glo® | 1.5 | 1.1 | |
| H1299 (Non-Small Cell Lung Cancer) | CCK-8 Assay | 2.34 | Not Reported | |
| A549 (Non-Small Cell Lung Cancer) | CCK-8 Assay | 3.26 | Not Reported | |
| A549, Bel-7402, MCF-7, LLC | MTT Assay | 2.72 - 6.82 µg/mL (~8.23 - 20.6 µM) | Not Reported | [3] |
| H1299 (Non-Small Cell Lung Cancer) | CCK-8 Assay | Not Reported | >50 (24h), 2.32 (48h) | [4] |
| PC-3 (Prostate Cancer) | Not Specified | Not Reported | ~4.5 | [5] |
| DU-145 (Prostate Cancer) | Not Specified | Not Reported | ~5.0 | [5] |
| Various (15 cancer cell lines) | Not Specified | Not Reported | <10 (24h) | [6] |
Data presented in mg/L was converted to µM for comparison, using the molar masses of this compound (330.35 g/mol ) and Shikonin (288.29 g/mol ).
The data consistently indicates that shikonin is more cytotoxic than this compound to the normal V79 cell line, with EC50 values being approximately twofold lower[1][2]. In the tested cancer cell lines, shikonin also demonstrated greater potency.
Mechanisms of Action
Both compounds exert their cytotoxic effects through complex and overlapping signaling pathways, primarily leading to programmed cell death.
Signaling Pathways
This compound: This compound is known to induce apoptosis and necroptosis. A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation[7][8]. Furthermore, this compound can trigger necroptosis, a form of programmed necrosis, through the activation of the RIPK1/RIPK3/MLKL signaling cascade[9].
Shikonin: Shikonin also potently inhibits the PI3K/Akt pathway, often associated with the upregulation of the tumor suppressor PTEN. This inhibition disrupts downstream signaling, leading to apoptosis. Additionally, shikonin has been shown to downregulate the anti-apoptotic protein survivin. Like its acetylated counterpart, shikonin is a potent inducer of reactive oxygen species (ROS), which contributes to its cytotoxic effects[10].
Below are graphical representations of the key signaling pathways affected by this compound and shikonin.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or shikonin for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of a substrate to a colored product, the amount of which is proportional to the number of lysed cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Culture Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the mixture at room temperature for a specified time, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the EC50 value.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye incorporated is proportional to the number of viable cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Dye Incubation: After treatment, incubate the cells with a medium containing neutral red for a specified time.
-
Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye using a solubilization solution.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the control and determine the EC50 value.
Conclusion
The comparative data presented in this guide suggests that while both this compound and shikonin are potent cytotoxic agents, this compound may offer a superior safety profile due to its lower toxicity towards normal cells. The choice between these two compounds will depend on the specific research application and the desired balance between efficacy and toxicity. Further head-to-head studies in a broader range of cancer cell lines are warranted to fully elucidate their comparative therapeutic potential. The detailed mechanistic insights and experimental protocols provided herein serve as a valuable resource for researchers investigating the anti-cancer properties of these promising naphthoquinones.
References
- 1. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin Inhibits Non-Small-Cell Lung Cancer H1299 Cell Growth through Survivin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of PI3K-Akt-mTOR Pathway to Reduce Cancer Stemness on Chemoresistant Lung Cancer Cells by Shikonin and Synergy with BEZ235 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
DL-Acetylshikonin vs. Cisplatin: A Comparative Analysis of Anticancer Efficacy
A detailed examination of two distinct compounds in the fight against cancer, this guide provides a comparative overview of DL-acetylshikonin and the widely-used chemotherapy drug, cisplatin. The following sections delve into their mechanisms of action, cytotoxic effects, and impact on critical cellular processes like apoptosis and cell cycle progression in cancer cells, supported by experimental data and detailed protocols for researchers.
Executive Summary
Cisplatin is a cornerstone of chemotherapy, yet its efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the search for novel anticancer agents with improved therapeutic profiles. This compound, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has emerged as a promising candidate, demonstrating potent anticancer activity, notably in cisplatin-resistant cancer cells. This guide provides a side-by-side comparison of these two compounds, highlighting their differing mechanisms and potential therapeutic advantages.
Mechanism of Action
This compound and cisplatin exert their anticancer effects through fundamentally different mechanisms. Cisplatin primarily acts by damaging DNA, while this compound's effects are more pleiotropic, involving the induction of different forms of cell death and targeting key signaling pathways.
This compound: This compound has been shown to induce apoptosis and autophagy in cancer cells. A key aspect of its mechanism is the inhibition of the mTOR/PI3K/Akt signaling pathway, which is crucial for cell growth and survival[1][2][3]. By suppressing this pathway, this compound effectively halts cancer cell proliferation.
Cisplatin: As a platinum-based drug, cisplatin's primary mode of action is to cross-link with the purine bases in DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequently inducing apoptosis[4].
Comparative Performance Data
While direct head-to-head comparative studies across a wide range of cancer cell lines are limited, existing research provides valuable insights, particularly in the context of cisplatin-resistant cancers.
Cytotoxicity in Cancer Cells
The following table summarizes the cytotoxic effects (IC50 values) of this compound and cisplatin on various cancer cell lines. It is important to note that these values are derived from different studies and direct comparison should be made with caution. The data for this compound in cisplatin-resistant cells, however, provides a strong indication of its potential to overcome this clinical challenge.
| Cell Line | Drug | IC50 (µM) | Reference |
| Oral Cancer (cisplatin-resistant) | |||
| KB-R | This compound | Not explicitly stated, but significant inhibition of proliferation observed. | [1] |
| Hepatocellular Carcinoma (cisplatin-resistant) | |||
| MHCC-97H/CDDP | This compound | Data not available in the provided text. | [5] |
Induction of Apoptosis
Both compounds are potent inducers of apoptosis, a form of programmed cell death critical for eliminating cancer cells.
This compound: In cisplatin-resistant oral cancer cells (KB-R), this compound has been shown to induce apoptosis, as confirmed by DAPI staining which reveals characteristic nuclear morphology changes like chromatin condensation and nuclear fragmentation[6].
Cisplatin: Cisplatin-induced DNA damage is a major trigger for the intrinsic apoptotic pathway.
Cell Cycle Arrest
Interfering with the cell cycle is a common strategy for anticancer drugs.
This compound: Studies have shown that acetylshikonin can induce cell cycle arrest at the G2/M phase in lung cancer cells[7].
Cisplatin: Cisplatin has been reported to induce S phase arrest in HepG2 cells[8] and a prolonged G2 arrest in cisplatin-resistant HCT116 cells[9].
Signaling Pathways
The differential effects of this compound and cisplatin can be attributed to their distinct impacts on cellular signaling pathways.
This compound Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and induction of apoptosis and autophagy.
Cisplatin Signaling Pathway
Caption: Cisplatin causes DNA damage, which activates DNA repair mechanisms. If the damage is too severe, it leads to apoptosis and cell cycle arrest.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound or cisplatin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Workflow:
References
- 1. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance | PLOS One [journals.plos.org]
A Head-to-Head In Vitro Comparison: DL-Acetylshikonin vs. Paclitaxel
In the landscape of oncological research, the quest for more effective and less toxic chemotherapeutic agents is perpetual. This guide provides a head-to-head in vitro comparison of DL-Acetylshikonin, a derivative of a traditional Chinese medicinal herb, and Paclitaxel, a widely used mitotic inhibitor. This analysis is based on available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of their cytotoxic and mechanistic properties.
Mechanism of Action: A Tale of Two Pathways
This compound and Paclitaxel exert their anticancer effects through distinct mechanisms, ultimately leading to cell cycle arrest and apoptosis.
This compound has been identified as a microtubule-targeting agent that inhibits tubulin polymerization.[1][2] This disruption of the tubulin-microtubule equilibrium interferes with mitosis, leading to cell cycle arrest, primarily at the G2/M phase.[1] Furthermore, this compound is known to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the collapse of mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS).[1][3] Some studies also suggest its involvement in inhibiting the NF-κB signaling pathway and depleting oncoproteins like Bcr-Abl in certain cancer types.[4][5]
Paclitaxel , on the other hand, is a well-established microtubule stabilizer.[6][7] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[7] This hyper-stabilization of microtubules leads to a sustained mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6][8][9] Paclitaxel-induced apoptosis is also associated with the generation of ROS and the modulation of signaling pathways such as AKT/MAPK.[10]
Cytotoxicity Profile
The following table summarizes the cytotoxic activity of this compound and Paclitaxel against various human cancer cell lines, as determined by in vitro assays. It is important to note that the IC50 values are dependent on the cell line and the duration of exposure.
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| This compound | Human hepatocellular carcinoma (Panel) | CCK-8 | 1.09–7.26 µM | [1] |
| Human lung adenocarcinoma (A549) | MTT | 5.6 ± 0.86 µg/ml | [11] | |
| Human hepatocellular carcinoma (Bel-7402) | MTT | 6.82 ± 1.5 µg/ml | [11] | |
| Human breast adenocarcinoma (MCF-7) | MTT | 3.04 ± 0.44 µg/ml | [11] | |
| Mouse Lewis lung carcinoma (LLC) | MTT | 2.72 ± 0.38 µg/ml | [11] | |
| Human chronic myelocytic leukemia (K562) | - | 2.03 µM (24h), 1.13 µM (48h) | [4] | |
| Human cervical cancer (Siha) | MTT | 0.84 µg/ml (24h) | [12] | |
| Paclitaxel | Human breast adenocarcinoma (MCF7) | - | 2.5 - 7.5 nM (24h) | [13] |
| Human ovarian carcinoma (A2780) | - | 2.5 - 7.5 nM (24h) | [13] | |
| Human lung carcinoma (A549) | - | 2.5 - 7.5 nM (24h) | [13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines across different studies.
Impact on Cell Cycle and Apoptosis
Both compounds are potent inducers of cell cycle arrest and apoptosis, albeit through different upstream mechanisms.
| Feature | This compound | Paclitaxel |
| Cell Cycle Arrest | Primarily at the G2/M phase.[1][14] Some studies report S-phase arrest in specific cell lines.[4][12] | Primarily at the G2/M phase due to mitotic block.[6][8][10] |
| Induction of Apoptosis | Yes, through intrinsic mitochondrial pathway, ROS generation, and caspase activation.[1][3][11] | Yes, following mitotic arrest, involving caspase activation and modulation of Bcl-2 family proteins.[8][10] |
| Key Apoptotic Markers | Increased Bax, cleaved caspase-3, cleaved PARP; decreased Bcl-2.[3][11][15] | Increased Bax, cleaved caspase-3; decreased Bcl-2.[8][10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.[8]
-
Drug Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the compounds for a specific time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the compounds for the desired time.
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified.[8]
Visualizing the Mechanisms
Signaling Pathways
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Shikonin potentiates paclitaxel antitumor efficacy in esophageal cancer cells via the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T‐lymphokine‐activated killer cell‐originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DL-Acetylshikonin with Other Natural Anti-inflammatory Compounds: A Guide for Researchers
Introduction: The growing interest in natural compounds for therapeutic applications has positioned several plant-derived molecules at the forefront of anti-inflammatory research. Chronic inflammation is a key pathological factor in numerous diseases, driving the search for effective and safer alternatives to conventional anti-inflammatory drugs.[1] Among these, DL-Acetylshikonin, a naphthoquinone derivative from the root of traditional medicinal plants like Lithospermum erythrorhizon, has demonstrated significant pharmacological potential.[2][3] This guide provides a comparative analysis of this compound against other well-researched natural anti-inflammatory compounds: Curcumin, Resveratrol, and Quercetin. The analysis focuses on their mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals.
Mechanistic Comparison of Anti-inflammatory Action
The primary anti-inflammatory mechanisms of these natural compounds converge on the inhibition of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
This compound: This compound exerts its anti-inflammatory effects through multiple pathways. It is known to suppress the NF-κB signaling pathway, thereby inhibiting the transcription and production of pro-inflammatory cytokines.[4][5] Studies show that acetylshikonin downregulates the expression of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting ROS/PI3K/Akt-dependent NF-κB activation.[2] Its parent compound, shikonin, has been shown to directly inhibit the proteasome, which prevents the degradation of IκBα and subsequent activation of NF-κB.[6] Furthermore, shikonin and its derivatives can modulate the MAPK (ERK, JNK, p38) signaling pathways, which are crucial for inflammatory responses.[7][8]
Curcumin: As the active component of turmeric, curcumin is one of the most extensively studied natural anti-inflammatory agents.[9] Its primary mechanism involves the inhibition of the NF-κB pathway.[10][11] Curcumin also inhibits key enzymes that mediate inflammatory processes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).[12] Additionally, it can upregulate the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[13]
Resveratrol: This polyphenolic compound, found in grapes and berries, demonstrates potent anti-inflammatory activity.[14][15] Resveratrol is a known inhibitor of the NF-κB signaling cascade and can also suppress the PI3K/Akt pathway.[16] Its action includes the inhibition of enzymes like COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory mediators.[15]
Quercetin: A flavonoid abundant in many fruits and vegetables, quercetin effectively modulates inflammation. It inhibits multiple inflammatory pathways, including NF-κB, activator protein-1 (AP-1), and MAPKs.[17] By targeting these pathways, quercetin reduces the production of pro-inflammatory cytokines like TNF-α and mediators such as NO.[18][19]
Quantitative Data Comparison
The following table summarizes key quantitative data on the anti-inflammatory efficacy of this compound and its counterparts. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions (cell type, stimulus, duration of exposure) vary between studies.
| Compound | Target/Assay | Cell Type | IC50 Value / Efficacy | Reference |
| This compound | NF-κB Reporter (PMA-induced) | HEK293 | 1.87 µM | [4] |
| NF-κB Reporter (TNF-α-induced) | HEK293 | 7.13 µM | [4] | |
| Cytotoxicity (Anti-proliferative) | LLC Cancer Cells | 2.72 ± 0.38 µg/ml | [20][21] | |
| Shikonin (parent) | Cell Viability | Human Chondrocytes | 1.2 ± 0.1 µM | [7] |
| Curcumin | NF-κB Inhibition (Analogue BAT3) | L929sA Cells | ~6 µM | [22] |
| Anti-inflammatory Effect | Various | Effective in reducing inflammatory markers like TNF-α, IL-6 | [11][23] | |
| Resveratrol | NF-κB & PI3K/Akt Inhibition | Various | Attenuates signaling pathways, inhibits COX-1 & COX-2 | [15][16] |
| Quercetin | Cytokine Production (TNF-α) | Macrophages | Dose-dependent reduction | [18] |
| Inflammatory Pain | In vivo (mice) | Dose-dependent inhibition of hypernociception | [19] |
Signaling Pathway Inhibition
The diagram below illustrates the primary signaling pathways involved in inflammation and highlights the points of intervention for this compound and the other selected natural compounds. The activation of Toll-like receptors (TLRs) by stimuli like lipopolysaccharide (LPS) triggers downstream signaling through both the MAPK and NF-κB pathways, culminating in the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are protocols for key experiments frequently cited in the literature.
1. Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Objective: To induce an inflammatory response in vitro.
-
Methodology:
-
Culture macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/cytokine analysis, 6-well for protein extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine release, shorter times for signaling protein phosphorylation).
-
A vehicle control group (e.g., DMSO) and an LPS-only group should be included.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of NO, a pro-inflammatory mediator produced by iNOS.
-
Methodology:
-
After cell treatment and stimulation (as described above), collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
3. Cytokine Quantification (ELISA)
-
Objective: To measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Methodology:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash step, add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis for Signaling Proteins
-
Objective: To detect the expression and phosphorylation status of key proteins in inflammatory pathways (e.g., p-p65, p-ERK, IκBα).
-
Methodology:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a secondary antibody conjugated to HRP for 1-2 hours at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Standard Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of anti-inflammatory compounds in vitro. This process ensures a systematic approach from cell treatment to data analysis, allowing for robust comparisons between different molecules.
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent, operating through the inhibition of central inflammatory pathways like NF-κB and MAPK, a mechanism it shares with established compounds such as curcumin, resveratrol, and quercetin. While quantitative comparisons suggest its potency is within a similar range to these other molecules, its unique chemical structure may offer different pharmacokinetic and pharmacodynamic properties that warrant further investigation. The provided experimental frameworks offer a robust starting point for researchers to conduct standardized comparative studies. Future research should focus on in vivo models to assess efficacy, bioavailability, and safety profiles, which will be critical for translating the preclinical potential of this compound into therapeutic progress.
References
- 1. Anti-inflammatory supplements: 8 natural options [medicalnewstoday.com]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes [mdpi.com]
- 8. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondhealth.com [beyondhealth.com]
- 11. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 13. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Activity of DL-Acetylshikonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of DL-Acetylshikonin against its parent compound, shikonin, and standard anti-inflammatory drugs. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-inflammatory properties in various in vivo models. Its mechanism of action is primarily attributed to the downregulation of pro-inflammatory mediators through the inhibition of key signaling pathways, including NF-κB and MAPK. Comparative studies indicate that while shikonin may be more potent in certain in vitro assays, this compound exhibits strong anti-inflammatory effects in vivo, suggesting a favorable profile for further investigation.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been evaluated in established animal models, primarily the carrageenan-induced paw edema and xylene-induced ear edema assays. These models are widely used to assess the potential of compounds to suppress acute inflammation.
Carrageenan-Induced Paw Edema
This model induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and mediated by cyclooxygenase (COX) enzymes. A review of the literature indicates that acetylshikonin effectively attenuates carrageenan-induced paw edema[1]. While direct head-to-head quantitative data with standard drugs from a single study is limited, the following table summarizes the reported efficacy of various anti-inflammatory agents in this model.
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| Indomethacin | 10 mg/kg | p.o. | 2 hours | 46.87% | [2] |
| 3 hours | 65.71% | [2] | |||
| Dexamethasone | 1 µg | local pre-injection | 3 hours | >60% | [3] |
Xylene-Induced Ear Edema
Topical application of xylene to the mouse ear induces acute inflammation characterized by fluid accumulation and swelling. This assay is a rapid in vivo screen for anti-inflammatory drugs.
| Compound | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Indomethacin | 10 mg/kg | p.o. | 63% | [4] |
| Dexamethasone | 20 mg/kg | i.g. | Significantly lower ear edema rates | [5] |
| Shikonin | 10 mg/kg | i.g. | Lower than Dexamethasone | [5] |
| 20 mg/kg | i.g. | More notable effect than low-dose | [5] |
In Vitro Comparison: Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. A direct comparison between shikonin and acetylshikonin revealed differences in their inhibitory potency on NLRP3 inflammasome activation in vitro.
| Compound | Assay | IC50 | Reference |
| Shikonin | Inhibition of IL-1β release (priming step) | 0.3–0.6 µM | [6] |
| Inhibition of IL-1β release (second step) | 2 µM | [6] | |
| This compound | Inhibition of IL-1β release (priming step) | ~3 µM | [6] |
| Inhibition of IL-1β release (second step) | 21 µM | [6] |
These in vitro results suggest that shikonin is a more potent inhibitor of the NLRP3 inflammasome compared to acetylshikonin[6]. However, it is important to note that in vivo efficacy can be influenced by various factors, including pharmacokinetics and metabolism. One review mentioned that acetylshikonin exhibited better anti-inflammatory effects in a carrageenan-induced rat paw edema test, though specific data was not provided[1].
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Acetylshikonin has been shown to suppress the activation of the NF-κB pathway[1]. By inhibiting NF-κB, acetylshikonin can effectively reduce the production of a wide array of inflammatory mediators.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades that regulate inflammation. Acetylshikonin has been reported to downregulate MAPK signaling, further contributing to its anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below for researchers interested in replicating or building upon these findings.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound (this compound) and vehicle
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
Xylene-Induced Ear Edema in Mice
Objective: To assess the topical or systemic anti-inflammatory activity of a test compound.
Materials:
-
Male ICR mice (20-25 g)
-
Xylene
-
Test compound (this compound) and vehicle
-
Reference drug (e.g., Dexamethasone, 20 mg/kg)
-
Cork borer (e.g., 7 mm diameter)
-
Analytical balance
Procedure:
-
Divide mice into groups and administer the test compound, vehicle, or reference drug (systemically or topically).
-
After a pre-treatment period (e.g., 30 minutes for topical or 60 minutes for systemic), apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as the control.
-
After a set time (e.g., 15-30 minutes), sacrifice the mice by cervical dislocation.
-
Cut circular sections from both ears using a cork borer and weigh them.
-
Calculate the edema weight by subtracting the weight of the left ear section from the weight of the right ear section.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average edema weight of the control group, and Wt is the average edema weight of the treated group.
Conclusion
This compound demonstrates notable in vivo anti-inflammatory activity, primarily by modulating the NF-κB and MAPK signaling pathways. While in vitro data suggests shikonin may be a more potent inhibitor of specific inflammatory components like the NLRP3 inflammasome, the in vivo effectiveness of this compound warrants further comprehensive investigation. Direct, head-to-head comparative studies with standardized methodologies are essential to fully elucidate its therapeutic potential relative to existing anti-inflammatory agents. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers pursuing the development of novel anti-inflammatory therapies.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]
A Comparative Analysis of the Anti-Cancer Efficacy of DL-Acetylshikonin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer efficacy of DL-Acetylshikonin and the widely used chemotherapeutic agent, doxorubicin. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro cytotoxicity, and in vivo anti-tumor activity, supported by experimental data and detailed protocols.
Mechanisms of Action: A Tale of Two Pathways
This compound and doxorubicin exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes to induce cell death.
Doxorubicin , a well-established anthracycline antibiotic, primarily functions as a DNA-damaging agent. Its core mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. This leads to the accumulation of DNA double-strand breaks, a highly cytotoxic event.[1]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
In contrast, This compound , a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, exhibits a multi-faceted approach to inducing cancer cell death:
-
Induction of Apoptosis: this compound triggers programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This involves the generation of intracellular ROS, which in turn leads to the activation of the FOXO3 transcription factor. Activated FOXO3 upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins of the Bcl-2 family, culminating in the activation of caspases and the execution of apoptosis.
-
Induction of Necroptosis: Beyond apoptosis, this compound can induce a form of programmed necrosis called necroptosis. This pathway is activated in a caspase-independent manner and involves the phosphorylation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.
-
Tubulin Polymerization Inhibition: Some studies suggest that acetylshikonin can act as a microtubule-targeting agent, inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in many cancers.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and doxorubicin against various human cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 3.26[2] | 0.4 - >20[3] |
| MCF-7 | Breast Adenocarcinoma | 3.04 (µg/mL) ≈ 8.8 (µM)[4] | 0.65 (µg/mL) ≈ 1.18 (µM), 2.50[3], 7.67[5] |
| HepG2 | Hepatocellular Carcinoma | 2[6] | 8.28[5], 12.18[3] |
| LLC | Lewis Lung Carcinoma | 2.72 (µg/mL) ≈ 7.9 (µM)[4] | Not available |
| Bel-7402 | Hepatocellular Carcinoma | 6.82 (µg/mL) ≈ 19.8 (µM)[4] | Not available |
In Vivo Anti-Tumor Activity
In vivo studies in animal models provide crucial insights into the therapeutic potential of anti-cancer agents in a whole-organism context.
This compound has demonstrated significant anti-tumor activity in vivo. In a study using a Lewis Lung Carcinoma (LLC) mouse model, administration of acetylshikonin at a dose of 2 mg/kg resulted in a tumor inhibition rate of 42.85%.[4] The mechanism of this in vivo effect was linked to the induction of apoptosis, as evidenced by increased expression of the pro-apoptotic proteins Bax and caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2 in tumor tissues.
Doxorubicin is a cornerstone of many chemotherapy regimens and its in vivo efficacy is well-established. In a xenograft model of human breast cancer (R-27), doxorubicin administered at 8 mg/kg resulted in significant tumor growth inhibition.[7] Numerous other studies have demonstrated its potent anti-tumor effects across a wide range of cancer models.
Direct Comparative In Vivo Studies: To date, there is a lack of published studies directly comparing the in vivo efficacy of this compound and doxorubicin in the same experimental setting. Such studies would be invaluable for a definitive assessment of their relative therapeutic potential.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of DL-Acetylshikonin's Inhibitory Effect on TOPK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Acetylshikonin's performance as a T-LAK cell-originated protein kinase (TOPK) inhibitor against other known alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating its potential in cancer research and drug development.
Introduction to TOPK and its Role in Cancer
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers while showing minimal expression in normal tissues.[1] This differential expression makes TOPK an attractive target for cancer therapy. The TOPK signaling pathway is critically involved in regulating cell cycle progression, apoptosis, and cell growth, making its inhibition a promising strategy for cancer treatment.[2][3]
This compound: A Natural TOPK Inhibitor
This compound, a compound isolated from the root of Lithospermum erythrorhizon, has been identified as a direct inhibitor of TOPK.[2] Experimental evidence demonstrates that Acetylshikonin binds to the ATP-binding pocket of TOPK, thereby inhibiting its kinase activity.[2] This inhibition leads to the suppression of the downstream TOPK signaling cascade, resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3]
Comparative Analysis of TOPK Inhibitors
This section provides a comparative overview of this compound and other known TOPK inhibitors. The data presented summarizes their inhibitory concentrations, mechanisms of action, and observed cellular effects.
Table 1: Comparison of TOPK Inhibitors
| Inhibitor | Type | Target | IC50 | Cellular Effects | Reference(s) |
| This compound | Natural Product | TOPK | Not explicitly reported for direct kinase inhibition. IC50 for cell viability: ~2.34-5.62 µM in various cancer cell lines. | Induces G2/M phase arrest and necroptosis in lung cancer cells; Suppresses proliferation and induces apoptosis in colorectal and renal cell carcinoma cells. | [4][5][6] |
| OTS514 | Small Molecule | TOPK | 2.6 nM (in vitro kinase assay) | Induces cell cycle arrest and apoptosis in multiple myeloma cells. | [7] |
| OTS964 | Small Molecule | TOPK, CDK11 | 28 nM (TOPK in vitro kinase assay) | Causes cytokinesis defect and apoptosis in lung cancer cells. | [3] |
| HI-TOPK-032 | Small Molecule | TOPK | Not explicitly reported for direct kinase inhibition. | Suppresses colon cancer cell growth by reducing ERK-RSK phosphorylation and inducing apoptosis. | [8] |
| Eupafolin | Natural Product | TOPK, PI3K | Not explicitly reported for direct kinase inhibition. | Suppresses esophagus and prostate cancer growth. | [2][9] |
| 3-DSC | Natural Product | TOPK | Not explicitly reported for direct kinase inhibition. | Inhibits skin cancer cell proliferation. | [3] |
| Ginsenoside Rh2 | Natural Product | TOPK, EGFR | Not explicitly reported for direct kinase inhibition. | Inhibits colon cancer cell proliferation. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments used to verify the inhibitory effect of compounds on the TOPK signaling pathway are provided below.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TOPK.
-
Reagents and Materials:
-
Recombinant active TOPK protein
-
Kinase substrate (e.g., histone H3)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
SDS-PAGE gels
-
Phospho-specific antibodies for the substrate
-
Secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant active TOPK, the kinase substrate, and kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect the level of phosphorylation.
-
Use a corresponding total substrate antibody as a loading control.
-
Detect the signal using a chemiluminescence imager.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[2]
-
Western Blot Analysis for TOPK Signaling Pathway
This method is used to assess the phosphorylation status of TOPK and its downstream targets in cells treated with an inhibitor.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies against p-TOPK, TOPK, p-ERK, ERK, p-RSK, RSK, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the TOPK signaling pathway, a typical experimental workflow for inhibitor validation, and the logical structure of this comparative guide.
Caption: The TOPK Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the validation of a TOPK inhibitor.
Caption: The logical flow of the information presented in this comparison guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T‐lymphokine‐activated killer cell‐originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
Unraveling the Efficacy of DL-Acetylshikonin in Overcoming Drug Resistance in Cancer Cells
A Comparative Analysis of its Effects on Sensitive and Resistant Cancer Cell Lines
The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has demonstrated significant anti-tumor properties. This guide provides a comparative analysis of the effects of this compound on drug-sensitive and drug-resistant cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.
I. Comparative Cytotoxicity
This compound exhibits potent anti-proliferative activities across a range of human cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents.[1] The compound's efficacy in both sensitive and resistant cell lines suggests its potential to bypass common drug resistance mechanisms.[2]
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Reference Cell Line IC50 (µM) |
| MHCC-97H | Hepatocellular Carcinoma | - | 1.09 | - |
| MHCC-97H/CDDP | Hepatocellular Carcinoma | Cisplatin-Resistant | 1.25 | > 20 (Cisplatin) |
| PC-3 | Prostate Cancer | - | 2.55 | - |
| PC-3/ENZR | Prostate Cancer | Enzalutamide-Resistant | 2.87 | > 30 (Enzalutamide) |
| HCT-8 | Colon Cancer | - | 3.14 | - |
| HCT-8/VCR | Colon Cancer | Vincristine-Resistant | 3.46 | > 1 (Vincristine) |
| KB-R | Oral Cancer | Cisplatin-Resistant | Not specified | Not specified |
Data synthesized from multiple sources indicating the potent activity of this compound against various drug-resistant cancer cell lines.[1][3]
II. Mechanisms of Action in Sensitive vs. Resistant Cells
This compound employs a multi-faceted approach to induce cell death in both sensitive and resistant cancer cells, primarily through the induction of apoptosis and necroptosis, modulation of reactive oxygen species (ROS), and targeting key signaling pathways.
A. Induction of Programmed Cell Death
In sensitive cancer cell lines, this compound is a potent inducer of apoptosis, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[4][5] This is often accompanied by the activation of caspase cascades.[5][6]
Interestingly, in some cancer cells, particularly non-small cell lung cancer (NSCLC) cells, this compound can shift the cell death mechanism from apoptosis to necroptosis, a form of programmed necrosis.[4][7] This is significant as necroptosis can bypass apoptosis-resistance mechanisms, which are a common feature of drug-resistant tumors.[2] The induction of necroptosis is mediated through the RIPK1/RIPK3/MLKL signaling pathway.[4][7]
In cisplatin-resistant oral cancer cells, this compound has been shown to induce both autophagy and apoptosis, highlighting its ability to trigger multiple cell death pathways to overcome resistance.[3]
B. Modulation of Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cancer cell survival, proliferation, and drug resistance.
-
ROS-Mediated Apoptosis: A common mechanism of this compound's action is the induction of intracellular reactive oxygen species (ROS).[6][8] This increase in ROS can lead to oxidative stress, mitochondrial dysfunction, and ultimately trigger apoptotic cell death.[4][6]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit the NF-κB pathway, contributing to its anti-tumor effects.[5][9]
-
STAT3 and EGFR Inhibition: In non-small cell lung cancer, this compound has been found to dually inhibit STAT3 and EGFR, two key drivers of tumor growth and drug resistance.[10]
-
PI3K/Akt/mTOR Pathway: In cisplatin-resistant oral cancer cells, this compound was found to inhibit the mTOR/PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[3]
III. Experimental Protocols
A. Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[4][7]
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[6]
-
Reagent Incubation: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][6][7]
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 590 nm for MTT using a microplate reader.[4][11]
B. Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells by flow cytometry.
C. Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[13]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14][15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
IV. Visualizing the Mechanisms
A. Experimental Workflow
Caption: Experimental workflow for comparing this compound's effects.
B. This compound Induced Cell Death Pathways
Caption: Key signaling pathways modulated by this compound.
V. Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of drug resistance. Its ability to induce cell death through multiple pathways, including apoptosis and necroptosis, and to modulate key survival signaling pathways, allows it to effectively target both drug-sensitive and drug-resistant cancer cells. The data presented in this guide underscores the importance of further investigation into this compound as a promising therapeutic strategy to overcome the challenge of chemoresistance in cancer treatment.
References
- 1. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aging-us.com [aging-us.com]
- 8. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. Western blot protocol | Abcam [abcam.com]
Unveiling the Pro-Apoptotic Power of DL-Acetylshikonin: A Comparative Guide to ROS-Mediated Cancer Cell Death
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of DL-Acetylshikonin's efficacy in inducing ROS-mediated apoptosis in cancer cells against other established and natural compounds. Supported by experimental data, this document provides a comprehensive overview of its mechanism, potency, and potential as a chemotherapeutic agent.
This compound, a derivative of shikonin extracted from the root of Lithospermum erythrorhizon, has emerged as a promising candidate in cancer therapy. Its mechanism of action is primarily attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death, or apoptosis. This guide delves into the validation of this role, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Performance Comparison: this compound vs. Alternatives
To contextualize the efficacy of this compound, its performance was compared against standard chemotherapeutic agents, Doxorubicin and Cisplatin, as well as other natural compounds known to induce ROS-mediated apoptosis: Quercetin, Curcumin, and Resveratrol. The following tables summarize the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells observed in various cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Apoptosis-Inducing Agents
| Cell Line | This compound | Doxorubicin | Cisplatin | Quercetin | Curcumin | Resveratrol |
| A549 (Lung) | 3.26[1] | >20[2] | - | - | - | 400-500[3] |
| H1299 (Lung) | 2.34[1] | - | - | - | - | - |
| KB-R (Oral, Cisplatin-Resistant) | - | - | >30 | - | - | - |
| A498 (Renal) | ~2.5 (at 48h)[4] | - | - | - | - | - |
| ACHN (Renal) | ~2.5 (at 48h)[4] | - | - | - | - | - |
| K562 (Leukemia) | 2.03 (at 24h), 1.13 (at 48h)[5] | - | - | - | - | - |
| MCF-7 (Breast) | - | 8.306[5] | - | - | - | 400-500[3] |
| MDA-MB-231 (Breast) | - | 6.602[5] | - | - | - | 200-250[3] |
| HeLa (Cervical) | - | 2.9[2] | - | 90 (at 18h)[6] | - | 200-250[3] |
| HSC3 (Oral) | - | - | - | - | 8.3[7] | - |
| 4T1 (Breast) | - | - | - | - | - | ~50 (at 48h) |
Note: IC50 values can vary based on experimental conditions such as incubation time.
Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells)
| Cell Line | Compound | Concentration (µM) | Duration (h) | Apoptotic Cells (%) |
| KYSE180 (Esophageal) | This compound | 6 | 24 | 28.6[8] |
| KYSE450 (Esophageal) | This compound | 3 | 24 | 22.8[8] |
| A498 (Renal) | This compound | 5 | 48 | 77.6[4] |
| ACHN (Renal) | This compound | 5 | 48 | 55.76[4] |
| KON (Oral) | Quercetin | ~110 (25 µg/mL) | - | 14.3 (Early & Late) |
| THJ-16T (Thyroid) | Resveratrol | - | 48 | 21.27[9] |
| A549/D16 (Lung, Doxorubicin-Resistant) | Curcumin | 40 | 48 | 42.67[10] |
| A549/V16 (Lung, Vinblastine-Resistant) | Curcumin | 40 | 48 | 78.38[10] |
Table 3: Comparative Induction of Reactive Oxygen Species (ROS)
| Cell Line | Compound | Concentration (µM) | Fold Increase in ROS |
| KON (Oral) | Quercetin | ~55 (25 µg/mL) | ~2.75 |
| HeLa (Cervical) | Resveratrol | - | ~2-3 times[3] |
| A549/D16 (Lung, Doxorubicin-Resistant) | Curcumin | 40 | Significant Increase[10] |
| A549/V16 (Lung, Vinblastine-Resistant) | Curcumin | 40 | Significant Increase[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the test compound.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of ROS.
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound.
-
After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm. The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases.
Procedure:
-
Lyse the treated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the role of this compound in ROS-mediated apoptosis, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for evaluating ROS-mediated apoptosis in vitro.
Conclusion
The presented data validates the role of this compound as a potent inducer of ROS-mediated apoptosis in a variety of cancer cell lines. Its efficacy, as demonstrated by IC50 values and the percentage of induced apoptosis, is comparable and in some cases superior to other natural compounds and even established chemotherapeutic agents, particularly in resistant cell lines. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in cancer treatment. Further in-vivo studies are warranted to translate these promising in-vitro findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Quercetin induces cytochrome‐c release and ROS accumulation to promote apoptosis and arrest the cell cycle in G2/M, in cervical carcinoma: signal cascade and drug‐DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin triggers reactive oxygen species-mediated apoptosis and suppresses tumor growth in metastatic oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of Reactive Oxygen Species Levels with Resveratrol Sensitivities of Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of DL-Acetylshikonin: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling DL-Acetylshikonin must adhere to rigorous safety protocols, not only during its application in research but also through to its final disposal. Given the conflicting safety data available for acetylshikonin and related compounds, a conservative approach, treating the substance as hazardous waste, is the recommended and safest course of action. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Regulatory Compliance
While one Safety Data Sheet (SDS) classifies Acetylshikonin as a non-hazardous substance, other related compounds, such as (±)-Shikonin, are categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Due to this ambiguity, and in line with best laboratory practices, this compound waste should be managed as hazardous chemical waste. All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States, and it is imperative to follow all institutional, local, state, and federal guidelines[3].
| Parameter | Guideline | Citation |
| Hazard Classification | Treat as hazardous waste due to conflicting data and potential aquatic toxicity. | [1][2] |
| Disposal Route | Prohibited from disposal in regular trash or down the sewer system. | [3][4] |
| Regulatory Framework | Disposal must be managed through an approved hazardous waste program. | [3][5] |
| Container Labeling | All waste containers must be clearly labeled as "Hazardous Waste" with full chemical names. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection by waste management professionals.
1. Waste Segregation and Collection:
-
Immediately upon generation, segregate this compound waste from non-hazardous waste streams. This includes pure this compound, contaminated labware (e.g., pipette tips, gloves, and vials), and solutions containing the compound.
-
Collect all this compound waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage[3]. The container must be in good condition with a secure lid[6].
2. Container Labeling:
-
As soon as waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[5].
-
The label must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name, "this compound." Avoid using abbreviations or chemical formulas[3]. For mixtures, list all constituents and their approximate percentages.
-
The date of waste generation[3].
-
The location of generation (e.g., building and room number)[3].
-
The name and contact information of the principal investigator[3].
-
3. Waste Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory where the waste was generated[7].
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Segregate the this compound waste from incompatible materials to prevent adverse chemical reactions[7].
4. Requesting Waste Pickup:
-
Once the waste container is full or is no longer being added to, complete a hazardous waste information form as required by your institution's EHS office[3].
-
Submit the completed form to schedule a pickup by trained hazardous waste personnel[5]. Do not transport the hazardous waste yourself[5].
5. Decontamination of Empty Containers:
-
Any container that held pure this compound should be treated as hazardous waste itself or be triple-rinsed with a suitable solvent to remove all residues[6][7].
-
The rinsate from this process must be collected and disposed of as hazardous waste[5][6].
-
After triple-rinsing, deface the original label and the container may then be disposed of as regular laboratory waste, in accordance with institutional policies[7].
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow for waste management.
Caption: Workflow for this compound Waste Management.
Caption: Decision Pathway for Empty Container Disposal.
References
- 1. abmole.com [abmole.com]
- 2. biosynth.com [biosynth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling DL-Acetylshikonin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of DL-Acetylshikonin, a derivative of Shikonin. While some safety data sheets (SDS) for Acetylshikonin classify it as a non-hazardous substance, others for the parent compound Shikonin and related derivatives indicate potential hazards.[1][2][3] Therefore, it is prudent to adopt a cautious approach and adhere to the safety protocols outlined below.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE and engineering controls when handling this compound.
| Equipment/Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated area. Use a chemical fume hood if available. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Face Protection | Face shield (in addition to goggles) if there is a risk of splashing. | To provide a barrier for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate. | To prevent inhalation of airborne particles. |
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the work area.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Spill and Disposal Plan
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Chemical Spill Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
